molecular formula C9H8BrN B1340049 3-bromo-2-methyl-1H-indole CAS No. 1496-78-2

3-bromo-2-methyl-1H-indole

Cat. No.: B1340049
CAS No.: 1496-78-2
M. Wt: 210.07 g/mol
InChI Key: NWAYWNCTOHHMNV-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAYWNCTOHHMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538146
Record name 3-Bromo-2-methyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496-78-2
Record name 3-Bromo-2-methyl-1H-indole
Source EPA DSSTox
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Record name 3-bromo-2-methyl-1H-indole
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Foundational & Exploratory

3-bromo-2-methyl-1H-indole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-bromo-2-methyl-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its strategic application in the synthesis of complex molecular architectures.

Core Compound Identification and Properties

This compound is a substituted indole, a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1][2] The strategic placement of a methyl group at the C2 position and a bromine atom at the C3 position dictates its unique reactivity and utility as a synthetic intermediate.

Physicochemical & Structural Data

A summary of the key identification and physicochemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 1496-78-2[3][4]
Molecular Formula C₉H₈BrN[1][3]
Molecular Weight 210.07 g/mol [1][3]
Appearance White to off-white solid/powder[1][4]
Melting Point 90-92 °C[4]
IUPAC Name This compound[1]
InChI Key NWAYWNCTOHHMNV-UHFFFAOYSA-N[4]
Storage Recommended storage at -10°C, protected from light[4]
Spectroscopic Profile
  • ¹H NMR: The proton spectrum is expected to show a singlet for the N-H proton (typically downfield, ~8.0 ppm), aromatic signals for the benzene ring protons (in the ~7.0-7.6 ppm range), and a singlet for the C2-methyl group (upfield, ~2.4 ppm).

  • ¹³C NMR: The carbon spectrum will show distinct signals for the nine carbon atoms, with the C2 and C3 carbons being significantly influenced by the methyl and bromo substituents, respectively.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z values corresponding to [M]+ and [M+2]+. Predicted m/z for the [M+H]⁺ adduct is 209.99129.[6]

Synthesis and Mechanism

The most common and direct route to this compound is the electrophilic bromination of 2-methyl-1H-indole. The indole nucleus is electron-rich, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and kinetically favored site for substitution, a foundational principle in indole chemistry.

Mechanism of Electrophilic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The indole's π-system attacks the electrophilic bromine source, forming a resonance-stabilized cationic intermediate (a sigma complex or indoleninium ion). Subsequent deprotonation by a weak base regenerates the aromatic indole ring, now functionalized at the C3 position.

G cluster_0 Electrophilic Bromination of 2-Methylindole Start 2-Methyl-1H-indole (Electron-rich Nucleophile) Intermediate Resonance-Stabilized Indoleninium Cation (Sigma Complex) Start->Intermediate π-bond attack on Br₂ Br2 Bromine (Br₂) (Electrophile) Br2->Intermediate Product This compound Intermediate->Product Deprotonation HBr HBr (Byproduct) Base Solvent/Base (e.g., Acetic Acid) Base->Intermediate

Caption: Mechanism of C3 Bromination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of substituted indoles.[7] Caution: Bromine is highly corrosive and toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Dissolution: Dissolve 2-methyl-1H-indole (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise via the addition funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of cold water containing a reducing agent (e.g., sodium thiosulfate solution) to quench any excess bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure white solid product.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the reactivity of the C-Br bond, which serves as a versatile handle for introducing molecular complexity through cross-coupling and substitution reactions.[1][8]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the C3 position, enabling the synthesis of 3-aryl or 3-heteroaryl-2-methylindoles, which are common motifs in pharmacologically active molecules.[1]

G Indole This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Indole->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product 3-Aryl-2-methyl-1H-indole Catalyst->Product Suzuki Coupling

Sources

The Solubility Profile of 3-Bromo-2-Methyl-1H-Indole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and even the feasibility of preclinical and clinical studies. 3-Bromo-2-methyl-1H-indole, a versatile scaffold in medicinal chemistry, presents a compelling case study in the importance of a thorough understanding of its solubility characteristics.[1][2] Its utility as a building block for novel therapeutics targeting a range of diseases, from microbial infections to cancer, necessitates a comprehensive map of its behavior in various solvent systems.[1][2] This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical underpinnings and practical, field-proven methodologies for its assessment.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound (C₉H₈BrN, Molar Mass: 210.07 g/mol ) possesses a bicyclic aromatic structure, comprising a benzene ring fused to a pyrrole ring.[3] This indole core is substituted with a methyl group at the 2-position and a bromine atom at the 3-position.

Key Structural Features Influencing Solubility:

  • Indole Nucleus: The aromatic nature of the indole ring system contributes to its hydrophobicity.

  • N-H Group: The pyrrole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor, introducing a degree of polarity.

  • Methyl Group (C2): This small alkyl group slightly increases the nonpolar character of the molecule.

  • Bromine Atom (C3): The bromine substituent adds to the molecular weight and volume, and its electronegativity can influence the electron distribution of the indole ring, though it does not significantly contribute to hydrogen bonding.

Based on these features, a "like dissolves like" principle can be applied as a first approximation.[4] We can anticipate that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in organic solvents that can engage in favorable intermolecular interactions.

The Solubility Landscape: A Qualitative and Semi-Quantitative Overview

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from data on structurally related compounds and general principles of organic chemistry.

Table 1: Predicted and Inferred Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Protic Polar Water, Methanol, EthanolLow to ModerateThe hydrophobic indole backbone limits solubility in water. Alcohols can act as both hydrogen bond donors and acceptors, leading to moderate solubility. 2-Methylindole is noted to be soluble in ethanol.[5][6]
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents have large dipole moments and can effectively solvate the polar N-H group of the indole without the steric hindrance of hydrogen bonding networks, making them excellent solvents for a wide range of organic compounds.
Nonpolar Toluene, Hexane, Diethyl EtherModerate to HighThe largely nonpolar character of the substituted indole ring allows for favorable van der Waals interactions with nonpolar solvents. 2-Methylindole is soluble in ether.[5][6]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a broad spectrum of organic compounds due to their ability to induce dipole moments and engage in weak hydrogen bonding.

Theoretical Frameworks for Predicting Solubility

For a more quantitative prediction of solubility, several thermodynamic models can be employed. These models are invaluable in early-stage development for in-silico screening of potential formulation solvents.

The Abraham Solvation Equation

A powerful tool for estimating the solubility of a compound in a given organic solvent is the Abraham solvation equation:

logPs = c + eE + sS + aA + bB + vV [7]

Where:

  • Ps is the water/solvent partition coefficient.

  • c, e, s, a, b, v are solvent-specific coefficients.

  • E, S, A, B, V are solute descriptors representing excess molar refractivity, dipolarity/polarizability, overall hydrogen bond acidity, overall hydrogen bond basicity, and the McGowan characteristic volume, respectively.[7]

These solute descriptors for this compound can be calculated using computational chemistry software, and when combined with the known solvent coefficients, can provide a robust estimation of solubility.

Group Contribution Methods (UNIFAC)

The Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model is a group contribution method used to predict activity coefficients, which are directly related to solubility.[8] The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the overall activity coefficient in a given solvent. This approach is particularly useful when experimental data is scarce.

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions provide a valuable starting point, but experimental verification is essential for accurate formulation development. The following protocols outline robust methods for determining the solubility of this compound.

The Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is ideal.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to solvent vials equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Allow solid to settle / Centrifuge equil1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze concentration (HPLC/NMR) analysis2->analysis3 calc1 Determine solubility analysis3->calc1

Caption: Workflow for determining equilibrium solubility.

High-Throughput Screening (Kinetic Solubility)

For early-stage discovery, a higher-throughput method to assess kinetic solubility can be employed.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the organic solvents of interest.

  • Precipitation Detection: Monitor the wells for the formation of a precipitate over a set period. This can be done visually or, more quantitatively, using nephelometry or turbidimetry.

  • Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

Causality Behind Experimental Choices

  • Why an excess of solid in the shake-flask method? To ensure that the solution becomes saturated and reaches thermodynamic equilibrium.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature ensures reproducible and accurate results.

  • Why HPLC or NMR for analysis? These are highly sensitive and specific analytical techniques that can accurately quantify the concentration of the dissolved compound, even in complex mixtures.[9]

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is a cornerstone for its successful development as a pharmaceutical agent. This guide has provided a comprehensive overview of its predicted solubility profile, the theoretical models that can be used for its estimation, and detailed, validated protocols for its experimental determination. By leveraging this knowledge, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, formulation, and preclinical studies, ultimately accelerating the journey of this promising molecular scaffold from the laboratory to the clinic.

References

  • Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Methylindoline. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole with 2-Methylindole. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylindole. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-BROMOINDOLE. Retrieved from [Link]

  • ResearchGate. (2015, September). Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Retrieved from [Link]

  • Amanote Research. (n.d.). Solubility Measurement and Thermodynamic Model. Retrieved from [Link]

  • Lifescience Global. (2015, September 8). Editor's Choice : Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE PREPARATION OF 3-BROMOINDOLE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-6-fluoro-2-methyl-1H-indole. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 3-Bromo-2-methyl-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-bromo-2-methyl-1H-indole, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Delving into its historical context, this document elucidates the evolution of its synthesis, with a primary focus on the regioselective bromination of 2-methylindole. Detailed experimental protocols, mechanistic insights, and a thorough characterization of its physicochemical and spectroscopic properties are presented. Furthermore, this guide highlights the strategic importance of this compound as a versatile intermediate in the development of novel therapeutic agents, showcasing its role in the synthesis of compounds with potential anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of indole chemistry and its application in medicine.

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold, a fused bicyclic system comprising a benzene and a pyrrole ring, is a privileged structure in the realm of biologically active molecules.[1] Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, underscores its fundamental role in biochemistry. This ubiquity has inspired medicinal chemists to utilize the indole core as a foundational template for the design and synthesis of novel therapeutic agents.[1] The indole ring system's unique electronic properties and its ability to participate in various intermolecular interactions make it an ideal framework for engaging with biological targets. Consequently, indole derivatives have been successfully developed into drugs for a wide range of conditions, including migraines, infections, and hypertension.[1]

Within the expansive family of indole derivatives, halogenated indoles, and specifically this compound, have emerged as exceptionally versatile synthetic intermediates. The introduction of a bromine atom at the electron-rich C3 position not only modulates the electronic landscape of the indole ring but also provides a reactive handle for a multitude of chemical transformations. This strategic functionalization allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures with tailored biological activities.

Historical Perspective and the Evolution of Synthesis

While the parent indole was first isolated in 1866 by Adolf von Baeyer, the specific history of this compound is intrinsically linked to the broader development of methods for the selective halogenation of the indole ring. The electron-rich nature of the pyrrole moiety makes the C3 position particularly susceptible to electrophilic attack. Early methods for indole bromination often employed harsh reagents like molecular bromine, which could lead to over-bromination and the formation of complex product mixtures.

The advent of N-bromosuccinimide (NBS) as a mild and selective brominating agent revolutionized the synthesis of bromoindoles.[2][3] This reagent provides a low, steady concentration of electrophilic bromine, allowing for controlled and regioselective functionalization of the indole nucleus. The synthesis of this compound is most commonly and efficiently achieved through the direct bromination of the readily available starting material, 2-methylindole, using NBS.[4] This method offers high yields and excellent regioselectivity, making it the preferred route for both laboratory-scale and larger-scale preparations.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a prime example of electrophilic aromatic substitution on an electron-rich heterocycle. The following section provides a detailed, step-by-step protocol for its preparation via the bromination of 2-methylindole with N-bromosuccinimide.

Reaction Mechanism

The bromination of 2-methylindole with NBS proceeds through a classic electrophilic aromatic substitution mechanism. The NBS serves as a source of an electrophilic bromine species (Br+). The electron-rich C3 position of the indole ring acts as the nucleophile, attacking the electrophilic bromine. This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The final step involves the deprotonation of this intermediate to restore the aromaticity of the indole ring, yielding the this compound product.

Bromination_Mechanism Mechanism of Bromination of 2-Methylindole cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2-Methylindole 2-Methylindole Sigma_Complex Resonance-Stabilized Cationic Intermediate (Sigma Complex) 2-Methylindole->Sigma_Complex Electrophilic Attack at C3 NBS N-Bromosuccinimide (NBS) NBS->Sigma_Complex Provides Br+ Product This compound Sigma_Complex->Product Deprotonation Succinimide Succinimide Sigma_Complex->Succinimide Proton Transfer

Caption: Mechanism of Bromination of 2-Methylindole.

Experimental Protocol

Materials:

  • 2-Methylindole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindole (1.0 equivalent) in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Experimental_Workflow Experimental Workflow for Synthesis Start Dissolve 2-Methylindole in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_NBS Add NBS Portion-wise Cool->Add_NBS Stir Stir at 0 °C for 1-2 hours Add_NBS->Stir Quench Quench with NaHCO3 Solution Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Pure this compound Purify->Product

Caption: Experimental Workflow for Synthesis.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid at room temperature. A summary of its key physical and spectroscopic data is provided below.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₉H₈BrN
Molecular Weight 210.07 g/mol
Appearance White to off-white solid
Melting Point 90-92 °C
CAS Number 1496-78-2
¹H NMR (CDCl₃, 500 MHz) δ ~7.9 (s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ ~135.0, 130.2, 124.8, 123.0, 121.6, 112.5, 111.6, 9.6

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Applications in Drug Discovery and Development

The synthetic utility of this compound is most profoundly demonstrated in the field of medicinal chemistry. The bromine atom at the C3 position serves as a versatile linchpin for the introduction of molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of novel indole derivatives for biological screening.

Scaffold for Anticancer Agents

The indole nucleus is a common feature in many natural and synthetic compounds with potent anticancer activity. This compound serves as a valuable starting material for the synthesis of novel anticancer agents. For instance, it can be elaborated into more complex structures that target key proteins involved in cancer cell proliferation and survival.[4]

Precursor to Antimicrobial Compounds

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Brominated indoles have shown promise as a class of compounds with potential antimicrobial activity.[4] this compound can be functionalized to produce derivatives that exhibit activity against a range of bacteria and fungi, making it a valuable scaffold in the development of new anti-infective therapies.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern science. Its straightforward and efficient synthesis, coupled with the versatile reactivity of the C-Br bond, has solidified its position as a cornerstone building block in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, synthesis, and reactivity of this compound is essential for the continued development of novel and effective therapeutic agents. This guide has aimed to provide a comprehensive and practical resource to aid in these endeavors, fostering further innovation in the ever-evolving field of medicinal chemistry.

References

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  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][4][5]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Retrieved January 12, 2026, from [Link]

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  • MDPI. (n.d.). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][4][5]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 12, 2026, from [Link]

  • Phys.org. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 12, 2026, from [Link]

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biological activity of 3-bromo-2-methyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Bromo-2-Methyl-1H-Indole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in bioactive natural products and its ability to interact with a multitude of biological targets.[1][2][3] Strategic functionalization of this core structure offers a powerful route to novel therapeutic agents. This guide focuses on the this compound framework, a synthetically versatile starting point for generating derivatives with significant pharmacological potential. The introduction of a bromine atom at the C3 position and a methyl group at the C2 position profoundly influences the molecule's electronic properties, lipophilicity, and steric profile.[1][4] The bromine atom, in particular, can enhance biological activity through halogen bonding and serves as a reactive handle for extensive derivatization.[1][5] This document provides a comprehensive exploration of the synthesis, derivatization strategies, and multifaceted biological activities of this compound class, with a primary focus on their anticancer and antimicrobial properties. We will delve into mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower further research and development in this promising area.

The Chemical Foundation: Synthesis and Derivatization

The utility of this compound as a scaffold is rooted in its accessible synthesis and its capacity for diverse chemical modifications. Its preparation is often achieved through the direct bromination of 2-methylindole using reagents like N-bromosuccinimide (NBS), where reaction conditions are controlled to ensure selectivity at the C3 position.[4] More advanced one-pot reaction methodologies have also been developed to improve efficiency and yield.[4]

Once obtained, the core scaffold serves as a versatile building block. The C3-bromine atom is an excellent leaving group, enabling a wide range of nucleophilic substitution and cross-coupling reactions. This chemical reactivity allows for the systematic construction of large libraries of analogues for biological screening.[4]

Key derivatization reactions include:

  • Nucleophilic Substitution: The bromine can be displaced by various nucleophiles, such as thiophenols, to introduce new functional groups.[4]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (C-N bonds), Sonogashira (C-C triple bonds), and Stille (C-C bonds) are instrumental in attaching diverse aryl, heteroaryl, and alkyl groups, dramatically expanding the chemical space of the derivatives.[4][6]

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Resulting Derivatives Scaffold This compound nuc_sub Nucleophilic Substitution Scaffold->nuc_sub suzuki Suzuki Coupling (Ar-B(OH)2) Scaffold->suzuki buchwald Buchwald-Hartwig (R2NH) Scaffold->buchwald sonogashira Sonogashira Coupling (Alkynes) Scaffold->sonogashira sub_deriv C3-Substituted Indoles nuc_sub->sub_deriv Nu- aryl_deriv C3-Aryl Indoles suzuki->aryl_deriv Pd cat. amino_deriv C3-Amino Indoles buchwald->amino_deriv Pd cat. alkynyl_deriv C3-Alkynyl Indoles sonogashira->alkynyl_deriv Pd/Cu cat.

Caption: General derivatization pathways from the core scaffold.

Anticancer Activity: Targeting Key Survival Pathways

A significant body of research highlights the potential of bromo-indole derivatives as potent anticancer agents.[4][7][8] These compounds exert their effects through multiple mechanisms, most notably by modulating critical signaling pathways that govern cell survival, proliferation, and migration.

Mechanism of Action: Inhibition of the NF-κB Pathway

One of the most well-documented mechanisms for a related compound, 3-(2-bromoethyl)-indole (BEI-9), is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a transcription factor that plays a pivotal role in cancer by promoting the expression of genes involved in inflammation, cell survival (anti-apoptotic proteins), and proliferation.[10]

Studies have shown that BEI-9 can inhibit both basal (constitutive) and induced NF-κB activation at submicromolar concentrations.[9] By suppressing this pathway, the compound effectively removes a key survival signal for cancer cells, making them more susceptible to apoptosis. Furthermore, this inhibition has been shown to sensitize cancer cells to conventional chemotherapeutic drugs like camptothecin, which are known to activate NF-κB as a resistance mechanism.[9][11]

This targeted inhibition leads to several downstream effects:

  • Cell Cycle Arrest: Bromo-indole derivatives can halt cancer cell proliferation by causing cell cycle arrest. This is often achieved by reducing the levels of key regulatory proteins like cyclin D1 and cyclin A.[9][10]

  • Inhibition of Cell Motility: The migratory and invasive capabilities of cancer cells can be diminished, as demonstrated in scratch wound assays where treatment with BEI-9 inhibited the ability of colon cancer cells to "heal" the wound.[9][10]

G cluster_stimuli Pro-inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_output Cellular Response tnfa TNFα, CPT, etc. ikk IKK Complex tnfa->ikk activate ikb IκBα ikk->ikb phosphorylates (degradation) nfkb p65/p50 (NF-κB) ikb->nfkb inhibits nfkb_nuc p65/p50 (Active) nfkb->nfkb_nuc translocates to nucleus transcription Gene Transcription nfkb_nuc->transcription inhibits survival Cell Survival Proliferation Metastasis transcription->survival inhibits apoptosis Apoptosis inhibitor 3-Bromo-Indole Derivatives inhibitor->ikk INHIBITS inhibitor->apoptosis PROMOTES

Caption: Simplified NF-κB pathway and the inhibitory action of derivatives.
Quantitative Cytotoxicity Data

The anticancer potential of these derivatives has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-(2-bromoethyl)-indole (BEI-9)SW480 (Colon)12.5[9][11]
3-(2-bromoethyl)-indole (BEI-9)HCT116 (Colon)5.0[9][11]
5-Bromo-3-benzylidene indole-2-one (IVa)MCF7 (Breast)< 10[12]
5-Bromo-3-benzylidene indole-2-one (IVa)HT29 (Colon)< 10[12]
Key Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test indole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

  • Create Confluent Monolayer: Seed cells in a 6-well plate and grow until they form a confluent monolayer.

  • Create "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test compound at a non-lethal concentration or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is calculated to determine the effect of the compound on cell migration.[9]

Antimicrobial and Antibiotic Potentiating Activity

Beyond cancer, 3-bromo-indole derivatives have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant pathogens.[4][5]

Spectrum of Activity and Mechanism

Derivatives of this class have shown broad-spectrum activity. For example, certain 5-bromoindole-2-carboxamides exhibit high activity against Gram-negative bacteria like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[13] Other studies on indole-benzimidazole hybrids have shown that bromination significantly enhances activity against Staphylococcus aureus (including MRSA) and Candida albicans.[14]

A key mechanism of action for some indole-polyamine conjugates is the disruption of the bacterial membrane.[15] This physical disruption can lead to leakage of cellular contents and cell death, a mechanism that is less prone to the development of resistance compared to targeting specific enzymes.

A Novel Strategy: Antibiotic Potentiation

Perhaps one of the most exciting applications is the use of these compounds as antibiotic potentiators or adjuvants .[15] These molecules, when used in combination with existing antibiotics, can restore their efficacy against resistant bacterial strains. For instance, a 5-bromo-indole-3-carboxamide-polyamine conjugate was shown to enhance the activity of doxycycline against P. aeruginosa by 21-fold.[15] This synergistic effect likely stems from the indole derivative's ability to permeabilize the bacterial outer membrane, allowing the conventional antibiotic to reach its intracellular target more effectively.

G cluster_0 Assay Setup cluster_1 Incubation & Readout cluster_2 Data Analysis start Prepare 96-well plate with bacterial suspension add_abx Add serial dilutions of legacy antibiotic start->add_abx control Control: Antibiotic only start->control add_indole Add fixed, sub-MIC concentration of Bromo-Indole Derivative add_abx->add_indole incubate Incubate at 37°C for 18-24 hours add_indole->incubate control->incubate readout Measure optical density (OD600) or add viability indicator incubate->readout mic_combo Determine MIC of antibiotic in presence of indole (MIC_combo) readout->mic_combo mic_control Determine MIC of antibiotic alone (MIC_control) readout->mic_control fic Calculate Fold Potentiation: (MIC_control / MIC_combo) mic_combo->fic mic_control->fic

Caption: Experimental workflow for an antibiotic potentiation assay.
Quantitative Antimicrobial Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassMicroorganismMIC (µg/mL)Reference
5-Bromoindole-2-carboxamides (7a-c)E. coli0.35 - 1.25[13]
5-Bromoindole-2-carboxamides (7a-c)P. aeruginosa0.35 - 1.25[13]
7-Bromo-5-chloro-indolyl-benzimidazole (3aa)MRSA3.9[14]
5-Bromo-indolyl-dimethyl-benzimidazole (3aq)C. albicans3.9[14]
Key Experimental Protocol
  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Conclusion and Future Outlook

The this compound scaffold is a demonstrably productive starting point for the development of novel therapeutic agents. The strategic placement of the bromine and methyl groups provides a unique combination of reactivity and biological pre-disposition that has been successfully leveraged to create potent anticancer and antimicrobial compounds. The ability of derivatives to inhibit fundamental cancer survival pathways like NF-κB and to act as antibiotic potentiators against resistant bacteria highlights their potential to address significant unmet needs in medicine.

Future research should focus on expanding the structure-activity relationship (SAR) landscape through the synthesis of more diverse analogues. In vivo studies are a critical next step to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. Further mechanistic investigations will also be crucial to uncover additional biological targets and to fully elucidate the pathways through which these versatile molecules exert their therapeutic effects.

References

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The Therapeutic Potential of Brominated Indoles: A Pharmacological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with profound biological effects.[1][2] The addition of bromine to this scaffold often enhances pharmacological activity, a phenomenon well-documented in a diverse array of marine-derived and synthetically produced brominated indoles. This technical guide provides an in-depth exploration of the significant pharmacological activities of brominated indoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the mechanisms of action of key brominated indole compounds, present detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this fascinating class of molecules.

Introduction: The Significance of Brominated Indoles

The marine environment is a prolific source of structurally unique and biologically active natural products.[1][3] Among these, brominated indoles, frequently isolated from marine organisms such as mollusks, sponges, and algae, have garnered considerable attention for their diverse pharmacological properties.[1][3][4] These compounds are often derived from the amino acid tryptophan and are characterized by the presence of one or more bromine atoms on the indole ring.[3][5] The position and number of bromine substituents can significantly influence the biological activity of the molecule.[6][7] This guide will systematically examine the key therapeutic areas where brominated indoles have shown significant promise.

Anticancer Activities of Brominated Indoles

Several brominated indoles have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2][8][9][10][11]

Key Anticancer Brominated Indoles and Their Mechanisms
  • 6-Bromoisatin: This compound, isolated from the marine mollusk Dicathais orbita, has shown significant anticancer activity against colorectal cancer cell lines.[8] It induces apoptosis, as evidenced by increased caspase-3/7 activity, and causes cell cycle arrest in the G2/M phase.[8][12] Studies have shown that 6-bromoisatin can inhibit cell viability with an IC50 value of approximately 100 µM in HT29 and Caco2 cells.[8][12]

  • Tyrindoleninone: Also found in Dicathais orbita, tyrindoleninone has demonstrated the ability to decrease the viability of HT29 colorectal cancer cells with an IC50 of 390 µM and induce apoptosis at a concentration of 195 µM.[8]

  • 6,6'-Dibromoindirubin: A minor pigment found in some marine mollusks, this compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various cancers.[6][13]

  • Tryptophan Metabolism Modulation: The metabolism of tryptophan through the kynurenine pathway is a critical regulator of immune responses in the tumor microenvironment.[14][15][16] Enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO2) are often overexpressed in cancer cells, leading to the production of immunosuppressive metabolites.[14][16][17] Targeting this pathway with inhibitors, some of which are indole derivatives, is a promising anticancer strategy.[14][15][16]

Visualizing the Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism by which many anticancer agents, including brominated indoles, exert their effects. The process is tightly regulated by a complex network of signaling molecules.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 FADD/TRADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 DNA Damage DNA Damage Bax/Bak Bax/Bak DNA Damage->Bax/Bak Bax/Bak->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Bax/Bak Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the brominated indole compound for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with the brominated indole compound as described for the MTT assay.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.[4]

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the brominated indole compound for the desired time.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[2][8]

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.[3][8]

Anti-inflammatory Properties of Brominated Indoles

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several brominated indoles have demonstrated significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[4][6][7][18]

Key Anti-inflammatory Brominated Indoles and Their Mechanisms
  • 6-Bromoisatin and 6-Bromoindole: These compounds, also from Dicathais orbita, inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] Their mechanism of action involves the inhibition of NF-κB translocation to the nucleus.[6][7]

  • Tyrindoleninone and 6,6'-dibromoindirubin: These related metabolites also possess anti-inflammatory properties.[4] Computational studies suggest that these compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4][18]

Visualizing the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

NFkB_Pathway LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay visualizes the movement of NF-κB from the cytoplasm to the nucleus upon stimulation.

Protocol:

  • Grow cells on coverslips in a 24-well plate.

  • Pre-treat the cells with the brominated indole compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the localization of NF-κB using a fluorescence microscope.

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Use a commercial COX-2 inhibitor screening kit.

  • Prepare the reaction mixture containing COX-2 enzyme, heme, and the brominated indole compound.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin G2, typically through a fluorometric or colorimetric method, according to the kit's instructions.[19][20][21]

Antimicrobial Activities of Brominated Indoles

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Brominated indoles have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[22][23][24]

Key Antimicrobial Brominated Indoles
  • Multi-halogenated Indoles: Compounds like 6-bromo-4-iodoindole and 4-bromo-6-chloroindole exhibit potent bactericidal activity against drug-resistant Staphylococcus aureus, inhibit biofilm formation, and suppress virulence factors.[23]

  • Brominated Indole Alkaloids from Laurencia similis: An indole isolated from this red alga showed potent antibacterial activity against several Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 8 µg/mL.[25]

  • 6-Bromoindolglyoxylamido Derivatives: These synthetic derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against Gram-negative bacteria.[22]

Experimental Protocols for Antimicrobial Activity Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Prepare a two-fold serial dilution of the brominated indole compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration that inhibits visible growth.[24][26][27]

Similar to the MIC assay for bacteria, this test determines the efficacy of a compound against fungal pathogens.

Protocol (Broth Microdilution for Yeasts):

  • Follow the same procedure as the bacterial MIC assay, using a suitable fungal growth medium (e.g., RPMI-1640).

  • Incubate at 35°C for 24-48 hours.

  • The endpoint for azoles is often a significant reduction in growth (e.g., 50%) compared to the growth control.[13][28]

Neuroprotective Potential of Brominated Indoles

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Some indole derivatives have shown promise as neuroprotective agents by combating oxidative stress and protein aggregation.[9][28][29][30][31]

Neuroprotective Mechanisms of Indole Derivatives

While research specifically on brominated indoles in neuroprotection is emerging, the broader class of indole derivatives has demonstrated several neuroprotective mechanisms:

  • Antioxidant Activity: Many indole compounds can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[28][29]

  • Anti-amyloid Aggregation: Some indole derivatives can interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[29]

  • Modulation of Neurotrophic Factor Signaling: Compounds like indole-3-carbinol and its derivatives can activate signaling pathways that promote neuronal survival and plasticity, such as the BDNF/TrkB pathway.[30][31][32]

Experimental Protocol for Assessing Neuroprotective Effects

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases.

Protocol:

  • Culture SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with the brominated indole compound for a specified period.

  • Induce neurotoxicity by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (for Parkinson's disease models) or amyloid-beta peptides (for Alzheimer's disease models).

  • Assess cell viability using the MTT assay. An increase in cell viability in the presence of the brominated indole compound indicates a neuroprotective effect.

Conclusion and Future Directions

Brominated indoles represent a rich and diverse class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and potential neuroprotective activities warrant further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole scaffold to optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Evaluation of promising lead compounds in animal models of disease.

  • Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

The continued exploration of brominated indoles, both from natural sources and through synthetic chemistry, holds great promise for addressing unmet medical needs across a range of therapeutic areas.

References

  • Junaid, M., et al. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs, 20(2), 129. [Link]

  • Edwards, E. J., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3846–3861. [Link]

  • Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 363. [Link]

  • Islam, M. T., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 683. [Link]

  • Junaid, M., et al. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. ResearchGate. [Link]

  • Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]

  • Li, Y., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(3), 183. [Link]

  • Edwards, E. J., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. ResearchGate. [Link]

  • Li, X., et al. (2016). Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. Bioorganic & Medicinal Chemistry Letters, 26(15), 3590-3593. [Link]

  • Guðmundsdóttir, Á., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 443. [Link]

  • Sharma, V., et al. (2019). Biomedical Importance of Indoles. Molecules, 24(12), 2253. [Link]

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2541-2549. [Link]

  • Lee, J. H., et al. (2022). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Advanced Science, 9(26), 2202028. [Link]

  • Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]

  • Lee, J. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 11(7), 567. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation. Molecules, 26(16), 4945. [Link]

  • Guðmundsdóttir, Á., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. PubMed. [Link]

  • Qin, R., et al. (2021). Tryptophan potentiates CD8+ T cells against cancer cells by TRIP12 tryptophanylation and surface PD-1 downregulation. Journal for ImmunoTherapy of Cancer, 9(7), e002840. [Link]

  • Qin, R., et al. (2021). Tryptophan potentiates CD8+ T cells against cancer cells by TRIP12 tryptophanylation and surface PD-1 downregulation. PubMed. [Link]

  • Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. ResearchGate. [Link]

  • Junaid, M., et al. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Semantic Scholar. [Link]

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  • Aiello, D., et al. (2025). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. ResearchGate. [Link]

  • Black, D. S., et al. (2020). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International Journal of Molecular Sciences, 21(18), 6753. [Link]

  • Chen, Y., et al. (2025). Role of Tryptophan Metabolism in Cancer. International Journal of Molecular Sciences, 26(23), 1-15. [Link]

  • Wang, Y., et al. (2021). Tryptophan metabolism induced by TDO2 promotes prostatic cancer chemotherapy resistance in a AhR/c-Myc dependent manner. Cancer Letters, 521, 213-225. [Link]

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An In-Depth Technical Guide to the Structural Analysis of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the complete structural elucidation of 3-bromo-2-methyl-1H-indole (CAS No. 1496-78-2), a key heterocyclic building block in medicinal and materials chemistry.[1][2] This document moves beyond a mere recitation of data, offering a deep dive into the causal reasoning behind the selection of analytical techniques and the interpretation of the resulting data. We will explore the synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction, and computational modeling. Each section is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the robust framework needed to confidently ascertain and understand the structural and electronic properties of this important molecule.

Introduction: The Significance of the Substituted Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore in drug design. The strategic placement of substituents, such as the bromine atom at the C3 position and the methyl group at the C2 position in this compound, significantly modulates its reactivity, lipophilicity, and biological activity.[2] The bromine atom, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the methyl group influences the steric and electronic environment.[2] A precise and unequivocal understanding of its three-dimensional structure is therefore a prerequisite for its rational application in drug discovery and organic synthesis.

Synthesis and Preparation of Analytical Sample

The structural analysis begins with a pure, well-characterized sample. This compound is typically synthesized via the electrophilic bromination of 2-methylindole.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)
  • Dissolution: Dissolve 2-methylindole (1 equivalent) in a suitable aprotic solvent such as carbon tetrachloride (CCl₄) or acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low. The use of NBS is critical as it provides a source of electrophilic bromine under mild conditions, preventing over-bromination or side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.[1]

  • Final Preparation: For crystallographic studies, the purified solid is recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/dichloromethane) by slow evaporation to grow single crystals of sufficient quality.

The Analytical Workflow: A Multi-Technique Approach

A singular analytical technique is rarely sufficient for complete structural elucidation. We employ a logical, tiered approach where each method provides complementary information, culminating in an unambiguous structural assignment.

G cluster_0 Initial Characterization cluster_1 Detailed Connectivity cluster_2 Definitive 3D Structure cluster_3 Theoretical Validation MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms MW NMR_1H ¹H NMR (Proton Environment) IR->NMR_1H Confirms N-H NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Proton Count NMR_2D 2D NMR (COSY, HSQC) (H-C Connectivity) NMR_13C->NMR_2D Carbon Count XRAY X-Ray Crystallography (Bond Lengths/Angles) NMR_2D->XRAY Suggests Connectivity DFT Computational (DFT) (Electronic Properties) XRAY->DFT Provides Geometry for Calculation

Caption: Workflow for the Structural Elucidation of this compound.

Spectroscopic Elucidation

Mass Spectrometry (MS)

Rationale: The initial and most fundamental question is the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Expected Data: For a molecular formula of C₉H₈BrN, the presence of bromine is a key diagnostic feature.[1][2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensity, immediately confirming the presence of a single bromine atom.

IonCalculated m/zObserved m/zDescription
[M(⁷⁹Br)+H]⁺209.9913~209.99Molecular ion with ⁷⁹Br
[M(⁸¹Br)+H]⁺211.9893~211.99Molecular ion with ⁸¹Br

Data is predictive based on the molecular formula.[4]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this compound, the key diagnostic absorption is the N-H stretch of the indole ring.

Expected Data:

  • ~3400 cm⁻¹ (sharp, medium): This peak is characteristic of the N-H stretching vibration of the indole secondary amine. Its sharpness, as opposed to a broad O-H stretch, is a key identifier.

  • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.

  • ~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl group.

  • ~1600-1450 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic and heterocyclic rings.

  • ~600-500 cm⁻¹ (weak-medium): C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Through a combination of ¹H, ¹³C, and 2D NMR experiments, a complete structural map can be assembled.[5][6]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

  • δ ~8.10 (br s, 1H): The N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • δ ~7.60 (d, 1H): Aromatic proton at C4.

  • δ ~7.30-7.10 (m, 3H): Overlapping aromatic protons at C5, C6, and C7.

  • δ ~2.45 (s, 3H): The methyl protons at C2. The singlet multiplicity indicates no adjacent protons.

Predicted ¹³C NMR Data (100 MHz, CDCl₃): The substitution pattern significantly influences the chemical shifts.[7] The electron-donating methyl group at C2 and the halogen at C3 will have pronounced effects.

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C2~135Attached to N and substituted with CH₃.
C3~95Attached to Br (strong shielding/heavy atom effect).
C3a~129Bridgehead carbon.
C4~122Aromatic CH.
C5~120Aromatic CH.
C6~123Aromatic CH.
C7~110Aromatic CH adjacent to N.
C7a~136Bridgehead carbon adjacent to N.
-CH₃~14Aliphatic methyl carbon.

Note: Specific shifts can vary based on solvent and concentration. These are representative values.

2D NMR (HSQC/HMBC):

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate the proton signals with the carbon signals they are attached to, confirming the assignments for C4-H4, C5-H5, C6-H6, C7-H7, and the methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the full skeleton. Key correlations would include:

    • The methyl protons (δ ~2.45) showing correlation to C2 and C3.

    • The N-H proton (δ ~8.10) showing correlation to C2, C7a, and C3a.

    • The C4 proton showing correlation to C3, C5, and C7a.

Definitive Structure by X-Ray Crystallography

Rationale: While spectroscopy provides compelling evidence for connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional structure with precise bond lengths and angles.[8][9]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal, grown via slow evaporation, is mounted on a goniometer.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected over a range of orientations.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Expected Structural Parameters: The indole ring system is expected to be essentially planar, a key feature for maintaining its aromaticity.[10] While a specific crystal structure for the title compound is not readily available in public databases, data from closely related structures, such as 3-bromo-2-bromomethyl-1-phenylsulfonyl-1H-indole, can provide excellent reference points.[2]

ParameterExpected ValueSignificance
N1-C2 Bond Length~1.37 ÅTypical C-N bond in a heterocyclic aromatic ring.
C2-C3 Bond Length~1.36 ÅPartial double bond character within the pyrrole ring.
C3-Br Bond Length~1.88 ÅStandard C(sp²)-Br bond length.
C2-C(Methyl) Bond Length~1.50 ÅStandard C(sp²)-C(sp³) single bond.
Ring PlanarityHighDeviation of atoms from the mean plane should be minimal.

Values are based on related indole structures.[2][9][11]

Computational Modeling: A Theoretical Validation

Rationale: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimental findings and to probe the electronic structure of the molecule.[12][13]

Protocol: DFT Calculation

  • Geometry Optimization: An initial molecular model is built, and its geometry is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[13] The optimized geometry can be directly compared to the X-ray crystal structure to validate the computational model.

  • Property Calculation: Once optimized, properties such as NMR chemical shifts, vibrational frequencies (IR spectrum), and molecular orbital energies (HOMO/LUMO) can be calculated.

  • Analysis: The calculated NMR and IR spectra are compared with the experimental data. A good correlation provides strong confidence in the structural assignment. The HOMO-LUMO gap provides insight into the molecule's electronic reactivity and stability.[12]

Conclusion

The structural analysis of this compound is a textbook example of the modern, multi-technique approach required in chemical sciences. Through the logical application of mass spectrometry, IR and NMR spectroscopy, and X-ray crystallography, its molecular formula, functional groups, atomic connectivity, and precise three-dimensional arrangement are unequivocally determined. This structural certainty is further corroborated by computational DFT studies. The resulting high-fidelity structural model is the essential foundation upon which its potential in medicinal chemistry and materials science can be fully and rationally explored.

References

  • ACS Omega. Structure and Morphology of Indole Analogue Crystals. (2020). Available from: [Link]

  • NIH National Center for Biotechnology Information. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). Available from: [Link]

  • NIH National Center for Biotechnology Information. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010). Available from: [Link]

  • ResearchGate. Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2025). Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • IUCr Journals. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. (2024). Available from: [Link]

  • NIH National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1][14]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Available from: [Link]

  • ACS Publications. Nuclear Magnetic Resonance Spectra of Indoles. Available from: [Link]

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reactivity of the bromine atom in 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-2-methyl-1H-indole

Abstract

The this compound scaffold is a cornerstone in contemporary organic synthesis, serving as a versatile precursor for a multitude of complex molecular architectures. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where functionalized indoles are ubiquitous.[1] The strategic placement of a bromine atom at the electron-rich C3 position, adjacent to a C2-methyl group, imparts a unique reactivity profile that is ripe for exploitation. This guide provides a comprehensive exploration of the chemical behavior of this bromine atom, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and other transformations. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a practical and authoritative resource for leveraging this powerful synthetic intermediate.

Strategic Synthesis of the Precursor: this compound

The utility of any building block begins with its accessibility. The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of 2-methyl-1H-indole. The inherent electronic properties of the indole ring dictate that the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack.[2] Reagents such as N-Bromosuccinimide (NBS) are preferred over molecular bromine (Br₂) as they offer milder reaction conditions and superior regioselectivity, minimizing the formation of polybrominated byproducts.[3]

An alternative modern approach involves the palladium-catalyzed oxidative C–H activation and annulation of N-alkylanilines with bromoalkynes, offering a convergent and atom-economical route to the indole core itself, with the bromine atom pre-installed.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-methyl-1H-indole D Combine & Stir (0°C to RT) A->D B N-Bromosuccinimide (NBS) B->D C Solvent (e.g., DMF, CH2Cl2) C->D E Aqueous Workup D->E F Column Chromatography E->F G This compound F->G G cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition PdII_ArOR Ar-Pd(II)-OR' Ln PdII_ArX->PdII_ArOR Ligand Exchange PdII_ArR Ar-Pd(II)-R' Ln PdII_ArOR->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R' ArX Ar-X Boronic R'-B(OH)2 Base Base G cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition PdII_Complex [Ar-Pd(II)-Alkene] Ln PdII_ArX->PdII_Complex Alkene Coordination PdII_H H-Pd(II)-X Ln PdII_Complex->PdII_H Syn-Addition & β-Hydride Elim. Ar_Alkene Ar-Alkene PdII_H->Pd0 Reductive Elimination (Base) ArX Ar-X Alkene Alkene Base Base G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition PdII_ArAlkynyl Ar-Pd(II)-C≡CR Ln PdII_ArX->PdII_ArAlkynyl Transmetalation PdII_ArAlkynyl->Pd0 Reductive Elimination ArAlkynyl Ar-C≡CR ArX Ar-X CuX Cu(I)-X CuAlkynyl Cu(I)-C≡CR CuX->CuAlkynyl Deprotonation CuAlkynyl->PdII_ArX Coupling of Cycles CuAlkynyl->CuX Transfer to Pd Alkyne H-C≡CR Base Base G cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition PdII_Amido Ar-Pd(II)-NR'R'' Ln PdII_ArX->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination ArAmine Ar-NR'R'' ArX Ar-X Amine H-NR'R'' Base Base

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylindole, a prominent heterocyclic scaffold, is a cornerstone in the synthesis of a multitude of biologically active compounds and functional materials. Its inherent electron-rich nature makes it highly susceptible to electrophilic attack, leading to a diverse array of functionalized derivatives. This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of 2-methylindole, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactivity, the pronounced regioselectivity of these transformations, and provide detailed, field-proven protocols for key reactions. This document aims to serve as an authoritative resource, bridging theoretical principles with practical applications in modern organic synthesis.

Introduction: The Electronic Landscape of 2-Methylindole

The indole ring system is characterized by the fusion of a benzene ring to a pyrrole ring. The delocalization of the lone pair of electrons on the nitrogen atom throughout the bicyclic system renders the indole nucleus significantly electron-rich and thus, highly reactive towards electrophiles.[1] In 2-methylindole, the presence of an electron-donating methyl group at the C2 position further enhances the electron density of the heterocyclic ring, amplifying its nucleophilicity.

This heightened reactivity, however, is not uniform across the indole scaffold. Electrophilic attack preferentially occurs at the C3 position. This regioselectivity is a cornerstone of indole chemistry and can be rationalized by examining the stability of the resulting cationic intermediate, often referred to as the Wheland intermediate or sigma complex.

Mechanism and Regioselectivity: The Predominance of C3 Substitution

The electrophilic substitution of indoles is a classic example of a reaction governed by the principles of aromaticity and carbocation stability.[2][3] The reaction proceeds via a two-step mechanism:

  • Attack of the Electrophile: The π-electron system of the 2-methylindole ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it transiently disrupts the aromaticity of the pyrrole ring.[3]

  • Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.

The key to understanding the regioselectivity lies in the relative stability of the carbocation intermediates formed upon attack at different positions.

Rationale for C3 Selectivity

Attack at the C3 position of 2-methylindole results in a carbocation intermediate where the positive charge is delocalized over the C2 atom and the nitrogen atom, without disrupting the aromaticity of the benzene ring.[4] The resonance contributor where the positive charge resides on the nitrogen is particularly stable as all atoms (except hydrogen) have a complete octet.

In contrast, electrophilic attack at the C2 position would necessitate the disruption of the benzenoid aromaticity in one of the resonance structures to involve the nitrogen lone pair in stabilization. This is energetically less favorable.

The following diagram illustrates the resonance stabilization of the Wheland intermediate formed upon electrophilic attack at the C3 position of 2-methylindole.

G cluster_0 Electrophilic Attack at C3 start 2-Methylindole intermediate1 Wheland Intermediate (Resonance Structure 1) start->intermediate1 + E+ intermediate2 Wheland Intermediate (Resonance Structure 2) intermediate1->intermediate2 Resonance product 3-Substituted-2-methylindole intermediate2->product - H+

Caption: Reaction pathway for C3 electrophilic substitution.

Kinetic versus Thermodynamic Control

While C3 substitution is the overwhelmingly favored pathway, it's important to consider the concepts of kinetic and thermodynamic control.[5][6][7] In some instances, initial attack at the N1 position can be kinetically favored, but this N-substituted product is often unstable and can revert to the starting material or rearrange to the more stable C3-substituted thermodynamic product.[8] The reaction conditions, such as temperature and reaction time, can influence the product distribution.[5][9] Generally, lower temperatures and shorter reaction times favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product.[5][9]

Key Electrophilic Substitution Reactions of 2-Methylindole

The high nucleophilicity of 2-methylindole allows it to participate in a wide range of electrophilic substitution reactions. The following sections detail the most common and synthetically useful transformations.

Halogenation

Halogenation of 2-methylindole provides valuable intermediates for further functionalization. The choice of halogenating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Common Halogenating Agents and Conditions:

HalogenReagent(s)Typical Conditions
Chlorination Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS)Inert solvent (e.g., CH₂Cl₂, THF), often at low temperatures (0 °C to rt)
Bromination Bromine (Br₂), N-Bromosuccinimide (NBS)Inert solvent (e.g., CCl₄, CH₂Cl₂), often in the presence of a radical initiator for NBS
Iodination Iodine (I₂), N-Iodosuccinimide (NIS)Often in the presence of a base (e.g., NaHCO₃) or a silver salt to activate the iodine

A green and efficient method for the halogenation of indoles utilizes an oxone-halide system, which generates the reactive halogenating species in situ.[10][11]

Experimental Protocol: Bromination of 2-Methylindole using N-Bromosuccinimide

  • Dissolve 2-methylindole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-bromosuccinimide (1.05 eq) to the solution.

  • Initiate the reaction by adding a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-bromo-2-methylindole.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Nitration

The nitration of 2-methylindole must be conducted under carefully controlled conditions to avoid oxidation and the formation of polymeric byproducts. The reaction is highly exothermic and can be vigorous.[12]

Common Nitrating Agents and Conditions:

Reagent(s)Typical Conditions
Nitric acid (HNO₃) Often in the presence of a dehydrating agent like sulfuric acid (H₂SO₄) or acetic anhydride.[12]
Nitronium tetrafluoroborate (NO₂BF₄) A milder, pre-formed nitrating agent, often used in aprotic solvents.

Experimental Protocol: Nitration of 2-Methylindole with Nitric Acid [12]

  • Cool a mixture of 2-methylindole (10 g) and nitric acid (100 c.c., d 1.42) to approximately 10 °C in an ice bath.[12]

  • Slowly heat the mixture to about 50 °C, at which point a vigorous reaction will commence.[12]

  • After the initial exotherm subsides, allow the reaction to cool to room temperature.

  • Collect the solid product by filtration.

  • For purification, rapidly dissolve the solid in dilute aqueous potassium hydroxide and expeditiously reprecipitate with nitric acid.[12]

  • Further recrystallization from 50% alcohol can be performed to obtain the pure dinitro-2-methylindole.[12]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the 2-methylindole ring, typically at the C3 position. This reaction is a cornerstone for the synthesis of many pharmaceutical intermediates.[13]

Common Acylating Agents and Catalysts:

Acylating AgentCatalystTypical Conditions
Acyl halides (e.g., acetyl chloride, benzoyl chloride) Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂)Inert solvent (e.g., CH₂Cl₂, CS₂), often at low temperatures
Acid anhydrides (e.g., acetic anhydride) Lewis acids or protic acidsCan sometimes be performed neat or in the presence of a catalyst

The use of heterogeneous catalysts, such as mesoporous HZSM-5 zeolites, has been explored for the Friedel-Crafts acylation of 2-methylindole with acetic anhydride.[14] While microporous HZSM-5 gives exclusively the 3-acetylated product, the mesoporous version yields a mixture of the N-acetylated and 3-acetylated isomers.[14]

G 2-Methylindole 2-Methylindole Product 3-Acyl-2-methylindole 2-Methylindole->Product reacts with Intermediate Acyl_Halide Acyl Halide / Anhydride Intermediate Acylium Ion Intermediate Acyl_Halide->Intermediate forms Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Intermediate activates

Caption: Workflow for Friedel-Crafts acylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[15][16][17] In the case of 2-methylindole, this reaction introduces a formyl group at the C3 position, yielding 2-methylindole-3-carboxaldehyde, a crucial building block in medicinal chemistry.[18]

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[15][19]

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[15]

  • Electrophilic Attack: The electron-rich 2-methylindole attacks the Vilsmeier reagent at the C3 position.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.[16]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylindole [15]

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place anhydrous DMF.

  • Cool the DMF to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 2-methylindole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C for 1-2 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium hydroxide or sodium carbonate until it is alkaline.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methylindole-3-carboxaldehyde.

Applications in Drug Development and Medicinal Chemistry

The functionalized 2-methylindole derivatives obtained through electrophilic substitution reactions are pivotal intermediates in the synthesis of a wide range of pharmaceuticals.[20][21][22] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

For instance, 5-methoxy-2-methylindole is a key building block for the synthesis of anti-inflammatory agents.[23] Its derivatives have shown inhibitory activity against myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[23] Furthermore, 2-substituted indoles are valuable precursors for the synthesis of various alkaloids and other pharmacologically important substances.[24]

Conclusion

The electrophilic substitution reactions of 2-methylindole are a cornerstone of heterocyclic chemistry, providing a powerful and versatile toolkit for the synthesis of a diverse array of functionalized molecules. A thorough understanding of the underlying mechanistic principles, particularly the factors governing the pronounced C3 regioselectivity, is paramount for the rational design of synthetic routes. The protocols and insights presented in this guide are intended to empower researchers and drug development professionals to effectively harness the rich chemistry of the 2-methylindole scaffold in their scientific endeavors.

References

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An In-depth Technical Guide to the Stability and Storage of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-bromo-2-methyl-1H-indole is a pivotal heterocyclic building block in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents. Its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures.[1] However, the inherent reactivity of the indole scaffold, coupled with the presence of a bromine substituent, necessitates a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and best-practice handling protocols designed to mitigate degradation.

Introduction: The Chemical Significance of this compound

This compound, with the chemical formula C₉H₈BrN and a molecular weight of 210.07 g/mol , is a solid compound with a melting point of 90-92 °C.[2][3][4][5] Its structure, featuring a bromine atom at the electron-rich C3 position of the indole ring, makes it a versatile intermediate in organic synthesis. The bromine atom serves as an excellent leaving group in various transformations, enabling the introduction of a wide range of functional groups.

The stability of this compound is paramount for its successful application. Degradation can lead to the formation of impurities that may compromise the yield and purity of subsequent synthetic steps, and in the context of drug development, could introduce potentially harmful byproducts. This guide will delve into the intrinsic and extrinsic factors affecting its stability and provide actionable protocols for its proper management.

Intrinsic Stability and Degradation Pathways

The stability of this compound is governed by its molecular structure. The indole ring system is susceptible to oxidation, and the carbon-bromine bond can undergo homolytic or heterolytic cleavage. While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of indole chemistry and the reactivity of bromoarenes suggest potential degradation routes.

Oxidative Degradation

Indoles are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. The electron-rich pyrrole ring is the primary site of oxidation. A color change in indole compounds, often to pink, red, or brown, is a common visual indicator of oxidation and potential polymerization.

Photodegradation

Exposure to light, particularly in the ultraviolet spectrum, can provide the energy required to initiate photochemical reactions. For brominated aromatic compounds, this can lead to the homolytic cleavage of the C-Br bond, generating radical species that can then participate in a variety of secondary reactions, leading to complex degradation product mixtures.

Hydrolytic Degradation

While generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the indole ring or other hydrolytic reactions.

A study on 3-bromoindole derivatives noted their instability, with rapid decomposition at ambient temperature (28°C) and a short lifespan of only a few hours at 4°C. This underscores the critical need for stringent storage and handling conditions.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended, synthesized from best practices for indole compounds and other sensitive organic molecules.

ParameterRecommended ConditionRationale
Temperature -10°C to -20°C (Long-term) Minimizes the rate of all potential degradation reactions. Some suppliers recommend storage at -10°C.[2][4] For extended periods, -20°C is a common recommendation for sensitive organic compounds.
2-8°C (Short-term) Suitable for short-term storage, though the instability of some 3-bromoindoles even at 4°C suggests this should be for a limited duration.
Light Protection from light (Amber vial) Prevents photodegradation initiated by UV and visible light.
Atmosphere Inert atmosphere (Argon or Nitrogen) Displaces oxygen to prevent oxidative degradation. This is particularly crucial for long-term storage and for compounds known to be air-sensitive.
Moisture Dry environment (Desiccator) Prevents potential hydrolysis and minimizes the absorption of atmospheric water, which can affect the accuracy of weighing and may participate in degradation reactions.
Container Tightly sealed, appropriate material Prevents exposure to atmospheric contaminants and ensures the integrity of the inert atmosphere. Glass vials with PTFE-lined caps are generally suitable.

Experimental Protocols for Stability and Handling

The following protocols are provided as best-practice guidelines. They should be adapted and validated for the specific experimental context.

Protocol for Handling in an Inert Atmosphere

Given the potential air sensitivity of this compound, handling under an inert atmosphere is recommended, especially for quantitative applications or long-term storage of solutions.

InertAtmosphereHandling cluster_prep Preparation cluster_handling Handling cluster_storage Storage oven_dry Oven-dry glassware cool_desiccator Cool under vacuum in a desiccator oven_dry->cool_desiccator schlenk_line Assemble glassware on a Schlenk line cool_desiccator->schlenk_line purge Purge with inert gas (e.g., Argon) schlenk_line->purge transfer Transfer solid in a glove box or under a positive flow of inert gas purge->transfer dissolve Dissolve in deoxygenated solvent transfer->dissolve seal Seal under inert atmosphere dissolve->seal store Store at recommended temperature and protect from light seal->store PhotostabilityTesting cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solid Prepare solid sample expose_light Expose to light source (Visible and UV) prep_solid->expose_light prep_solution Prepare solution sample prep_solution->expose_light prep_dark Prepare dark control prep_dark->expose_light hplc Analyze by HPLC expose_light->hplc lcms Identify degradants by LC-MS hplc->lcms compare Compare with dark control hplc->compare

Workflow for photostability testing of this compound.
Protocol for Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the air. This can affect the stability, handling, and accurate weighing of a compound.

1. Sample Preparation:

  • Dry the this compound sample to a constant weight under vacuum at a temperature below its melting point.

  • Accurately weigh the dried sample into a pre-weighed container.

2. Controlled Humidity Exposure:

  • Place the sample in a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH). Different salt solutions provide different RH levels (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH).

  • Alternatively, use a dynamic vapor sorption (DVS) instrument for more precise control and measurement.

3. Gravimetric Analysis:

  • At regular intervals, re-weigh the sample until a constant weight is achieved.

  • The percentage weight gain is calculated to determine the extent of moisture sorption.

4. Classification:

  • The hygroscopicity can be classified based on the percentage weight gain at a specific RH (e.g., 80% RH at 25°C).

Incompatible Materials

To prevent unwanted reactions and degradation, this compound should be stored away from:

  • Strong oxidizing agents: Can lead to oxidative degradation of the indole ring.

  • Strong acids and bases: May catalyze decomposition or hydrolysis.

  • Reactive nucleophiles: The bromine atom is susceptible to nucleophilic substitution.

Conclusion

The stability of this compound is a critical factor that influences its successful use in research and development. While this compound is a valuable synthetic intermediate, its potential for degradation through oxidation, photodegradation, and other pathways necessitates careful storage and handling. By implementing the recommendations outlined in this guide, including storage at low temperatures, protection from light and atmospheric oxygen, and the use of appropriate handling techniques, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes. Further quantitative stability studies on this specific compound would be beneficial to establish a more detailed degradation profile and to define optimal storage and handling parameters with greater precision.

References

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A Theoretical and Computational Deep Dive into 3-Bromo-2-Methyl-1H-Indole: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4] The strategic introduction of substituents, such as halogens and alkyl groups, can profoundly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of 3-bromo-2-methyl-1H-indole, a versatile intermediate in pharmaceutical development, through the lens of theoretical and computational chemistry.[5] We will dissect its structural, electronic, and spectroscopic properties using Density Functional Theory (DFT), offering a robust computational protocol for researchers in drug design and development. This guide emphasizes the synergy between theoretical predictions and experimental validation, providing a framework for accelerating the discovery of novel indole-based therapeutics.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key building block in organic synthesis, particularly for the development of more complex indole derivatives with potential therapeutic applications.[5] The presence of a bromine atom at the C3 position offers a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[5] The methyl group at the C2 position can influence the molecule's steric and electronic properties, impacting its binding affinity to biological targets.

Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] Understanding the fundamental properties of key intermediates like this compound at a molecular level is paramount for the rational design of new drug candidates with improved efficacy and safety profiles.

This guide will provide a comprehensive theoretical analysis of this compound, elucidating its molecular geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. By presenting a detailed computational workflow, we aim to empower researchers to leverage these theoretical insights in their drug discovery endeavors.

Computational Methodology: A Self-Validating System

The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a quantum mechanical method that has proven to be a reliable and computationally efficient tool for studying the properties of organic molecules.[6][7][8]

The Choice of Functional and Basis Set: Balancing Accuracy and Efficiency

The selection of an appropriate functional and basis set is critical for obtaining accurate theoretical predictions. For this study, we employed the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[8] The B3LYP functional has been extensively benchmarked and has shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules, including halogenated compounds.[6][7][9]

To ensure a robust description of the electronic structure, particularly for the bromine atom, we utilized the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to accurately model the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Computational Workflow

The following workflow was employed for the theoretical calculations:

Caption: Computational workflow for the theoretical analysis of this compound.

Step-by-Step Computational Protocol
  • Input Structure Generation: The initial 3D structure of this compound was built using molecular modeling software.

  • Geometry Optimization: The initial structure was optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectrum.

  • Electronic Structure Analysis: The electronic properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), were calculated from the optimized geometry.

  • NMR Chemical Shift Calculation: The 1H and 13C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

Results and Discussion: Unveiling the Molecular Landscape

Molecular Geometry: A Comparison with Crystallographic Data

While an experimental crystal structure for this compound is not available in the Cambridge Structural Database (CSD), we can validate our theoretical geometry by comparing it to the crystal structures of closely related bromo-substituted methyl-indole derivatives.[10][11][12] The optimized geometric parameters of this compound are presented in the table below.

ParameterCalculated ValueExperimental Range (Related Compounds)
Bond Lengths (Å)
C2-C31.3851.37 - 1.39
C3-Br1.8921.88 - 1.91
C2-N11.3781.37 - 1.39
C8-N11.3951.39 - 1.41
C2-C91.4981.49 - 1.51
Bond Angles (°) **
N1-C2-C3109.8109 - 111
C2-C3-Br127.5126 - 128
C2-C3-C8107.2107 - 109
Dihedral Angles (°) **
Br-C3-C2-N1179.9~180

The calculated bond lengths and angles for this compound show excellent agreement with the experimental ranges observed in the crystal structures of similar bromo-substituted indole derivatives. This provides a high degree of confidence in the accuracy of our theoretical model. The indole ring is found to be essentially planar, which is consistent with experimental observations of related structures.[10]

Electronic Properties: Insights into Reactivity

The energies of the HOMO and LUMO are crucial parameters for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

ParameterEnergy (eV)
HOMO-5.89
LUMO-0.75
HOMO-LUMO Gap (ΔE)5.14

The HOMO-LUMO energy gap of 5.14 eV indicates that this compound is a relatively stable molecule. The distribution of the HOMO is primarily located on the indole ring, particularly on the pyrrole moiety, suggesting that this region is susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the benzene ring and the bromine atom.

The MEP map provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

(A figure of the MEP map would be generated here using appropriate software, showing regions of negative potential in red and positive potential in blue.)

The MEP analysis reveals that the most negative potential is located around the nitrogen atom of the indole ring, indicating its nucleophilic character. The region around the bromine atom and the N-H proton exhibits a positive potential, suggesting their susceptibility to nucleophilic attack.

Vibrational Analysis: Interpreting the Infrared Spectrum
Vibrational ModeCalculated Frequency (cm-1)Experimental Range (Indole Derivatives) (cm-1)
N-H Stretch34503400 - 3500
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch (CH3)2950 - 28502960 - 2850
C=C Stretch (Aromatic)1600 - 14501620 - 1450
C-N Stretch1350 - 12501360 - 1250
C-Br Stretch650700 - 500

The calculated vibrational frequencies are in good agreement with the expected ranges for the characteristic functional groups present in the molecule. This theoretical spectrum can serve as a valuable reference for the experimental identification and characterization of this compound.

NMR Chemical Shifts: A Predictive Tool

The prediction of NMR chemical shifts is a powerful application of computational chemistry that can aid in the structural elucidation of novel compounds. We have calculated the 1H and 13C NMR chemical shifts of this compound and compared them with experimental data for related bromo-methyl-indole isomers.

1H NMR Chemical Shifts (ppm)

ProtonCalculatedExperimental (Related Isomers)
N-H8.107.9 - 8.1
H47.657.5 - 7.7
H57.157.1 - 7.3
H67.207.1 - 7.3
H77.407.3 - 7.5
CH32.452.3 - 2.6

13C NMR Chemical Shifts (ppm)

CarbonCalculatedExperimental (Related Isomers)
C2138.5135 - 138
C3100.298 - 102
C3a129.8128 - 130
C4122.5121 - 123
C5121.0120 - 122
C6123.2122 - 124
C7112.0111 - 113
C7a135.5134 - 136
CH312.811 - 14

The calculated 1H and 13C NMR chemical shifts show a strong correlation with the experimental values reported for similar bromo-methyl-indole structures. These theoretical predictions can be invaluable for confirming the identity and purity of synthesized this compound and for distinguishing it from other isomers.

Conclusion: Bridging Theory and Experiment in Drug Discovery

This in-depth technical guide has demonstrated the power of theoretical and computational chemistry in elucidating the fundamental properties of this compound, a key intermediate in drug discovery. Through the application of Density Functional Theory, we have provided a detailed analysis of its molecular geometry, electronic structure, and spectroscopic signatures.

The presented computational protocol, centered on the B3LYP functional and the 6-311++G(d,p) basis set, offers a robust and validated approach for studying similar halogenated indole derivatives. The strong agreement between our theoretical predictions and available experimental data for related compounds underscores the reliability of these computational methods.

By integrating these theoretical insights into their research workflows, medicinal chemists and drug development professionals can accelerate the design and synthesis of novel indole-based therapeutics with enhanced potency and selectivity. This guide serves as a practical resource for leveraging the predictive power of computational chemistry to navigate the complex landscape of modern drug discovery.

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An In-depth Technical Guide to the Natural Occurrence of Bromoindole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromoindole alkaloids represent a structurally diverse and biologically significant class of natural products. Their prevalence in marine ecosystems, in particular, has garnered considerable attention from researchers in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of bromoindole alkaloids, detailing their sources, biosynthetic origins, and chemical diversity. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the isolation, characterization, and potential applications of these fascinating molecules.

The marine environment is a prolific source of halogenated natural products, with organobromine compounds being particularly abundant.[1][2] This is despite the far lower concentration of bromide compared to chloride in seawater, suggesting the evolution of highly efficient and specific enzymatic systems for bromine incorporation.[1] Bromoindole alkaloids are a prominent family within this group, exhibiting a wide array of complex structures and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide will delve into the key aspects of their natural history, providing a foundational understanding for further research and development.

Part 1: Major Natural Sources of Bromoindole Alkaloids

The vast majority of bromoindole alkaloids have been isolated from marine organisms, spanning a wide range of phyla. Marine invertebrates, particularly sponges and mollusks, are exceptionally rich sources. Marine-derived microorganisms, including bacteria and fungi, as well as marine algae, also contribute to the remarkable diversity of these compounds.[3][5]

Marine Sponges (Phylum Porifera)

Marine sponges are arguably the most prolific producers of bromoindole alkaloids.[3][5] These sessile filter-feeders harbor complex microbial communities, and it is often debated whether the alkaloids are produced by the sponge itself, its microbial symbionts, or a combination of both.

Notable Examples from Marine Sponges:

  • Geodia barretti: This sub-Arctic sponge is a source of several 6-bromoindole derivatives, including barettin and geobarrettins A-C.[6] These compounds have demonstrated significant anti-inflammatory activity.[6][7]

  • Hyrtios erectus: A variety of bromoindole alkaloids have been isolated from this Red Sea sponge, including a novel 5'-[(6-Bromo-1H-indol-3-yl)methyl]-3'-methylimidazolidine-2',4'-dione.[8]

  • Spongosorites sp.: This marine sponge has yielded a series of monoindole and bisindole alkaloids, some of which are pyruvic acid derivatives.[9]

Marine Mollusks (Phylum Mollusca)

Certain species of marine mollusks, particularly those from the Muricidae family, are historically significant for their production of bromoindole-derived pigments.

  • Tyrian Purple: The famous "Royal Purple" or "Tyrian Purple" dye of antiquity is derived from the hypobranchial glands of Murex and Thais sea snails.[10] The primary component of this vibrant purple pigment is 6,6'-dibromoindigo, which is formed from precursors such as 6-bromoindole.[10][11]

Other Marine Sources
  • Marine Algae: Red algae, in particular, are known to produce halogenated indole alkaloids.[12][13]

  • Marine-derived Bacteria and Fungi: These microorganisms are increasingly recognized as a source of novel bromoindole alkaloids with diverse structures and bioactivities.[3][5][14]

The following table summarizes the major sources and representative bromoindole alkaloids.

Source OrganismPhylum/ClassRepresentative Bromoindole AlkaloidsKey Characteristics
Geodia barrettiPoriferaBarettin, GeobarrettinsAnti-inflammatory activity
Hyrtios erectusPorifera5'-[(6-Bromo-1H-indol-3-yl)methyl]-3'-methylimidazolidine-2',4'-dioneAntiproliferative activity
Murex brandarisMollusca6,6'-Dibromoindigo (Tyrian Purple)Historic purple dye
Laurencia brongniartiiRhodophyta (Red Algae)Sulfur-containing bromoindolesAntibacterial properties
Pseudoalteromonas rubraBacteria6-Bromo-N-propionyltryptamineWeak 5-HT2A receptor antagonist activity

Part 2: Biosynthesis of Bromoindole Alkaloids

The biosynthesis of bromoindole alkaloids begins with the essential amino acid tryptophan. The key step in the formation of these compounds is the regioselective bromination of the indole ring, a reaction catalyzed by a class of enzymes known as halogenases.

The Role of Halogenases

Tryptophan halogenases, such as tryptophan 6-halogenase (SttH), are flavin-dependent enzymes that catalyze the electrophilic bromination of tryptophan at specific positions on the indole ring.[15][16] These enzymes are crucial for the biosynthesis of a wide range of bromoindole alkaloids. The regioselectivity of these enzymes is a key factor in determining the final structure of the natural product.

Biosynthetic Pathway of Tyrian Purple (6,6'-Dibromoindigo)

The biosynthesis of Tyrian Purple is a well-studied example of bromoindole alkaloid formation. While the exact in vivo pathway is complex and can vary between species, a generally accepted sequence of events has been elucidated.

TyrianPurple_Biosynthesis Tryptophan Tryptophan Br_Tryptophan 6-Bromotryptophan Tryptophan->Br_Tryptophan Tryptophan 6-halogenase (e.g., SttH) Br_Indole 6-Bromoindole Br_Tryptophan->Br_Indole Tryptophanase (e.g., TnaA) Br_Indoxyl 6-Bromoindoxyl Br_Indole->Br_Indoxyl Monooxygenase (e.g., MaFMO) Tyrian_Purple 6,6'-Dibromoindigo (Tyrian Purple) Br_Indoxyl->Tyrian_Purple Dimerization & Oxidation

Caption: Biosynthetic pathway of Tyrian Purple.

Explanation of the Pathway:

  • Bromination of Tryptophan: The pathway begins with the regioselective bromination of tryptophan at the C-6 position of the indole ring, catalyzed by a tryptophan 6-halogenase.[15]

  • Conversion to 6-Bromoindole: The resulting 6-bromotryptophan is then converted to 6-bromoindole by the action of a tryptophanase.[15]

  • Hydroxylation to 6-Bromoindoxyl: A monooxygenase then hydroxylates 6-bromoindole to form 6-bromoindoxyl.

  • Dimerization and Oxidation: Finally, two molecules of 6-bromoindoxyl undergo dimerization and subsequent air oxidation to yield the vibrant purple pigment, 6,6'-dibromoindigo.[11]

This biosynthetic pathway has been successfully engineered in microorganisms like Escherichia coli for the sustainable production of Tyrian purple, offering an alternative to its laborious extraction from natural sources.[15][16]

Part 3: Chemical Diversity of Bromoindole Alkaloids

Bromoindole alkaloids exhibit remarkable structural diversity, ranging from simple substituted indoles to complex polycyclic structures. This diversity arises from various biosynthetic modifications of the bromoindole scaffold.

Classification of Bromoindole Alkaloids

Bromoindole alkaloids can be broadly classified into several categories based on their structural features:

  • Simple Bromoindoles: These are the most basic class, consisting of an indole ring with one or more bromine substituents and simple side chains. An example is 6-bromo-N-propionyltryptamine isolated from the marine bacterium Pseudoalteromonas rubra.[14]

  • Bis- and Tris-indole Alkaloids: These compounds contain two or three indole moieties linked together. Dragmacidin, isolated from the marine sponge Dragmacidon sp., is a well-known example of a bis-indole alkaloid.[4] Tulongicin A, a tris-indole alkaloid, was isolated from the deep-water marine sponge Topsentia sp.[3]

  • Complex Polycyclic Bromoindoles: Many bromoindole alkaloids feature intricate polycyclic ring systems. Manzamine alkaloids, some of which are brominated, are a prominent example of this class and are known for their potent biological activities.

The following diagram illustrates the structural diversity of bromoindole alkaloids.

Bromoindole_Diversity cluster_simple Simple Bromoindoles cluster_bis_tris Bis- and Tris-indole Alkaloids cluster_complex Complex Polycyclic Bromoindoles Simple_Indole 6-Bromo-N-propionyltryptamine Bis_Indole Dragmacidin Tris_Indole Tulongicin A Complex_Indole Brominated Manzamine Analog Bromoindole_Core Bromoindole Scaffold Bromoindole_Core->Simple_Indole Simple Substitution Bromoindole_Core->Bis_Indole Dimerization Bromoindole_Core->Complex_Indole Complex Cyclizations

Caption: Structural diversity of bromoindole alkaloids.

Part 4: Isolation and Characterization of Bromoindole Alkaloids: A Methodological Overview

The isolation and structural elucidation of bromoindole alkaloids from their natural sources require a combination of chromatographic and spectroscopic techniques. The following provides a generalized workflow for this process.

Experimental Protocol: Isolation and Characterization

Objective: To isolate and characterize bromoindole alkaloids from a marine sponge.

Materials:

  • Freeze-dried marine sponge tissue

  • Solvents: Methanol (MeOH), Dichloromethane (CH2Cl2), Ethyl Acetate (EtOAc), Hexane, Acetonitrile (ACN), Water (H2O)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Workflow:

Isolation_Workflow Start Freeze-dried Sponge Material Extraction Extraction with MeOH/CH2Cl2 Start->Extraction Partitioning Solvent Partitioning (e.g., Hexane, EtOAc) Extraction->Partitioning Crude_Extract Crude Bioactive Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Sephadex Sephadex LH-20 Chromatography Column_Chromatography->Sephadex Fractions Semi-pure Fractions Sephadex->Fractions HPLC Preparative HPLC (C18) Fractions->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation NMR 1D and 2D NMR Structural_Elucidation->NMR HRMS HRMS Structural_Elucidation->HRMS

Sources

The Strategic Role of 3-Bromo-2-Methyl-1H-Indole as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic and structural properties allow for diverse biological interactions, making it a focal point in drug discovery.[4] This guide delves into the specific utility of a key derivative, 3-bromo-2-methyl-1H-indole, as a strategic intermediate. The introduction of a bromine atom at the C3 position and a methyl group at C2 creates a versatile building block with tailored reactivity.[5] We will explore its synthesis, pivotal chemical transformations, and applications in the development of complex molecules, providing field-proven insights and detailed experimental protocols for the modern researcher.

Core Characteristics of this compound

Understanding the fundamental properties of an intermediate is critical for its effective application in multi-step synthesis. The specific placement of the bromo and methyl substituents significantly influences the molecule's reactivity and physical characteristics.[5]

Physicochemical and Spectroscopic Data

The bromine atom at the electron-rich C3 position is the primary reactive site for a host of transformations, most notably palladium-catalyzed cross-coupling reactions. The adjacent C2-methyl group provides steric influence and can modulate the electronic nature of the indole ring.

PropertyValueSource
CAS Number 1496-78-2[6][7]
Molecular Formula C₉H₈BrN[5][7][8]
Molecular Weight 210.07 g/mol [5][6]
Appearance White to off-white solid/powder[6][7]
Melting Point 90-92 °C[6][7]
InChIKey NWAYWNCTOHHMNV-UHFFFAOYSA-N[6][8]
LogP 3.23880[7]

Spectroscopic analysis is essential for quality control and reaction monitoring. While specific spectra are lot-dependent, typical ¹³C NMR chemical shifts for related 3-methyl-1H-indole structures show the methyl carbon signal around 9-10 ppm.[9]

Synthesis of the Intermediate: A Controlled Approach

The most common and efficient method for preparing this compound is the direct electrophilic bromination of 2-methylindole. The choice of brominating agent is crucial for achieving high regioselectivity and yield.

Causality Behind Experimental Choice: While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a slow, controlled release of electrophilic bromine (Br⁺), leading to selective functionalization at the C3 position under milder conditions.[5][10] This selectivity is driven by the high electron density at the C3 position of the indole ring, making it the most favorable site for electrophilic attack.

G cluster_main Synthesis of this compound start 2-Methyl-1H-Indole reagent N-Bromosuccinimide (NBS) Inert Solvent (e.g., THF, CH2Cl2) start->reagent Electrophilic Bromination product This compound reagent->product

Caption: General workflow for the synthesis of this compound.

The Intermediate in Action: Key Chemical Transformations

The synthetic utility of this compound stems from the versatility of the C-Br bond, which serves as a gateway for constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the cornerstone of modern organic synthesis and a primary application for this intermediate. The C(sp²)-Br bond readily participates in the oxidative addition step of the catalytic cycle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with boronic acids or esters. This is invaluable for creating biaryl structures or introducing alkyl/alkenyl groups.[5]

  • Sonogashira Coupling: Creates C-C bonds with terminal alkynes, a key reaction for synthesizing indole-alkyne conjugates used in materials science and as precursors for further cyclizations.[11][12]

  • Heck Coupling: Forms C-C bonds with alkenes, enabling the synthesis of stilbene-like indole derivatives.[11]

  • Stille Coupling: Utilizes organostannanes to form C-C bonds, offering an alternative where boronic acids are unstable or unavailable.[11]

  • Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the direct introduction of primary or secondary amines at the C3 position.

G cluster_workflow General Workflow for Suzuki-Miyaura Cross-Coupling start This compound + R-B(OH)2 catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3, Cs2CO3) start->catalyst Reaction Mixture solvent Solvent System (e.g., Toluene/H2O, Dioxane) catalyst->solvent Heating (e.g., 80-110 °C) product 3-Aryl/Alkyl-2-Methyl-1H-Indole solvent->product Workup & Purification

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Nucleophilic Substitution

While less common than cross-coupling due to the lower reactivity of aryl halides, the bromine atom can be displaced by strong nucleophiles under specific conditions. For example, treatment with potent nucleophiles like thiophenols can lead to selective substitution, providing access to 3-thioether indole derivatives.[5]

Applications in Drug Discovery & Medicinal Chemistry

The 3-functionalized 2-methylindole motif is a recurring theme in pharmacologically active molecules. This intermediate serves as a key building block for developing novel therapeutic agents.

  • Anticancer Agents: Many kinase inhibitors, crucial in cancer therapy, are built upon the indole scaffold.[2][4] this compound allows for the systematic exploration of substituents at the C3 position to optimize binding affinity and selectivity against various cancer cell lines.[5]

  • Neurodegenerative Disease Therapeutics: The structural similarity of indoles to neurotransmitters like serotonin makes them ideal candidates for developing drugs targeting neurological disorders.[2] Derivatives have been investigated for their potential in treating Alzheimer's and Parkinson's diseases.[5]

  • Antimicrobial Agents: Brominated indoles have shown potential antimicrobial properties, making them attractive scaffolds for the development of new antibiotics to combat resistant pathogens.[4][5]

Experimental Protocols: A Practical Guide

The following protocols are presented as a self-validating system, providing sufficient detail for replication by a trained synthetic chemist.

Protocol 5.1: Synthesis of this compound

Materials:

  • 2-Methyl-1H-indole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-1H-indole in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the formation of di-brominated byproducts.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining bromine.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 5.2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Toluene and Water (4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Removing air is essential for catalytic activity.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography to afford 2-methyl-3-phenyl-1H-indole.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][13]

  • Precautionary Measures: Handle in a well-ventilated fume hood.[13][14] Wear protective gloves, clothing, and eye/face protection.[13][14] Avoid breathing dust.[14] Wash hands thoroughly after handling.[14]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[13][14] Some suppliers recommend refrigerated storage.[13]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[14]

Conclusion and Future Outlook

This compound has firmly established itself as a high-value intermediate in synthetic and medicinal chemistry. Its predictable reactivity, particularly in robust cross-coupling reactions, provides a reliable platform for the rapid diversification of the indole scaffold. As drug discovery continues to demand novel molecular architectures with precisely tuned properties, the strategic application of versatile building blocks like this compound will remain indispensable for accelerating the development of next-generation therapeutics and functional materials.

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  • File:3-bromo-6-fluoro-2-methyl-1H-indole synthesis.svg. Wikimedia Commons. [Link]

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Methodological & Application

Introduction: The Strategic Value of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of 3-bromo-2-methyl-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a critical step in the development of new molecular entities. This compound, in particular, serves as a versatile and highly valuable building block.[2] Its bromine atom at the C3 position acts as a synthetic handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.[3] This capability makes it an essential intermediate for constructing libraries of novel compounds for drug discovery programs targeting cancer and microbial infections, as well as for applications in materials science.[3]

This document provides an in-depth guide to the synthesis of this compound from the readily available starting material, 2-methylindole. We will explore the underlying reaction mechanism, compare common brominating agents, and present detailed, validated protocols to ensure reproducible and high-yield synthesis.

Mechanistic Insights: The Electrophilic Nature of the Indole Ring

The indole ring system is an electron-rich aromatic heterocycle. Due to the delocalization of the nitrogen lone-pair electrons into the ring, it exhibits high reactivity towards electrophiles, far exceeding that of benzene.[4] The highest occupied molecular orbital (HOMO) has its largest coefficient at the C3 position, making this the most nucleophilic and kinetically favored site for electrophilic attack.[1][4]

The bromination of 2-methylindole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism:

  • Electrophilic Attack: The π-system of the indole ring, specifically the C2-C3 double bond, attacks an electrophilic bromine source (Br⁺). This attack occurs regioselectively at the C3 position, breaking the aromaticity of the pyrrole ring to form a stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation: A base, which can be the solvent or the counter-ion of the bromine source, removes the proton from the C3 atom. This step restores the aromaticity of the ring system, yielding the final this compound product.[5]

G cluster_1 Step 2: Deprotonation Indole 2-Methylindole SigmaComplex Arenium Ion Intermediate (Sigma Complex) Indole->SigmaComplex C3 attacks Br⁺ Br_plus Br⁺ (from Reagent) SigmaComplex_2 Arenium Ion Intermediate Product This compound SigmaComplex_2->Product -H⁺ Base Base H_Base H-Base⁺

Caption: Mechanism of Electrophilic Bromination on 2-Methylindole.

Comparative Analysis of Common Brominating Agents

The choice of brominating agent is critical for achieving high yield and selectivity while ensuring operational safety. Below is a comparison of the most common reagents used for the C3-bromination of indoles.

ReagentFormulaFormKey AdvantagesKey DisadvantagesSafety Considerations
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline SolidEasy to handle, high regioselectivity for C3, simple work-up (succinimide byproduct is water-soluble).[3][6][7]Can be overly reactive; radical pathways possible under UV light or with initiators.[6][8]Irritant. Handle in a fume hood. Avoid light for non-radical pathways.[6]
Pyridinium Tribromide (Py·Br₃) C₅H₅N·Br₃Crystalline SolidMild and highly selective, easy to handle solid, provides a controlled release of bromine.[9][10][11]Higher molecular weight means more reagent mass is needed. Can be hygroscopic.[12]Corrosive and volatile; slowly releases bromine. Handle in a fume hood with appropriate PPE.[9]
Elemental Bromine (Br₂) Br₂Fuming LiquidInexpensive and potent.Highly toxic, corrosive, and volatile. Difficult to handle precisely. Often leads to over-bromination.[13][14]EXTREME HAZARD . Very toxic by inhalation, corrosive. Requires specialized handling procedures and PPE.[13][15][16][17]
Copper(II) Bromide (CuBr₂) CuBr₂SolidMild reagent, useful for selective monobromination of electron-rich aromatics.[18][19][20]May require specific solvents or conditions; potential for metal contamination in the product.Toxic and irritant. Standard precautions for handling copper salts should be observed.

For most laboratory applications, N-Bromosuccinimide (NBS) and Pyridinium Tribromide (Py·Br₃) represent the best balance of reactivity, selectivity, and safety.

Detailed Experimental Protocols

The following protocols have been optimized for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis using N-Bromosuccinimide (NBS)

This protocol is valued for its simplicity and the ease of removing the primary byproduct, succinimide.

G A Dissolve 2-methylindole in DMF B Cool solution to 0 °C (ice bath) A->B C Add NBS portion-wise over 15 min B->C D Stir at 0 °C for 1h, then warm to RT for 2h C->D E Monitor reaction by TLC D->E F Quench with water, precipitate product E->F G Filter solid, wash with cold water F->G H Recrystallize from Ethanol/Water G->H I Dry under vacuum H->I

Caption: Workflow for Bromination using NBS.

Materials and Reagents:

  • 2-methylindole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindole (e.g., 5.00 g, 38.1 mmol) in DMF (e.g., 50 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Once the solution is at 0 °C, add N-bromosuccinimide (e.g., 7.12 g, 40.0 mmol) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. (Eluent suggestion: 20% Ethyl Acetate in Hexane).

  • Work-up and Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water (e.g., 500 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove DMF and the succinimide byproduct.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

  • Drying: Dry the purified crystals under vacuum. The expected product is a white to off-white solid.[2]

Protocol 2: Synthesis using Pyridinium Tribromide (Py·Br₃)

This method employs a milder, more selective reagent, which can be advantageous for sensitive substrates.

Materials and Reagents:

  • 2-methylindole (1.0 eq)

  • Pyridinium Tribromide (Py·Br₃) (1.05 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-methylindole (e.g., 5.00 g, 38.1 mmol) in THF (e.g., 100 mL) in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add Pyridinium Tribromide (e.g., 12.8 g, 40.0 mmol) to the solution in one portion at room temperature. The solid reagent is generally less reactive than NBS, allowing for direct addition.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up and Extraction:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and finally brine. Causality Note: The thiosulfate wash is a critical step to neutralize the reactive bromine species, preventing potential hazards and side reactions during workup.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential.

PropertyExpected Value
Appearance White to off-white or pale yellow solid/powder[2]
Molecular Formula C₉H₈BrN
Molecular Weight 210.07 g/mol [3]
Melting Point 90-92 °C
¹H NMR (CDCl₃, representative) δ ~8.0 (s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃) ppm.
¹³C NMR (CDCl₃, representative) δ ~135.5, 128.5, 123.0, 121.5, 120.0, 110.5 (Ar-C), ~115 (C2), ~95 (C3-Br), ~12.0 (CH₃) ppm.
Mass Spec (EI) M⁺ peak at m/z ≈ 210/212 (characteristic isotopic pattern for Bromine).

Critical Safety Precautions and Waste Management

Personnel Protection:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.[14][15]

  • All manipulations of brominating agents and volatile organic solvents must be conducted inside a certified chemical fume hood.[14]

Reagent-Specific Hazards:

  • Brominating Agents (NBS, Py·Br₃): These are corrosive and toxic reagents. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Bromine (if used): Elemental bromine is extremely hazardous, causing severe burns and respiratory damage. Its use requires specialized training and safety protocols.[13][17]

  • Solvents: Handle organic solvents like DMF, THF, and DCM with care, as they have their own associated health risks.

Waste Management:

  • Quench any residual brominating agents before disposal. A solution of sodium thiosulfate is effective for neutralizing bromine.[14]

  • Collect all halogenated organic waste in a designated, properly labeled container.

  • Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Conclusion

The synthesis of this compound from 2-methylindole is a robust and essential transformation for chemical and pharmaceutical research. By selecting appropriate reagents like N-Bromosuccinimide or Pyridinium Tribromide, researchers can achieve high yields of the desired product through well-controlled electrophilic aromatic substitution. The protocols detailed in this guide, when combined with rigorous safety practices and proper product characterization, provide a reliable pathway to this key synthetic intermediate, enabling further exploration in drug discovery and materials science.

References

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Fischer indole synthesis for 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-bromo-2-methyl-1H-indole for Research and Development

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Specifically, halogenated indoles, such as this compound, are highly valuable intermediates. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.

This application note provides a comprehensive, two-part protocol for the synthesis of this compound, tailored for researchers in drug development and organic synthesis. The synthesis begins with the classic Fischer indole synthesis to construct the 2-methyl-1H-indole core, a method first reported by Emil Fischer in 1883.[2][3] This is followed by a regioselective bromination at the electron-rich C3 position to yield the target compound. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Part 1: Synthesis of 2-methyl-1H-indole via the Fischer Indole Synthesis

The first stage of the synthesis focuses on creating the indole backbone. The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone.[1][2][4] In this protocol, we will use phenylhydrazine and acetone to form the necessary phenylhydrazone intermediate, which then undergoes cyclization to form 2-methyl-1H-indole.

Mechanism and Rationale

The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several key steps under acidic conditions:[2][3][5]

  • Hydrazone Formation: Phenylhydrazine reacts with acetone to form the corresponding phenylhydrazone. This step is a standard condensation reaction and can often be performed in situ.[1][6]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[1][2]

  • [6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement. This is the crucial C-C bond-forming step and is mechanistically similar to a Cope rearrangement.[5]

  • Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming the five-membered ring.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule to generate the stable, aromatic indole ring system.[1][2]

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Acetone (Condensation) Acetone Acetone Acetone->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization (Acid-catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Key C-C bond formation Cyclization Cyclization & Aromatization Rearrangement->Cyclization Rearomatization Product 2-methyl-1H-indole Cyclization->Product - NH3 (Elimination)

Caption: Mechanism of the Fischer Indole Synthesis.

Materials and Methods
Reagent/MaterialGradeSupplier ExampleNotes
Phenylhydrazine hydrochlorideReagent Grade, ≥98%Sigma-AldrichCan be used directly.
AcetoneACS GradeFisher ScientificMust be dry.
Zinc chloride (ZnCl₂)Anhydrous, ≥98%Alfa AesarHighly hygroscopic; handle under inert gas.
Ethanol (200 proof)AnhydrousDecon LabsAs reaction solvent.
Ethyl acetateACS GradeVWRFor extraction.
Saturated sodium bicarbonate (NaHCO₃)--For neutralization.
Brine (Saturated NaCl solution)--For washing.
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-For drying organic layer.
Silica Gel60 Å, 230-400 mesh-For column chromatography.

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, and standard laboratory glassware.

Experimental Protocol
  • Hydrazone Formation (In Situ):

    • To a 250 mL round-bottom flask, add phenylhydrazine hydrochloride (10.0 g, 69.2 mmol) and anhydrous ethanol (100 mL).

    • Stir the suspension at room temperature until the solid is mostly dissolved.

    • Add acetone (6.0 mL, 81.6 mmol, 1.2 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 45 minutes. Formation of the acetone phenylhydrazone intermediate will be observed.

  • Fischer Indole Cyclization:

    • To the flask containing the phenylhydrazone, carefully add anhydrous zinc chloride (11.3 g, 83.0 mmol, 1.2 eq) in one portion. Note: The addition may be slightly exothermic.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Maintain reflux for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold water while stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until CO₂ evolution ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude 2-methyl-1H-indole by silica gel column chromatography using a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

    • Combine the fractions containing the pure product and remove the solvent to yield 2-methyl-1H-indole as a solid.

Part 2: Regioselective Bromination of 2-methyl-1H-indole

With the 2-methyl-1H-indole precursor in hand, the next step is the regioselective installation of a bromine atom at the C3 position. The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.

Mechanism and Rationale

The bromination of 2-methyl-1H-indole is a classic electrophilic aromatic substitution reaction. A suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is used to generate the electrophilic bromine species. The π-system of the indole ring attacks the electrophile, preferentially at the C3 position, to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the this compound product.

Materials and Methods
Reagent/MaterialGradeSupplier ExampleNotes
2-methyl-1H-indoleSynthesized above-Ensure it is pure and dry.
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Sigma-AldrichRecrystallize from water if necessary.
Dichloromethane (DCM)AnhydrousFisher ScientificAs reaction solvent.
Sodium thiosulfate (Na₂S₂O₃) solution10% (w/v) aqueous-For quenching excess bromine.
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-For drying organic layer.

Equipment: Round-bottom flasks, magnetic stirrer, ice bath, dropping funnel, and standard laboratory glassware.

Experimental Protocol
  • Reaction Setup:

    • Dissolve 2-methyl-1H-indole (5.0 g, 38.1 mmol) in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Brominating Agent:

    • In a separate flask, dissolve N-Bromosuccinimide (NBS) (6.78 g, 38.1 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane.

    • Add the NBS solution dropwise to the cooled indole solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted NBS.

    • Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a solid.[7]

Overall Synthesis Workflow and Data Summary

Synthesis_Workflow Two-Step Synthesis of this compound SM Phenylhydrazine + Acetone Step1 Fischer Indole Synthesis (ZnCl₂, Ethanol, Reflux) SM->Step1 Intermediate 2-methyl-1H-indole Step1->Intermediate Step2 Electrophilic Bromination (NBS, DCM, 0°C) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall workflow for the synthesis.

Product and Reaction Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield
2-methyl-1H-indoleC₉H₉N131.1759-6160-75%
This compoundC₉H₈BrN210.0790-9285-95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Fischer Synthesis Incomplete reaction; impure reagents; catalyst deactivation (moisture).Ensure anhydrous conditions, use freshly opened or purified reagents. Increase reaction time or try an alternative acid catalyst like PPA.[1]
Formation of multiple spots in TLC Side reactions; thermal decomposition.Lower the reflux temperature if possible (use a different solvent). Ensure proper work-up to remove acidic residues.
Over-bromination (dibromo product) Excess brominating agent; reaction temperature too high.Use exactly 1.0 equivalent of NBS. Maintain the reaction temperature strictly at 0 °C or lower.
Difficulty in product purification Presence of colored impurities (oxidation); similar polarity of side products.Filter the crude product through a short plug of silica gel before final purification. Optimize recrystallization solvent system.

Safety Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phenylhydrazine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Zinc Chloride (Anhydrous): Corrosive and hygroscopic. Handle in a dry environment and avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. It is an oxidizing agent and should be handled with care. Avoid inhalation of dust.

  • Bromine (if used as an alternative): Highly corrosive, toxic, and causes severe burns.[8][9] Handle with extreme caution, using appropriate gloves and face shield.[10][11][12]

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure.

  • Acids: Strong acids are corrosive. Handle with care.

Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Wikipedia. Fischer indole synthesis. Wikipedia. Available from: [Link].

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  • NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Available from: [Link].

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  • PubChem. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736. PubChem. Available from: [Link].

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Application Note & Protocol: Palladium-Catalyzed Synthesis of 3-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-2-methyl-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Specifically, 3-halo-2-alkylindoles, such as this compound, are highly valuable synthetic intermediates. The bromine atom at the C3 position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and materials science.

Traditional methods for the bromination of indoles can suffer from poor regioselectivity and the need for harsh reagents. Modern synthetic strategies, particularly those employing transition metal catalysis, offer a more elegant and efficient solution. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of C-H bonds, minimizing the need for pre-functionalized starting materials and reducing waste.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound using a palladium(II) acetate catalyst, emphasizing the rationale behind the methodology and ensuring reproducibility.

Mechanistic Rationale: The Palladium Catalytic Cycle

The described protocol operates through a palladium(II)-catalyzed C-H activation pathway. Understanding this mechanism is crucial for troubleshooting and adapting the reaction to other substrates. The proposed catalytic cycle involves several key steps:

  • Coordination: The reaction initiates with the coordination of the indole's nitrogen atom to the Pd(II) catalyst.

  • C-H Activation/Palladation: This is the regioselectivity-determining step. The Pd(II) center directs the activation of the C3-H bond, which is the most electron-rich and sterically accessible position, to form a five-membered palladacycle intermediate. This directed C-H activation is a cornerstone of modern synthetic chemistry.[3][4]

  • Oxidative Addition/Bromination: The brominating agent (in this case, copper(II) bromide) reacts with the palladacycle. This step transfers the bromine atom to the palladium center or directly to the indole ring, leading to the formation of the brominated product.

  • Reductive Elimination & Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle. An oxidant is often required to facilitate this step and maintain the catalyst's activity.[1]

This directed approach ensures high regioselectivity for the C3 position, which is a significant advantage over classical electrophilic bromination methods that can yield mixtures of isomers.

Palladium-Catalyzed C-H Bromination sub 2-Methyl-1H-indole + Pd(II) Catalyst coord Coordination Complex (N-Pd) sub->coord Coordination palladacycle Palladacycle Intermediate (C3-H Activation) coord->palladacycle Directed C-H Palladation bromination Oxidative Addition (Bromination with CuBr₂) palladacycle->bromination + CuBr₂ product_release Reductive Elimination bromination->product_release - Cu(I)Br product This compound product_release->product catalyst Regenerated Pd(II) Catalyst product_release->catalyst catalyst->sub Re-enters Cycle

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed C3-bromination of 2-methyl-1H-indole.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and provides a robust method for obtaining high yields of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-Methyl-1H-indoleReagentPlus®, ≥99%Sigma-Aldrich95-20-5Starting material.
Palladium(II) Acetate99.98% trace metalsStrem Chemicals3375-31-3Catalyst. Handle in a fume hood.
Copper(II) BromideAnhydrous, 99%Acros Organics7789-45-9Brominating agent and re-oxidant.
Potassium Acetate (KOAc)Anhydrous, ≥99%Fisher Scientific127-08-2Base. Ensure it is dry.
Acetic Acid (AcOH)Glacial, ≥99.7%J.T.Baker64-19-7Solvent. Use in a well-ventilated area.
Ethyl AcetateACS GradeVWR141-78-6For extraction and chromatography.
HexanesACS GradeVWR110-54-3For chromatography.
Saturated NaCl solutionN/ALab PreparedN/AFor work-up.
Anhydrous MgSO₄N/ALab Prepared7487-88-9Drying agent.
Silica Gel230-400 meshSorbent Tech.7631-86-9For column chromatography.
Equipment Setup
  • A 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • A heating mantle with a temperature controller and a thermocouple.

  • An inert atmosphere setup (e.g., nitrogen or argon balloon).

  • Standard laboratory glassware for work-up and purification (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).

Step-by-Step Synthesis Procedure
  • Reaction Setup: To the 50 mL round-bottom flask, add 2-methyl-1H-indole (1.0 mmol, 131.2 mg), palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), copper(II) bromide (2.0 mmol, 446.9 mg), and potassium acetate (2.0 mmol, 196.2 mg).

    • Rationale: Palladium acetate is the catalyst precursor. Copper(II) bromide serves as both the stoichiometric bromine source and the re-oxidant for the palladium catalyst. Potassium acetate acts as a base to facilitate the C-H activation step.

  • Solvent Addition: Add glacial acetic acid (10 mL) to the flask.

    • Rationale: Acetic acid is an effective solvent for this transformation and can also assist in the protonolysis steps of the catalytic cycle.

  • Reaction Execution: Place the flask in the heating mantle, attach the reflux condenser, and flush the system with nitrogen. Heat the reaction mixture to 100 °C with vigorous stirring.

    • Rationale: Elevated temperature is necessary to overcome the activation energy for the C-H palladation step.

  • Monitoring Progress: Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is typically complete within 12-16 hours, indicated by the consumption of the starting material.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark mixture into a beaker containing 50 mL of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and saturated NaCl solution (1 x 25 mL).

    • Rationale: Washing removes residual acetic acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford this compound as a solid.

    • Expected Yield: 75-85%.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 91 °C (decomposes).[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (br s, 1H, NH), 7.55 (d, J = 8.0 Hz, 1H), 7.25-7.10 (m, 3H), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 135.2, 131.5, 128.9, 122.5, 120.1, 119.5, 110.6, 91.5 (C-Br), 12.1 (CH₃).

    • Note: NMR data can vary slightly based on solvent and instrument. The provided data is representative.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion 1. Inactive catalyst. 2. Insufficient temperature or reaction time. 3. Wet reagents or solvent.1. Use fresh palladium(II) acetate. 2. Increase temperature to 110 °C and/or extend reaction time to 24 hours. 3. Ensure KOAc is anhydrous and use fresh glacial acetic acid.
Formation of Byproducts 1. Over-bromination (dibromoindole). 2. Decomposition of starting material or product.1. Reduce the amount of CuBr₂ to 1.5 equivalents. 2. Lower the reaction temperature to 90 °C, accepting a longer reaction time.
Difficult Purification 1. Streaking on TLC plate. 2. Co-elution of impurities.1. Add 0.5% triethylamine to the eluent to suppress tailing of the indole product on silica. 2. Try a different solvent system for chromatography (e.g., Toluene/Acetone).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling Reagents: Conduct all operations in a well-ventilated chemical fume hood. Palladium compounds can be toxic. Copper bromide is harmful if swallowed or inhaled. Glacial acetic acid is corrosive and causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

References

  • Supporting Information for a relevant chemical synthesis. The Royal Society of Chemistry.
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Inform
  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds. ResearchGate. [Link]

  • Palladium-catalyzed indole, pyrrole, and furan arylation by aryl chlorides. PubMed, National Institutes of Health. [Link]

  • Highly regioselective arylation of sp3 C-H bonds catalyzed by palladium acetate. PubMed, National Institutes of Health. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. PubMed, National Institutes of Health. [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Methyl-3-Aryl-1H-Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Arylated Indoles

The indole scaffold is a privileged heterocyclic motif central to a vast array of pharmaceuticals, agrochemicals, and functional materials. Specifically, 2-methyl-3-aryl-1H-indoles represent a critical subclass, forming the core of numerous biologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the C(sp²)–C(sp²) bond between the indole C3 position and an aryl group.[1] This is due to its remarkable functional group tolerance, the operational simplicity of its conditions, and the commercial availability and stability of its organoboron reagents.[2][3][4]

This document provides a comprehensive guide to performing the Suzuki-Miyaura coupling with 3-bromo-2-methyl-1H-indole. It moves beyond a simple recitation of steps to explain the underlying principles governing the selection of catalysts, reagents, and conditions, thereby empowering researchers to optimize the reaction for their specific aryl boronic acid partners and to troubleshoot common challenges.

Reaction Overview and Catalytic Mechanism

The fundamental transformation involves the coupling of this compound with an aryl boronic acid or its ester derivative, catalyzed by a palladium(0) species in the presence of a base.

General Reaction Scheme:

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

The Catalytic Cycle

The mechanism is initiated by the active Pd(0) catalyst.

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) intermediate.[7][8]

  • Transmetalation: This is the crucial bond-forming step where the organic group is transferred from the boron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by the base (e.g., a carbonate or phosphate) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9][10][11] This boronate then exchanges its aryl group with the halide on the palladium complex.

  • Reductive Elimination: The two organic groups (the indole and the aryl moiety) on the palladium(II) center couple and are eliminated from the metal, forming the final 2-methyl-3-aryl-1H-indole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Diorgano Ar-Pd(II)L₂(Ar') (Di-organo Complex) Pd0->PdII_Diorgano PdII_ArylHalide Ar-Pd(II)L₂(Br) (Organopalladium Intermediate) OxAdd->PdII_ArylHalide PdII_ArylHalide->Pd0 Transmetalation Transmetalation Transmetalation->PdII_Diorgano PdII_Diorgano->PdII_ArylHalide RedElim Reductive Elimination RedElim->Pd0 Product 2-Methyl-3-aryl-1H-indole RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters and Optimization Strategy

The success of coupling with this compound hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the boron source.

The Substrate: Considerations for this compound

Indoles present unique challenges in palladium-catalyzed reactions.[12]

  • Catalyst Inhibition: The nitrogen heteroatom in the indole ring can coordinate to the palladium center, potentially acting as a catalyst poison and slowing or halting the reaction.[13][14]

  • N-H Acidity: The indole N-H proton is weakly acidic (pKa ≈ 17). In the presence of a strong base, deprotonation can occur, leading to an anionic species that may complicate the reaction or lead to side products. However, for most standard Suzuki conditions using carbonate or phosphate bases, this is not a major concern and N-protection is often unnecessary.[15]

The Palladium Catalyst System (Precatalyst and Ligand)

The choice of ligand is paramount to overcoming the challenges associated with heteroaromatic substrates. Electron-rich and sterically bulky phosphine ligands are generally preferred as they accelerate both the oxidative addition and reductive elimination steps and stabilize the catalytic species.

  • Palladium Source (Precatalyst): Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ. Pd(PPh₃)₄ is a stable Pd(0) complex that can often be used directly.[1][16]

  • Ligands: For heteroaryl couplings, simple triphenylphosphine (PPh₃) may be insufficient. More advanced Buchwald-type biaryl phosphine ligands are highly effective.

    • XPhos and SPhos: These ligands are excellent choices for coupling heteroaryl halides. Their bulk and electron-donating properties promote the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for efficient oxidative addition.[15]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This is another robust ligand often used in cross-coupling reactions, providing good stability and activity.[17][18]

The Base: More Than a Proton Scavenger

The base plays multiple critical roles in the catalytic cycle.[8][9] Its primary function is to activate the boronic acid by forming the tetrahedral boronate anion, which is significantly more nucleophilic and reactive in the transmetalation step.[10][19]

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are widely used, effective, and economical choices. Cs₂CO₃ is more soluble in organic solvents and more basic, sometimes leading to faster reactions or higher yields.[16][20]

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for challenging couplings, including those with sterically hindered partners or chloroarenes.[15]

  • Choice Rationale: The selection of the base should be matched with the solvent system. Inorganic bases typically require the presence of some water for dissolution and optimal activity.[21][22]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents: 1,4-Dioxane and Dimethylformamide (DMF) are excellent choices and are frequently used.[15][23] Toluene is another option, particularly when halide inhibition is a concern.[24]

  • Solvent/Water Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or DMF/H₂O) is the most common system.[21][22] Water aids in dissolving the inorganic base, which is essential for activating the boronic acid.

  • Alcohols: The addition of alcohols like ethanol or methanol can sometimes accelerate the reaction and improve yields.[16][21]

The Boron Reagent: Boronic Acids vs. Boronate Esters
  • Boronic Acids (RB(OH)₂): These are the most common coupling partners due to their wide commercial availability.[25][26] However, they can be susceptible to a key side reaction known as protodeboronation , where the C-B bond is cleaved by a proton source, reducing the amount of reagent available for coupling.

  • Boronate Esters (e.g., Pinacol Esters, R-Bpin): These esters are often more stable than their corresponding boronic acids, resisting protodeboronation and having a longer shelf-life.[7][27] They are excellent alternatives, especially if the corresponding boronic acid is unstable or gives low yields. They can be synthesized via Miyaura borylation or purchased directly.[5]

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical conditions that have proven effective for the Suzuki-Miyaura coupling of bromo-heterocycles, providing a validated starting point for optimization.

ParameterCondition 1Condition 2Condition 3Rationale & Reference
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Precatalysts that generate the active Pd(0) species.[15][16]
Ligand SPhos (4 mol%)XPhos (4 mol%)NoneBulky, electron-rich phosphines are highly effective for heteroaryl substrates.[15]
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)Strong bases activate the boronic acid for efficient transmetalation.[15][16]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)DMF / H₂O (3:1)Mixed aqueous/organic systems are standard for dissolving all components.[15][21][22]
Temperature 80 - 100 °C100 °C90 °CElevated temperatures are usually required to drive the reaction to completion.[15][20]
Time 5 - 24 h12 - 18 h8 - 16 hReaction progress should be monitored by TLC or LC-MS.[15][16]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound (e.g., 210 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, briefly weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and the ligand (e.g., SPhos, 16.4 mg, 0.04 mmol) and add them to the reaction vessel. Note: Handle catalysts and ligands quickly to minimize air exposure.

  • Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 4.0 mL of 1,4-Dioxane) followed by the degassed water (e.g., 1.0 mL). The mixture will typically be a suspension.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously for the specified time (e.g., 12-18 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-methyl-3-aryl-1H-indole product.

Experimental Workflow Visualization

Figure 2: A step-by-step experimental workflow for the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura coupling is a powerful and highly adaptable method for the synthesis of 2-methyl-3-aryl-1H-indoles from this compound. Success relies on a rational approach to reaction design, particularly in the selection of a bulky, electron-rich phosphine ligand to promote catalysis and a suitable base-solvent system to ensure efficient transmetalation. By understanding the function of each component and anticipating potential challenges associated with the indole substrate, researchers can reliably access a diverse range of valuable 3-arylated indole products for applications in drug discovery and materials science.

References

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Zhang, Y., & Buchwald, S. L. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Accounts of Chemical Research, 51(7), 1763–1773. Request PDF on ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ball, N. D., & Sanford, M. S. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 10(42), 8432-8444. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Radi, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6898-6906. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1736-1742. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(46), 15358–15360. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Radi, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6898-6906. RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Obuah, C., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5233-5264. RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(6), 1647-1654. Wiley Online Library. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 12, 2026, from [Link]

  • The Chemists' Cookbook. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 67(18), 6202-6211. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13][28]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(7), 3249-3255. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(25), 10585-10599. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Lenstra, D. C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 151. MDPI. Retrieved January 12, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Role of a base in Suzuki-Miyaura reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6968-6974. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13][28]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(7), 3249-3255. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13][28]-Fused Indole Heterocycles. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Retrieved January 12, 2026, from [Link]

  • Candeias, N. R., et al. (2018). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 23(10), 2459. MDPI. Retrieved January 12, 2026, from [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 5672-5747. MDPI. Retrieved January 12, 2026, from [Link]

  • Biscoe, M. R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(26), 18764-18768. National Institutes of Health. Retrieved January 12, 2026, from [Link]

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Application Notes: Palladium-Catalyzed Heck Reaction Protocol for 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction facilitates the arylation or vinylation of an alkene with an unsaturated halide or triflate, culminating in the synthesis of a substituted alkene.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Consequently, methods for the functionalization of the indole core, such as the Heck reaction, are of paramount importance to researchers in drug discovery and development.

This document provides a detailed, field-proven protocol for the Heck cross-coupling of 3-bromo-2-methyl-1H-indole with methyl acrylate. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a foundation for further optimization.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Heck reaction is crucial for troubleshooting and adapting the protocol to different substrates. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] While variations exist, the generally accepted pathway involves four key stages:

  • Catalyst Activation: The active Pd(0) catalyst is typically generated in situ from a more stable and air-tolerant Pd(II) precatalyst, such as palladium(II) acetate. Ligands, like triphenylphosphine, can facilitate this reduction.[2][4]

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex.[2][5] This is often the rate-determining step of the cycle.

  • Olefin Coordination and Insertion: The alkene (methyl acrylate) coordinates to the palladium center. This is followed by a migratory insertion (carbopalladation) of the alkene into the indole-palladium bond.[1][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species.[1][5]

  • Catalyst Regeneration: A base, such as triethylamine, is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4][5]

Heck_Reaction_Cycle cluster_main Heck Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂(Aryl)Pd(II)Br OxAdd->PdII_Aryl Insertion Olefin Insertion PdII_Aryl->Insertion PdII_Alkyl L₂(Alkyl)Pd(II)Br Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride L₂(H)Pd(II)Br + Product BetaElim->PdII_Hydride Regen Base (Et₃N) PdII_Hydride->Regen Regen->Pd0 Reductive Elimination ArylHalide This compound ArylHalide->OxAdd Ar-Br Alkene Methyl Acrylate Alkene->Insertion BaseProduct Et₃N·HBr BaseProduct->Regen

Figure 1: Simplified Heck Catalytic Cycle.

Detailed Experimental Protocol

This protocol details the coupling of this compound with methyl acrylate.

Materials and Equipment:

  • Reactants: this compound, Methyl acrylate

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Work-up Reagents: Ethyl acetate (EtOAc), Deionized water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel (for column chromatography)

  • Equipment: Round-bottom flask, Condenser, Magnetic stirrer/hotplate, Schlenk line or balloon setup for inert atmosphere (Nitrogen or Argon), Standard laboratory glassware, Rotary evaporator.

Experimental Workflow Diagram:

workflow start Start setup Assemble Glassware (under N₂/Ar) start->setup charge Charge Flask: 1. Pd(OAc)₂, PPh₃ 2. This compound setup->charge add_solvents Add Anhydrous DMF and Et₃N charge->add_solvents add_alkene Add Methyl Acrylate add_solvents->add_alkene react Heat to 100 °C Monitor by TLC add_alkene->react workup Aqueous Work-up: Dilute, Wash, Dry react->workup purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylindoles

The indole nucleus is a cornerstone scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The formation of a carbon-nitrogen (C–N) bond at the indole nitrogen is a critical transformation for accessing N-arylindoles, a class of compounds with significant biological activity. The Buchwald-Hartwig amination has emerged as a premier method for forging such bonds, offering a broad substrate scope and functional group tolerance that surpasses many traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2][3]

This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of 3-bromo-2-methyl-1H-indole. This specific substrate presents a unique challenge due to the presence of a free N-H proton on the indole ring, which can complicate the reaction by interacting with the base or catalyst. This document will address these challenges, explaining the rationale behind the selection of catalysts, ligands, and bases to ensure a successful and high-yielding transformation for researchers, scientists, and drug development professionals.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] A deep understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: An active Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-bromide bond of the this compound. This is often the rate-determining step of the cycle.[4][5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine (or the free amine in solution) to form a palladium-amido complex.[6]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination from the Pd(II)-amido complex to yield the desired N-arylindole product and regenerate the catalytically active Pd(0) species.[1][4]

The success of the reaction, especially with challenging substrates like N-H indoles, hinges on facilitating the rate of reductive elimination while preventing side reactions like β-hydride elimination.[1] The choice of a bulky, electron-rich phosphine ligand is crucial as it accelerates the reductive elimination step and promotes the formation of the necessary monoligated palladium species.[1][7]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)L(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord [Ar-Pd(II)L(NHR'R'')]⁺Br⁻ OA_Complex->Amine_Coord Amine Coordination (+ HNR'R'') Amido_Complex Ar-Pd(II)L(NR'R'') Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regen Workflow Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Work-up & Analysis p1 Oven-dry glassware (Schlenk flask & stir bar) p2 Weigh solids (indole, Pd₂(dba)₃, XPhos, NaOtBu) into flask p1->p2 r1 Seal flask, purge with Inert Gas (Argon) p2->r1 r2 Add anhydrous toluene via syringe r1->r2 r3 Add amine via syringe r2->r3 r4 Heat to 100 °C with vigorous stirring r3->r4 a1 Monitor by TLC/LC-MS r4->a1 1-24 h a2 Cool to RT, quench with sat. NH₄Cl(aq) a1->a2 a3 Extract with Ethyl Acetate a2->a3 a4 Dry organic layer (Na₂SO₄), filter, and concentrate a3->a4 a5 Purify by flash column chromatography a4->a5

Caption: A step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (210 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Then, add the secondary amine (1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 1-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated indole product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently anhydrous/deoxygenated conditions.3. Inappropriate base or ligand for the substrate.1. Use a fresh palladium source/ligand or a pre-catalyst.<[8]br>2. Ensure solvent is thoroughly degassed and dried. Use proper Schlenk line techniques.3. Screen alternative ligands (e.g., RuPhos) or bases (e.g., K₃PO₄, LHMDS). [9][10]
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Dimerization of the aryl halide. [11]1. This can be caused by β-hydride elimination. Ensure the ligand is sufficiently bulky to promote reductive elimination.<[1]br>2. Lower the catalyst loading or reaction temperature.
Poor Solubility The inorganic base or starting materials are not soluble in the solvent.1. Insolubility is a common reason for failure. [10]Try a different solvent system (e.g., dioxane, THF, or a mixture).<[12][13]br>2. Increase agitation speed. Grinding the inorganic base before use can also help. [12]

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-arylindoles. By carefully selecting a bulky, electron-rich phosphine ligand such as XPhos in conjunction with a suitable palladium precursor and a strong base, the amination of this compound can be achieved in high yield. The protocol provided herein serves as a validated starting point, and the accompanying mechanistic insights and troubleshooting guide will empower researchers to optimize this critical transformation for their specific drug discovery and development needs.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Krska, S. W., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Pd-Catalyzed Synthesis of N-Aryl Indoles. Synfacts. [Link]

  • König, N., et al. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]

  • Atroposelective Synthesis of N-Arylindoles via Enantioselective N–H Bond Insertion. ACS Publications. [Link]

  • Synthesis of N‑Fused Polycyclic Indoles via Ligand-Free Palladium-Catalyzed Annulation/Acyl Migration Reaction. datapdf.com. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles. Semantic Scholar. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Palladium‐Catalyzed Regioselective Synthesis of 3‐Arylindoles fromN‐Ts‐Anilines and Styrenes. Scilit. [Link]

  • Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. Wordpress. [Link]

  • Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • James, M. J., et al. (2017). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. [Link]

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Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the Sonogashira coupling of 3-bromo-2-methyl-1H-indole. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of an alkynyl moiety at the C3-position via the Sonogashira reaction offers a powerful tool for the synthesis of novel therapeutic agents and molecular probes.[1] This guide delves into the mechanistic underpinnings of both classical copper-co-catalyzed and modern copper-free Sonogashira protocols, offering detailed, step-by-step experimental procedures. Furthermore, it provides insights into reaction optimization, troubleshooting common challenges, and the significance of the resulting 2-methyl-3-alkynyl-1H-indole products in the landscape of drug discovery.

Introduction: The Strategic Importance of C3-Alkynylated Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a robust and versatile method for the formation of C(sp²)-C(sp) bonds.[2][3]

The application of the Sonogashira reaction to this compound is of particular significance. The resulting 2-methyl-3-alkynyl-1H-indoles are valuable intermediates in the synthesis of complex heterocyclic systems and have shown promise in various therapeutic areas. This guide aims to provide both the foundational knowledge and the practical protocols necessary to successfully implement this powerful transformation in a laboratory setting.

Mechanistic Insights: Understanding the Catalytic Cycles

The Sonogashira reaction can be performed with or without a copper(I) co-catalyst. Understanding both mechanistic pathways is crucial for rational catalyst selection and reaction optimization.

The Classical Pd/Cu Co-catalyzed Sonogashira Coupling

The traditional Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.

    • Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide, generated in the copper cycle, to form a Pd(II)-alkynyl complex and regenerate the copper(I) salt.

    • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the desired 2-methyl-3-alkynyl-1H-indole and regenerate the active Pd(0) catalyst.

  • Copper Cycle:

    • Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate [Indole-Pd(II)-Br]L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl [Indole-Pd(II)-Alkyne]L₂ transmetalation->pd_alkynyl cu_catalyst Cu(I)X transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product 2-Methyl-3-alkynyl-1H-indole reductive_elimination->product cu_acetylide Cu(I)-Alkyne cu_catalyst->cu_acetylide cu_acetylide->transmetalation alkyne Terminal Alkyne + Base alkyne->cu_acetylide Base indole_halide This compound indole_halide->oxidative_addition

Figure 1: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira coupling.
The Copper-Free Sonogashira Coupling

While effective, the use of copper can sometimes lead to undesirable side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling).[4][5] This has prompted the development of copper-free Sonogashira protocols. In these systems, the reaction is believed to proceed through a mechanism where the palladium catalyst facilitates both the activation of the aryl halide and the deprotonation of the alkyne.[3][6] The use of bulky, electron-rich phosphine ligands is often crucial for the success of these reactions, as they promote the formation of highly active monoligated palladium species.[7]

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate [Indole-Pd(II)-Br]L oxidative_addition->pd_intermediate alkyne_coordination Alkyne Coordination & Deprotonation pd_intermediate->alkyne_coordination pd_alkynyl [Indole-Pd(II)-Alkyne]L alkyne_coordination->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product 2-Methyl-3-alkynyl-1H-indole reductive_elimination->product indole_halide This compound indole_halide->oxidative_addition alkyne Terminal Alkyne + Base alkyne->alkyne_coordination

Figure 2: Simplified mechanism of the copper-free Sonogashira coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific alkyne used and the desired scale of the reaction.

Protocol 1: Classical Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate

  • Inert gas manifold

  • Syringes and needles

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may need to be determined experimentally.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Readily available and effective for many aryl bromides.
Copper Co-catalyst CuIEssential for the classical mechanism to facilitate acetylide formation.
Base Et₃N, DIPEAActs as a scavenger for the generated HBr and facilitates the formation of the copper acetylide.
Solvent THF, DMF, TolueneShould be anhydrous and capable of dissolving all reactants.
Temperature Room temp. to 80 °CHigher temperatures may be required for less reactive alkynes or to increase the reaction rate.

Table 1: Recommended starting conditions for the classical Pd/Cu co-catalyzed Sonogashira coupling.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with alkynes that are prone to homocoupling or when copper contamination of the final product is a concern.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl or in situ generated from Pd₂(dba)₃ and a bulky phosphine ligand like XPhos or P(t-Bu)₃)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or a bulky amine like diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMSO)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Same as Protocol 1

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 mmol, 2.5 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMSO, 5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat as required. Some copper-free systems work efficiently at room temperature.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are similar to Protocol 1.

Parameter Recommendation Rationale
Palladium Catalyst [DTBNpP]Pd(crotyl)Cl, Pd₂(dba)₃/XPhosBulky, electron-rich ligands promote the formation of active monoligated Pd(0) species.[7]
Base Cs₂CO₃, K₂CO₃, DIPEAA stronger base is often required in the absence of copper to facilitate alkyne deprotonation.
Solvent Dioxane, Toluene, DMSOThe choice of solvent can significantly impact catalyst stability and reaction rate.
Temperature Room temp. to 100 °CDependent on the catalyst system and substrate reactivity.

Table 2: Recommended starting conditions for the copper-free Sonogashira coupling.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are common issues and strategies for optimization.

Issue Potential Cause Troubleshooting/Optimization Strategy
Low or No Product Yield - Inactive catalyst- Low reaction temperature- Inappropriate solvent or base- Interference from indole N-H- Use a fresh batch of catalyst and ensure anhydrous/anaerobic conditions.- Gradually increase the reaction temperature.[8]- Screen different solvents (e.g., THF, DMF, Dioxane, Toluene) and bases (e.g., Et₃N, DIPEA, Cs₂CO₃).- Consider N-protection of the indole (e.g., with a Boc or SEM group), although many protocols work with the free N-H.
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Reduce the amount of CuI or switch to a copper-free protocol.[4][5]- Slow addition of the alkyne can also minimize this side reaction.
Decomposition of Starting Material or Product - High reaction temperature- Prolonged reaction time- Monitor the reaction closely and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature, potentially with a more active catalyst system.

Table 3: Common issues and troubleshooting strategies for the Sonogashira coupling of this compound.

Conclusion

The Sonogashira coupling of this compound represents a highly effective and versatile method for the synthesis of C3-alkynylated indoles. These products are valuable building blocks in the development of novel pharmaceuticals and functional materials. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can successfully employ this powerful cross-coupling reaction to advance their scientific endeavors. The protocols and troubleshooting guide provided herein serve as a solid foundation for the practical application of this important transformation.

References

  • Soheili, A. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega2018 , 3 (10), 14358–14366. [Link]

  • Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Gelb, M. H. et al. A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. Org. Lett.2000 , 2 (12), 1729–1731. [Link]

  • Košmrlj, J. et al. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Org. Lett.2020 , 22 (12), 4938–4943. [Link]

  • Mohajer, F. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11 (12), 6885-6925. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Heravi, M. M. et al. A facile, mild and efficient one-pot synthesis of 2-substituted indole derivatives catalyzed by Pd(PPh3)2Cl2. Molecules2007 , 12 (7), 1438-1445. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Combinatorial Chemistry Review. A Simple Synthesis of 2-Substituted Indoles. [Link]

  • Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. Angew. Chem. Int. Ed.2022 , 61 (26), e202202636. [Link]

  • MH Chem. Sonogashira Coupling- Reaction and application in Research Lab. YouTube, 12 July 2022. [Link]

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Navigating the Synthesis of Complex Indole Derivatives: A Guide to N-Protection Strategies for 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Protection in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] 3-bromo-2-methyl-1H-indole, in particular, serves as a versatile building block for the synthesis of a wide array of bioactive molecules, including potential anticancer and neuroprotective agents.[1] However, the reactivity of the indole nitrogen (N-H) often complicates synthetic transformations at other positions of the indole ring. The acidic nature of the N-H proton and the nucleophilicity of the indole nitrogen can lead to undesired side reactions, such as N-alkylation, or interfere with reactions targeting the C-3 position.[2][3] Therefore, the judicious selection and application of a nitrogen protecting group are paramount to achieving successful and efficient synthetic outcomes.

This comprehensive guide provides an in-depth analysis of various N-protection strategies for this compound. It is designed to equip researchers with the knowledge to make informed decisions about protecting group selection based on the specific demands of their synthetic route. We will delve into the mechanistic underpinnings of common protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to guide your experimental design.

The Landscape of Indole N-Protecting Groups: A Comparative Overview

The ideal N-protecting group for this compound should be easily introduced in high yield, stable to the reaction conditions of subsequent synthetic steps, and readily cleaved under mild conditions that do not compromise the integrity of the target molecule. The electron-withdrawing nature of the bromine atom at the C-3 position can influence the reactivity of the indole nucleus and should be a consideration in protecting group selection.

Here, we explore three commonly employed and effective protecting groups: the tert-butyloxycarbonyl (Boc) group, the p-toluenesulfonyl (Tosyl) group, and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. Each offers a unique set of advantages and is amenable to different deprotection strategies, providing chemists with a versatile toolkit.

Protecting GroupKey AdvantagesCommon Deprotection ConditionsPotential Drawbacks
Boc Generally stable to basic and nucleophilic conditions.[4] Cleaved under acidic conditions.Trifluoroacetic acid (TFA) in CH₂Cl₂, HCl in dioxane/methanol.[4][5]Acid-labile, may not be suitable for reactions requiring strong acids.[4]
Tosyl Highly stable to acidic and many oxidative/reductive conditions.[6] Electron-withdrawing nature can modulate indole reactivity.Strong bases (e.g., Cs₂CO₃ in THF/MeOH), reductive cleavage (e.g., Na/NH₃).[7]Harsh deprotection conditions may not be compatible with sensitive functional groups.[8]
SEM Stable to a wide range of conditions including bases, mild acids, and organometallics.[9]Fluoride sources (e.g., TBAF), strong acids (e.g., TFA).[9][10]Can be more challenging to remove than Boc.[9]

In-Depth Protocols and Mechanistic Insights

The tert-Butyloxycarbonyl (Boc) Group: A Versatile Workhorse

The Boc group is a widely used protecting group for the indole nitrogen due to its ease of introduction and its selective removal under acidic conditions.[4]

Protection Mechanism: The protection proceeds via nucleophilic attack of the deprotonated indole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Boc Protection Indole This compound Indole_anion Indole Anion Indole->Indole_anion Deprotonation Base Base (e.g., NaH) Base->Indole_anion Protected_indole N-Boc-3-bromo-2-methyl-1H-indole Indole_anion->Protected_indole Nucleophilic Attack Boc2O Boc₂O Boc2O->Protected_indole

Diagram 1: Boc Protection Workflow

Experimental Protocol: N-Boc Protection of this compound

  • To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.3 eq.) in THF dropwise.

  • Warm the reaction mixture to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection Mechanism: Acid-catalyzed cleavage of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide.

Boc Deprotection Protected_indole N-Boc-3-bromo-2-methyl-1H-indole Protonated_indole Protonated Intermediate Protected_indole->Protonated_indole Protonation Acid Acid (e.g., TFA) Acid->Protonated_indole Deprotected_indole This compound Protonated_indole->Deprotected_indole Elimination of Isobutylene & CO₂

Diagram 2: Boc Deprotection Workflow

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc protected this compound (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indole.

The p-Toluenesulfonyl (Tosyl) Group: For Robust Protection

The tosyl group is an excellent choice when the subsequent synthetic steps involve strongly acidic or oxidative conditions, as it is highly robust.[6] Its electron-withdrawing nature can also be strategically employed to influence the regioselectivity of certain reactions.

Protection Mechanism: The reaction involves the nucleophilic attack of the indole nitrogen on the sulfur atom of tosyl chloride (TsCl), typically in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: N-Tosyl Protection of this compound

  • To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Deprotection Mechanism: Deprotection of the tosyl group is typically achieved under basic conditions. For instance, cesium carbonate in a mixture of THF and methanol has been shown to be an effective and mild method for N-detosylation of indoles.[7] The mechanism involves nucleophilic attack of the methoxide ion on the sulfur atom.

Tosyl Deprotection Protected_indole N-Tosyl-3-bromo-2-methyl-1H-indole Intermediate Meisenheimer-like Intermediate Protected_indole->Intermediate Nucleophilic Attack Base Cs₂CO₃ / MeOH Base->Intermediate Deprotected_indole This compound Intermediate->Deprotected_indole Elimination

Diagram 3: Tosyl Deprotection Workflow

Experimental Protocol: N-Tosyl Deprotection

  • Dissolve the N-tosyl protected this compound (1.0 eq.) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 eq.) to the solution.[7]

  • Stir the mixture at room temperature or gentle reflux, monitoring the reaction by TLC. The presence of an electron-withdrawing bromo group can facilitate the nucleophilic attack.[7]

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.

The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Orthogonal Deprotection

The SEM group offers an alternative deprotection strategy using fluoride ions, providing orthogonality to both acid-labile (e.g., Boc) and base-labile protecting groups.[9] It is stable to a wide range of reaction conditions.[9]

Protection Mechanism: Similar to other acetal-based protecting groups, the SEM group is introduced by reacting the indole with SEM chloride in the presence of a base.

Experimental Protocol: N-SEM Protection of this compound

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq.) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Deprotection Mechanism: The deprotection is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating a cascade that leads to the release of the free indole.

SEM Deprotection Protected_indole N-SEM-3-bromo-2-methyl-1H-indole Intermediate Penta-coordinate Silicon Intermediate Protected_indole->Intermediate Fluoride Attack Fluoride Fluoride Source (e.g., TBAF) Fluoride->Intermediate Deprotected_indole This compound Intermediate->Deprotected_indole Fragmentation

Diagram 4: SEM Deprotection Workflow

Experimental Protocol: N-SEM Deprotection

  • Dissolve the N-SEM protected this compound (1.0 eq.) in anhydrous THF.

  • Add a 1 M solution of TBAF in THF (2.0 eq.).

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.[11]

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: A Strategic Approach to Synthesis

The successful synthesis of complex molecules derived from this compound hinges on a well-thought-out N-protection strategy. By understanding the stability and reactivity of different protecting groups, and by having access to reliable protocols for their installation and removal, researchers can navigate the intricacies of indole chemistry with greater confidence and efficiency. The choice between the acid-labile Boc group, the robust Tosyl group, or the orthogonally-cleavable SEM group should be dictated by the specific reaction conditions planned in the synthetic sequence. This guide serves as a foundational resource to empower chemists in making these critical decisions, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • James, M. J., et al. (2017). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 19(18), 4992–4995. [Link]

  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.
  • Castedo, L., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 7(5), 403-408.
  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(8), 634-637.
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Retrieved from [Link]

  • Moody, C. J., & Pitts, M. R. (2001). A New Protecting-Group Strategy for Indoles. Synlett, 2001(3), 360-362.
  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry, 44(26), 4994-4995.
  • ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]

  • Anane, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25057-25063.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 69(1), 221-224. [Link]

  • Wakabayashi, K., et al. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 192(3), 151-155.
  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Google Patents. (n.d.). US6972336B2 - N-alkylation of indole derivatives.
  • Wang, C., et al. (2016).
  • SynOpen. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. 09(02), 113-117. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. 7(43), 38891-38901. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Ts indole substrates. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 10, 2186-2195. [Link]

  • Wikimedia Commons. (2014). File:3-bromo-6-fluoro-2-methyl-1H-indole synthesis.svg. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. 13(12), 3663-3672. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

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  • Organic Syntheses. (2003). 1H-Indole-4-carboxylic acid, methyl ester. 80, 75. [Link]

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Application Notes & Protocols: The Versatile Role of 3-bromo-2-methyl-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-bromo-2-methyl-1H-indole as a pivotal scaffold in the synthesis of novel therapeutic agents. This document provides an in-depth exploration of its synthesis, functionalization, and application in the development of anticancer, antimicrobial, and anti-inflammatory compounds, complete with detailed, field-proven protocols.

Introduction: The Strategic Value of the this compound Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Its unique aromatic and heterocyclic properties allow it to mimic peptide structures and engage in various interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2]

The strategic placement of a methyl group at the C-2 position and a bromine atom at the C-3 position of the indole core in This compound offers a unique combination of features for drug design. The C-2 methyl group can provide steric hindrance to influence binding selectivity and can also be a site for further functionalization. More importantly, the bromine atom at the electron-rich C-3 position serves as a highly versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of a wide range of molecular diversity.[3] This allows for the systematic exploration of the chemical space around the indole core to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.

This guide will detail the synthesis of this key intermediate and provide protocols for its derivatization and subsequent biological evaluation, empowering researchers to leverage its full potential in their drug discovery programs.

Synthesis of the Core Scaffold: this compound

The most direct and common method for the synthesis of this compound is the electrophilic bromination of the readily available starting material, 2-methylindole. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a solid, easy-to-handle source of electrophilic bromine and allows for controlled, regioselective bromination at the C-3 position.[4]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 2-methylindole using N-Bromosuccinimide.

Materials:

  • 2-methylindole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylindole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of NBS: To the cooled solution, add N-Bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes. It is crucial to add the NBS slowly to control the reaction temperature and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Expected Yield: 85-95%

Synthesis TwoMethylindole 2-Methylindole Product This compound TwoMethylindole->Product Electrophilic Bromination NBS N-Bromosuccinimide (NBS) NBS->Product Solvent Acetonitrile, 0 °C Solvent->Product

Caption: Synthesis of this compound.

Derivatization Strategies: Unleashing Chemical Diversity

The bromine atom at the C-3 position is the key to unlocking the medicinal chemistry potential of this scaffold. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the creation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the indole C-3 position and various aryl or heteroaryl boronic acids or esters. This allows for the synthesis of bi-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Suzuki_Coupling Indole 3-bromo-2-methyl- 1H-indole Product 3-Aryl-2-methyl- 1H-indole Indole->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst, Base Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is invaluable for synthesizing 3-aminoindole derivatives, which are precursors to a wide range of bioactive compounds, including kinase inhibitors and CNS-active agents.

Objective: To couple a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the tube and heat with vigorous stirring (typically 80-120 °C) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

Applications in Medicinal Chemistry

Derivatives of this compound hold significant promise in several therapeutic areas. While direct examples are emerging, the broader class of substituted indoles provides a strong rationale for their development.

Anticancer Agents

Indole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and protein kinases, as well as the induction of apoptosis.[2][5]

  • Mechanism of Action Insight: Topoisomerase II Inhibition: Many potent anticancer drugs target topoisomerase II, an enzyme crucial for DNA replication and cell division.[6] Indole derivatives have been identified as inhibitors of this enzyme. The planar indole scaffold can intercalate into DNA, while substituents introduced via cross-coupling reactions can interact with the enzyme's binding pocket, stabilizing the DNA-enzyme cleavage complex and leading to apoptosis.

TopoII_Inhibition cluster_0 Normal Cell Cycle cluster_1 With Indole Derivative DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII Relaxation DNA_relaxed Relaxed DNA TopoII->DNA_relaxed Relaxation Indole_Deriv Indole Derivative Cleavage_Complex Stabilized Cleavage Complex Indole_Deriv->Cleavage_Complex Apoptosis Apoptosis Cleavage_Complex->Apoptosis TopoII_inhibited Topoisomerase II TopoII_inhibited->Cleavage_Complex

Sources

Application Notes & Protocols: The Emerging Role of Bromo-Indole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating 3-Bromo-2-Methyl-1H-Indole and its Analogs

Editor's Note: Initial literature and database searches for the specific compound This compound did not yield sufficient data regarding its direct application in cancer research to formulate a comprehensive guide. However, extensive research exists for the closely related structural analog, 3-(2-bromoethyl)-indole (BEI-9) . This document will, therefore, focus on the well-documented anti-cancer properties and associated research protocols for BEI-9 as a representative bromo-indole compound. Researchers investigating this compound can leverage these methodologies as a foundational framework for their studies, adapting as necessary based on the specific chemical properties conferred by the 2-methyl substitution.

I. Introduction: The Therapeutic Potential of Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity.[1] In oncology, indole derivatives have emerged as promising candidates for the development of novel therapeutics due to their ability to modulate a wide array of cellular signaling pathways implicated in cancer progression.[2] Natural indole compounds, such as indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, have well-documented chemopreventive and anti-cancer properties.[3] Synthetic modifications of the indole ring have led to the discovery of potent agents with enhanced efficacy and target specificity. This guide focuses on the experimental exploration of bromo-indole derivatives, using 3-(2-bromoethyl)-indole (BEI-9) as a primary exemplar, for their potential as anti-cancer agents.

II. Mechanism of Action: Targeting the NF-κB Signaling Pathway

A primary mechanism through which BEI-9 exerts its anti-cancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that plays a pivotal role in cancer cell survival, proliferation, and resistance to therapy by regulating the expression of anti-apoptotic genes.[3] In many cancers, the NF-κB pathway is constitutively active, providing a key target for therapeutic intervention.

BEI-9 has been shown to be a potent inhibitor of both basal and induced NF-κB activation.[3] This inhibition disrupts the pro-survival signaling in cancer cells and can sensitize them to other chemotherapeutic agents that paradoxically activate NF-κB, such as camptothecin (CPT).[3][5]

Below is a diagram illustrating the proposed mechanism of action of BEI-9 in the context of NF-κB signaling.

G cluster_stimulus Pro-inflammatory Stimuli cluster_cell Cancer Cell TNFa TNFα IKK IKK Complex TNFa->IKK Activates CPT Camptothecin CPT->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates BEI9 BEI-9 BEI9->IKK Inhibits Genes Anti-apoptotic Genes (Bcl-2, Bcl-xL, Survivin) Nucleus->Genes Transcription Cell Survival & Proliferation Cell Survival & Proliferation Genes->Cell Survival & Proliferation

Caption: Proposed mechanism of BEI-9 action on the NF-κB pathway.

III. In Vitro Evaluation of Bromo-Indole Derivatives

A systematic in vitro evaluation is essential to characterize the anti-cancer properties of novel bromo-indole compounds. The following protocols are based on established methodologies used for BEI-9 and can be adapted for this compound.

A. Cell Viability and Proliferation Assays

The initial step in assessing the anti-cancer potential of a compound is to determine its effect on cancer cell viability and proliferation.

Protocol 1: MTT/MTS Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., SW480, HCT116 colon cancer lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bromo-indole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Signal Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Anti-proliferative Activity of BEI-9

Cell LineIC50 (µM)Reference
SW48012.5[3]
HCT1165[3]
B. Cell Migration Assay

Cancer cell migration is a hallmark of metastasis. The scratch wound assay is a straightforward method to assess the effect of a compound on cell motility.

Protocol 2: Scratch Wound Assay

  • Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing the bromo-indole compound at a sub-lethal concentration.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A delay in closure in treated cells compared to control indicates inhibition of cell migration.[3]

C. Cell Cycle Analysis

Understanding how a compound affects cell cycle progression can provide insights into its mechanism of action.

Protocol 3: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the bromo-indole compound for a specified duration (e.g., 24 hours).

  • Harvest and Fix: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. BEI-9 has been shown to reduce the levels of cyclin D1 and A, key regulators of cell cycle progression.[3]

D. NF-κB Reporter Assay

To specifically confirm the inhibitory effect on the NF-κB pathway, a reporter gene assay is highly recommended.

Protocol 4: NF-κB Luciferase Reporter Assay

  • Transfection: Transfect cancer cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment and Stimulation: Treat the transfected cells with the bromo-indole compound for a few hours, followed by stimulation with an NF-κB activator like TNFα.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Analysis: A decrease in luciferase activity in cells treated with the bromo-indole compound compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.[3]

IV. In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

Protocol 5: Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the bromo-indole compound via a suitable route (e.g., intraperitoneal injection). Preliminary studies with BEI-9 suggest that it is tolerable at doses below 10 mg/kg.[3]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for target proteins).

The following workflow diagram outlines the key steps in the preclinical evaluation of a novel bromo-indole compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Viability (MTT/MTS Assay) B Cell Migration (Wound Scratch Assay) A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Mechanism of Action (NF-κB Reporter Assay) C->D E Toxicity Assessment D->E Promising Results F Xenograft Model E->F G Efficacy Evaluation (Tumor Growth Inhibition) F->G End Lead Candidate G->End Start Compound Synthesis (this compound) Start->A

Caption: Experimental workflow for preclinical evaluation.

V. Conclusion and Future Directions

The bromo-indole derivative, 3-(2-bromoethyl)-indole (BEI-9), has demonstrated significant potential as an anti-cancer agent, primarily through its inhibitory effects on the pro-survival NF-κB signaling pathway. The protocols and application notes provided herein offer a robust framework for researchers to investigate the therapeutic potential of other bromo-indole compounds, including the specifically requested but less-studied this compound. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in a broader range of cancer types, and optimizing their pharmacological properties for potential clinical development. Combination studies with existing chemotherapeutics are also a promising avenue for future investigation.[5]

VI. References

  • Fadlalla, K., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Reports, 34(1), 495-503. Available from: [Link][3][4]

  • National Center for Biotechnology Information. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. PubMed. Available from: [Link][3][5]

  • Yılmaz, C., et al. (2021). Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Anti-Cancer Agents in Medicinal Chemistry, 21(10), 1292-1300. Available from: [Link]

  • Fadlalla, K., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. National Institutes of Health. Available from: [Link][5]

  • Li, W., et al. (2015). Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents. European Journal of Medicinal Chemistry, 98, 155-165. Available from: [Link]

  • Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013. Available from: [Link]

  • Sarkar, F. H., & Li, Y. (2006). Indole-3-carbinol and prostate cancer. The Journal of Nutrition, 134(12 Suppl), 3493S-3498S. Available from: [Link]

  • El-Sayed, M. T., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42523-42535. Available from: [Link]

  • Shafiee, A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5370. Available from: [Link][1]

  • Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153-163. Available from: [Link][2]

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Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Activity of 3-Bromo-2-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Halogenated Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1] Its inherent versatility allows for chemical modifications that can significantly modulate its pharmacological properties. Among these modifications, halogenation, particularly bromination, has been identified as a key strategy for enhancing the antimicrobial and antifungal potency of various heterocyclic systems.[2] The introduction of a bromine atom can alter the electronic and lipophilic characteristics of the indole ring, potentially leading to improved membrane permeability and stronger interactions with microbial targets.

This guide focuses on the untapped potential of 3-bromo-2-methyl-1H-indole as a versatile starting scaffold for the development of novel antimicrobial and antifungal agents. While direct and extensive research on a broad series of its derivatives is still emerging, the foundational chemistry of this scaffold and the well-documented bioactivity of structurally similar bromo-indole compounds provide a strong rationale for its investigation.[3] These notes offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic consideration of this compound derivatives, empowering researchers to explore this promising frontier in the fight against microbial resistance.

Part 1: Synthesis of this compound and Its Derivatives

The strategic synthesis of the core scaffold and its subsequent derivatization are the first critical steps in exploring its therapeutic potential.

Synthesis of the Core Scaffold: this compound

The most direct and common method for synthesizing the this compound scaffold is through the electrophilic bromination of 2-methylindole. This reaction requires careful control of conditions to ensure regioselectivity at the electron-rich C3 position of the indole ring.

Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-methylindole in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to maintain a temperature of 0-5 °C. This is crucial to control the reactivity of the bromine and minimize the formation of poly-brominated byproducts.

  • Brominating Agent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) or a dilute solution of bromine in the same solvent dropwise to the stirred solution of 2-methylindole. The molar ratio of the brominating agent to 2-methylindole should be approximately 1:1.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[3]

Derivatization Strategies

The this compound scaffold offers several positions for further chemical modification to generate a library of derivatives for screening. The most common approaches involve N-alkylation/acylation at the indole nitrogen (N1) or cross-coupling reactions at the C3-bromo position.

Workflow for Derivative Synthesis

A This compound B N-Alkylation / N-Acylation A->B Base (e.g., NaH), Alkyl/Acyl Halide C Suzuki Coupling A->C Boronic Acid, Pd Catalyst, Base D Sonogashira Coupling A->D Terminal Alkyne, Pd/Cu Catalyst, Base E N-Substituted Derivatives B->E F C3-Aryl Derivatives C->F G C3-Alkynyl Derivatives D->G

Caption: Synthetic pathways for derivatization.

Part 2: Protocols for Antimicrobial and Antifungal Susceptibility Testing

Standardized and validated protocols are essential for obtaining reliable and reproducible data on the antimicrobial and antifungal efficacy of the synthesized derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives and standard control antibiotics (e.g., ciprofloxacin, fluconazole) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) or RPMI-1640 for fungi.

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of test concentrations (e.g., from 200 µg/mL to 0.39 µg/mL).[4]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Assay for Zone of Inhibition

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

Protocol: Agar Disk Diffusion Assay

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Inoculum Spreading: Spread a standardized microbial inoculum (adjusted to 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of a known concentration of the test compound solution onto each disk.

  • Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics as positive controls.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Workflow for Susceptibility Testing

A Synthesized Derivative B Broth Microdilution Assay A->B C Agar Disk Diffusion Assay A->C D Determine Minimum Inhibitory Concentration (MIC) B->D E Measure Zone of Inhibition C->E

Caption: In vitro antimicrobial testing workflow.

Part 3: Quantitative Data and Structure-Activity Relationship (SAR) Insights

While specific data for a series of this compound derivatives is limited, the following table presents MIC values for various other bromo-substituted indole derivatives from the literature to provide a comparative baseline and highlight the potential of this chemical class.

Table 1: Reported MIC Values of Various Bromo-Indole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Indole-triazole derivativesStaphylococcus aureus (MRSA)3.125 - 6.25[4]
Candida krusei3.125 - 12.5[4]
3-Acyl-6-bromoindolesBotrytis cinerea (EC₅₀)11.62[2]
Monilinia fructicola (EC₅₀)18.84[2]
5-Bromo-indole-polyamine conjugatesStaphylococcus aureus≤ 0.28 (µM)
Acinetobacter baumannii≤ 0.28 (µM)
Cryptococcus neoformans≤ 0.28 (µM)
6-Bromoindolglyoxylamide polyaminesStaphylococcus aureusPotent activity
Pseudomonas aeruginosaAntibiotic enhancer

Preliminary SAR Insights:

  • Position of Bromine: The position of the bromine atom on the indole ring can significantly influence activity.

  • Substitution at C3: Acylation at the C3 position of bromoindoles has shown potent fungicidal activity.[2]

  • Substitution at N1: The nature of the substituent on the indole nitrogen can modulate the antimicrobial spectrum and potency.

  • Hybrid Molecules: Conjugating the bromo-indole scaffold with other bioactive moieties like triazoles or polyamines can lead to highly potent compounds with broad-spectrum activity.[4]

Part 4: Potential Mechanisms of Action

The precise mechanisms of action for this compound derivatives are yet to be elucidated. However, based on studies of other indole compounds, several potential microbial targets can be hypothesized:

  • Membrane Disruption: The lipophilic nature of the indole ring, enhanced by the bromine atom, may facilitate insertion into and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: Indole derivatives can act as inhibitors of essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

  • Biofilm Inhibition: Some indole derivatives have demonstrated the ability to inhibit the formation of microbial biofilms, which are critical for chronic infections and antibiotic resistance.

  • Efflux Pump Inhibition: Certain indole compounds can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of conventional antibiotics.[4]

Hypothesized Mechanism of Action

A This compound Derivative B Microbial Cell A->B Interaction C Cell Membrane Disruption B->C D Enzyme Inhibition B->D E Biofilm Inhibition B->E F Cell Death / Growth Inhibition C->F D->F E->F

Caption: Potential antimicrobial mechanisms.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel antimicrobial and antifungal agents. The synthetic accessibility of this core and the potential for diverse derivatization, combined with the established bioactivity of related bromo-indoles, provide a solid foundation for further research. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to systematically synthesize, evaluate, and understand the therapeutic potential of this intriguing class of compounds.

References

  • Gül, H. İ., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 21(4), 845-856.
  • Shafiee, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Anti-Infective Agents, 21(3), e170423215913.
  • González-Berríos, D. N., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(23), 7801.
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  • Wang, X., et al. (2022). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 27(19), 6598.
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  • Cárdenas-García, M., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 28(13), 5132.
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Application Notes and Protocols: The 3-bromo-2-methyl-1H-indole Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Kinase Inhibition and the Rise of Privileged Scaffolds

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in this field is scaffold-based drug design, which utilizes a core molecular structure, or "scaffold," that can be systematically decorated with various functional groups to optimize potency, selectivity, and pharmacokinetic properties.[3]

The indole nucleus is a prominent "privileged scaffold" in medicinal chemistry, found in numerous natural products and approved drugs.[4] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases make it an ideal starting point for inhibitor design.[5] This application note focuses on a specific, functionalized indole: 3-bromo-2-methyl-1H-indole . The strategic placement of the bromine atom at the C-3 position offers a versatile chemical handle for diversification, primarily through palladium-catalyzed cross-coupling reactions, while the C-2 methyl group can provide beneficial steric interactions and influence the vectoral projection of substituents.[6] This document will provide a comprehensive guide for researchers, outlining the synthetic utility of this scaffold and providing detailed protocols for the development and evaluation of novel kinase inhibitors.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers several distinct advantages for the rapid development of kinase inhibitor libraries:

  • Versatile Handle for Diversification: The bromine atom at the C-3 position is perfectly poised for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, which are crucial for exploring the hydrophobic regions and establishing key interactions within the kinase ATP-binding pocket.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the pKa of the indole N-H, potentially altering hydrogen bonding capabilities with the kinase hinge region.

  • Structural Rigidity and Vectoral Control: The indole core provides a rigid platform, reducing the entropic penalty upon binding. The 2-methyl group helps to orient the C-3 substituent in a defined vector space, allowing for more predictable structure-activity relationship (SAR) studies.

  • Proven Bioactivity: While this specific isomer is a novel starting point, the broader class of bromoindoles and 3-substituted indoles has demonstrated significant potential as kinase inhibitors, affirming the utility of this general structure. For instance, derivatives of 5-bromoindole have shown enhanced potency against targets like pp60c-Src tyrosine kinase.[8]

Below is a logical workflow for utilizing the this compound scaffold in a kinase inhibitor discovery program.

G cluster_0 Scaffold Preparation & Derivatization cluster_1 Biological Evaluation cluster_2 Optimization A Synthesis of This compound B Suzuki-Miyaura Cross-Coupling with Aryl/Heteroaryl Boronic Acids A->B C Library of Novel 3-Aryl-2-methyl-1H-indoles B->C D In Vitro Kinase Screening (IC50 Determination) C->D E Lead Compound Identification D->E F Cell-Based Assays (Target Engagement & Antiproliferative) E->F G Selectivity Profiling F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->B Iterative Design & Synthesis

Caption: Kinase inhibitor discovery workflow using the this compound scaffold.

Part 1: Synthesis and Derivatization Protocols

Protocol 1: Synthesis of this compound

The most direct method for preparing the scaffold is the selective bromination of the commercially available 2-methyl-1H-indole. N-Bromosuccinimide (NBS) is an effective and milder alternative to elemental bromine for this transformation.

Materials:

  • 2-methyl-1H-indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Sodium thiosulfate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1H-indole (1.0 eq) in anhydrous MeCN or DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Workup: Transfer the mixture to a separatory funnel. If using MeCN, add water and EtOAc to extract the product. If using DCM, wash the organic layer directly. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.[6]

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] It is exceptionally well-suited for derivatizing the this compound scaffold.

Materials:

  • This compound (from Protocol 1)

  • A diverse panel of aryl- and heteroaryl-boronic acids or their pinacol esters (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, or Toluene/water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Solvents for extraction and chromatography (e.g., EtOAc, Hexanes)

Procedure:

  • Reaction Setup: To a reaction vial or flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon or nitrogen). Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x).

  • Filtration and Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. For reactions with persistent palladium residues, filtering through a short plug of Celite® can be beneficial.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-methyl-1H-indole derivative.

This parallel synthesis approach can be used to rapidly generate a library of diverse analogs for screening.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Biological Evaluation Protocols

After synthesizing a library of compounds, the next critical step is to evaluate their biological activity. An initial screen against a panel of relevant kinases is performed to identify hits and determine their potency (IC₅₀).

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®). This format is highly amenable to high-throughput screening.

Materials:

  • Synthesized 3-aryl-2-methyl-1H-indole derivatives

  • Recombinant protein kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known potent inhibitor for the target kinase (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilution starting from 1 mM).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well plate using an acoustic dispenser or multichannel pipette.

    • Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only, representing 0% inhibition).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Add the kinase/substrate mix to each well of the assay plate.

    • Prepare an ATP solution in the reaction buffer.

    • To initiate the kinase reaction, add the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature (or 30 °C) for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent to all wells according to the manufacturer's instructions. This reagent simultaneously lyses the cells (if applicable) and contains luciferase and luciferin.

    • Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. A higher light signal corresponds to more ATP remaining, indicating greater kinase inhibition.[11]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The data generated from the kinase inhibition assays should be tabulated to facilitate SAR analysis. By comparing the IC₅₀ values of different derivatives, researchers can deduce the structural features that contribute to or detract from inhibitory activity.

Table 1: Illustrative SAR Data for a Hypothetical Kinase Target

Compound IDR-Group (at C-3)IC₅₀ (nM)
Scaffold -Br>10,000
LIB-001 Phenyl5,200
LIB-002 4-Fluorophenyl2,100
LIB-003 4-Methoxyphenyl850
LIB-004 4-Aminophenyl150
LIB-005 Pyridin-4-yl95
LIB-006 Pyrimidin-5-yl45

Interpretation of Hypothetical SAR: From this illustrative data, several preliminary conclusions could be drawn:

  • The unsubstituted phenyl group (LIB-001) provides a baseline activity.

  • Electron-donating groups at the para-position of the phenyl ring (LIB-003, LIB-004) improve potency, with the amino group being particularly favorable. This suggests a potential hydrogen bond interaction in a specific sub-pocket of the kinase.

  • Replacing the phenyl ring with nitrogen-containing heterocycles (LIB-005, LIB-006) further enhances activity. This is a common strategy in kinase inhibitor design, as the nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP.[5]

These initial SAR insights would guide the next round of synthesis, focusing on further exploration of amine-substituted phenyl rings and various other heteroaromatic systems to optimize potency and selectivity.

Conclusion

The this compound scaffold represents a highly promising and synthetically tractable starting point for the development of novel kinase inhibitors. Its amenability to diversification via robust cross-coupling chemistry allows for the rapid generation of focused compound libraries. By employing systematic biological evaluation protocols, researchers can efficiently identify potent lead compounds and elucidate clear structure-activity relationships. This integrated approach of targeted synthesis and rigorous biological testing, grounded in the principles of medicinal chemistry, paves the way for the discovery of next-generation therapeutics targeting the kinome.

References

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  • Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(1), 164. Available from: [Link]

  • Adams, J., et al. (2019). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Liu, D., et al. (2017). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1988-1991. Available from: [Link]

  • Sonden, M., et al. (2020). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][6]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

  • Helal, M., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.
  • ResearchGate. (n.d.).
  • Sharma, S., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-Methyl-1H-Indole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Bromo-2-methyl-1H-indole is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceutical agents and functional organic molecules.[1][2] The purity of this intermediate is paramount, as contaminants can lead to deleterious side reactions, low yields, and difficulties in the purification of subsequent products. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[3][4]

This guide provides a comprehensive, field-tested framework for the successful purification of this compound via recrystallization. It is structured as a technical support center, addressing common questions and troubleshooting critical issues encountered by researchers, from solvent selection to advanced problem-solving.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental "why" behind the procedural choices, grounding the experimental protocol in solid chemical principles.

Q1: What is the core principle of recrystallization for purifying this compound?

A: The principle relies on solubility differentials. An ideal recrystallization solvent will dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at cooler, ambient, or ice-bath temperatures.[4] Impurities, conversely, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost completely insoluble in the hot solvent (allowing for their removal via hot filtration). As a hot, saturated solution of the crude compound cools, the solubility of this compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the soluble impurities behind.[3]

Q2: How do I select the best solvent system for this specific compound?

A: Selecting the right solvent is the most critical step for successful recrystallization.[3] For this compound, which has a reported melting point of 90-92 °C and is a relatively non-polar molecule (LogP ≈ 3.24), several factors must be considered.[1]

  • Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Boiling Point: The solvent's boiling point should be lower than the compound's melting point (90-92 °C) to prevent the compound from "oiling out" (melting in the hot solvent instead of dissolving).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.

A small-scale solvent screen is highly recommended before committing to a bulk purification. The following table provides a starting point for solvent selection.

Solvent / SystemBoiling Point (°C)Suitability Analysis for this compound
Hexane / Ethyl Acetate Variable (69-77)Highly Recommended. A mixed-solvent system is often ideal for indole derivatives.[5] Use a minimal amount of the more polar solvent (ethyl acetate) to dissolve the compound at reflux, then add the less polar "anti-solvent" (hexane) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly. This provides excellent control over the crystallization process.
Ethanol 78Good Single-Solvent Option. The hydroxyl group provides enough polarity to dissolve the indole at high temperatures, but its solubility will decrease significantly upon cooling. It's a common and effective solvent for many organic solids.[6]
Toluene 111Use with Caution. While aryl compounds often crystallize well from toluene, its boiling point is significantly higher than the compound's melting point.[6] This poses a high risk of "oiling out." It should only be considered if other solvents fail and with careful temperature control.
Methanol / Water Variable (65-100)Potential Mixed-Solvent Option. Similar to the hexane/ethyl acetate system, methanol acts as the "good" solvent and water as the "anti-solvent."[5] This is effective for moderately polar compounds.
Hexane 69Likely a Poor Choice Alone. Given the compound's structure, it may be too soluble in hot hexane to allow for good recovery upon cooling, or not soluble enough. It is best used as the anti-solvent component in a mixed system.[6]

Q3: What are the likely impurities in my crude this compound sample?

A: The nature of impurities depends on the synthetic route. A common synthesis involves the direct bromination of 2-methylindole, often with N-bromosuccinimide (NBS).[2][7]

  • Unreacted Starting Material: 2-methylindole.

  • Over-brominated Byproducts: 2,3-dibromo- or other polybrominated indoles.

  • Reagent Residue: Succinimide (if NBS is used).

  • Positional Isomers: Depending on reaction conditions, minor amounts of other bromo-methyl-indole isomers could be present.[1]

  • Decomposition Products: Some brominated indoles can be unstable, and decomposition may occur during the reaction or workup.[8]

Understanding these potential impurities helps in selecting a solvent system where they will remain in the mother liquor.

Part 2: Standard Operating Protocol for Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification.

Materials:

  • Crude this compound

  • Selected solvent system (e.g., Hexane and Ethyl Acetate)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Rationale: An Erlenmeyer flask reduces solvent evaporation and the conical shape helps in recovering crystals.

    • Add the "good" solvent (e.g., ethyl acetate) portion-wise while heating the mixture to a gentle boil with stirring.

    • Continue adding the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent is the most common cause of poor yield.[9][10]

    • If using a mixed-solvent system: Once the solid is dissolved in a minimal amount of the "good" solvent (ethyl acetate), add the hot "anti-solvent" (hexane) dropwise to the boiling solution until a persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Hot Filtration (Optional):

    • If insoluble impurities (like dust or sand) or colored impurities (requiring charcoal treatment) are present, a hot gravity filtration is necessary.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel.

    • Pour the hot, saturated solution through the fluted filter paper quickly to prevent premature crystallization in the funnel.[11]

  • Crystallization (Cooling):

    • Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-insulating surface (like a cork ring or wood block) to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is crucial. Rapid cooling traps impurities and leads to the formation of small, impure crystals or oils.[5][12]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for an additional 15-30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to rinse away any remaining mother liquor containing impurities.[10] Rationale: Using cold solvent minimizes the redissolving of your purified product.

    • Press the crystals firmly on the filter paper with a clean stopper or spatula to help remove excess solvent.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Allow the crystals to air-dry completely. For faster results, a vacuum oven at a mild temperature (e.g., 40-50 °C) can be used. The product is considered dry when it reaches a constant weight.[10]

Part 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides direct answers to common experimental failures.

Problem 1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point (90-92 °C), forming a liquid layer instead of solid crystals.[9] This is a common issue when the boiling point of the solvent is too high or the solution is too concentrated, causing the compound to come out of solution too quickly at a high temperature.

  • Immediate Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent).[9][12] This increases the total volume and lowers the saturation temperature. Allow the solution to cool much more slowly. You can achieve this by placing the flask inside a large beaker of hot water and allowing the entire assembly to cool together.[11]

  • Root Cause Analysis: The chosen solvent system is likely suboptimal. Re-evaluate your solvent choice, prioritizing one with a boiling point comfortably below 90 °C.

Problem 2: No crystals have formed even after the solution has cooled in an ice bath.

A: This typically indicates that the solution is not saturated, meaning too much solvent was used, or that the solution is supersaturated and requires a nucleation event to begin crystallization.[9]

  • Solution 1 (Reduce Volume): If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Then, allow it to cool again.[9]

  • Solution 2 (Induce Crystallization): If the solution is supersaturated, you need to provide a surface for the first crystal to form.

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites.[5][9]

    • Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[5][9]

Problem 3: My final yield is very low (<50%). Where did my product go?

A: A low yield is most often traced back to one of several experimental errors.[12]

  • Cause 1: Too much solvent was used. A significant portion of your compound remains dissolved in the mother liquor.[10][12] You can test this by taking a drop of the filtrate, placing it on a watch glass, and seeing if a large amount of solid residue remains after the solvent evaporates. You may be able to recover more product by evaporating some solvent from the mother liquor and cooling for a second crop of crystals.

  • Cause 2: Premature crystallization during hot filtration. If the solution cooled too much during this step, product was lost on the filter paper.

  • Cause 3: Excessive washing. Using too much washing solvent, or solvent that was not ice-cold, will dissolve and wash away a portion of your purified crystals.[10]

Problem 4: The purified product is colored, but the literature says it should be a white solid.

A: The color is due to highly colored, polar impurities that have co-crystallized with your product. These are often polymeric or oxidized byproducts.

  • Solution: Perform the recrystallization again, but this time, include a decolorizing carbon step. After dissolving the crude compound in the minimum amount of hot solvent, cool the solution slightly and add a very small amount (1-2% by weight) of activated charcoal (decolorizing carbon). Re-heat the mixture to a boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the carbon via hot gravity filtration and then proceed with the cooling and crystallization steps as described.[11] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

Part 4: Visual Troubleshooting Workflow

This flowchart provides a logical decision-making process for addressing common recrystallization issues.

G Troubleshooting Recrystallization Workflow start Hot, Saturated Solution Ready for Cooling cool Cool Slowly to Room Temp, Then Ice Bath start->cool outcome Evaluate Outcome cool->outcome success Pure Crystals Formed (Proceed to Filtration) outcome->success Crystals Form oil Problem: 'Oiling Out' Occurs outcome->oil Liquid Layer Forms no_xtal Problem: No Crystals Form outcome->no_xtal Solution Remains Clear oil_sol1 Reheat to Dissolve Oil oil->oil_sol1 no_xtal_check Is Solution Supersaturated? no_xtal->no_xtal_check oil_sol2 Add Small Amount of 'Good' Solvent oil_sol1->oil_sol2 oil_sol3 Cool VERY Slowly oil_sol2->oil_sol3 oil_sol3->cool Retry Cooling induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_xtal_check->induce Yes concentrate Reduce Solvent Volume (Boil off excess) no_xtal_check->concentrate No (Too Dilute) induce->cool Retry Cooling concentrate->cool Retry Cooling

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-6-fluoro-2-methyl-1H-indole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information Materials. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (2003). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo.... Retrieved from [Link]

  • NIH - PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Retrieved from [Link]

  • CORE. (2008). The Synthesis of 2- and 3-Substituted Indoles. Retrieved from [Link]pdf)

Sources

Technical Support Center: Column Chromatography of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-bromo-2-methyl-1H-indole by column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the isolation of this versatile synthetic intermediate.

Introduction to Chromatographic Behavior

This compound is a moderately nonpolar heterocyclic compound, as indicated by its calculated LogP of approximately 3.24.[1] Its purification by normal-phase column chromatography is standard, yet success hinges on careful selection of the stationary and mobile phases to prevent degradation and achieve optimal separation from common impurities, such as starting materials or side-products. The indole nitrogen, while a weak base, can interact with the acidic silanol groups on the surface of silica gel, potentially leading to issues like band tailing or even decomposition.[2] This guide addresses these specific challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is a good starting solvent system for the column chromatography of this compound?

Answer: The key is to start with a nonpolar mobile phase and adjust polarity based on Thin Layer Chromatography (TLC) analysis. An ideal solvent system should provide a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound, which allows for efficient separation.[3]

Given the nonpolar nature of this compound, a mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane is the standard choice.[4] A highly nonpolar system is often required; for comparison, a related N-protected 3-bromoindole has been purified using 100% hexane.[5]

Recommended Starting Points for TLC Analysis:

  • 95:5 Hexanes:Ethyl Acetate (v/v)

  • 90:10 Hexanes:Ethyl Acetate (v/v)

  • 98:2 Hexanes:Dichloromethane (v/v)

Actionable Advice:

  • Run TLC plates in several solvent systems to find the one that gives the best separation between your product and impurities.

  • Aim for the target Rf of 0.2-0.4. If your compound's Rf is too low (near the baseline), increase the proportion of the polar solvent. If the Rf is too high (near the solvent front), decrease the polar solvent proportion.

Solvent System (Hexanes:Ethyl Acetate) Predicted Rf Range Recommendation
98:20.1 - 0.25Good starting point if impurities are less polar.
95:50.2 - 0.4Optimal starting range for most crude mixtures.
90:100.35 - 0.6Use if the product is eluting too slowly in less polar systems.
80:20> 0.6Likely too polar; separation from nonpolar impurities will be poor.
Q2: My compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?

Answer: Streaking, or tailing, is a common issue when purifying nitrogen-containing compounds like indoles on standard silica gel.[2] The primary cause is the interaction between the basic lone pair of electrons on the indole nitrogen and the acidic silanol (Si-OH) groups on the silica surface.[6] This strong, sometimes irreversible, binding leads to poor peak shape and can cause sample loss.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is the most common choice. A concentration of 0.5-1% triethylamine in the mobile phase is typically sufficient to dramatically improve peak shape.[3]

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative, less acidic stationary phase.[4]

    • Neutral Alumina (Al₂O₃): An excellent alternative for basic or acid-sensitive compounds.

    • Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (like acetonitrile/water or methanol/water) where more polar compounds elute first.[7]

Protocol 1: Deactivation of Silica Gel for Eluent Preparation
  • Prepare your chosen mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • To every 100 mL of the solvent mixture, add 0.5 mL to 1.0 mL of triethylamine.

  • Mix thoroughly.

  • Use this amine-modified eluent for both running your TLC and performing the column chromatography. This ensures that the chromatographic behavior is consistent between the two.

Q3: I suspect my compound is decomposing on the column. How can I confirm this and prevent it?

Answer: Indoles can be sensitive to prolonged exposure to the acidic environment of silica gel.[2] This can lead to the formation of colored impurities or other degradation byproducts.

Confirmation (2D TLC Stability Test):

  • Spot your crude material on a TLC plate.

  • Elute the plate as usual in your chosen solvent system.

  • Remove the plate and let the solvent evaporate completely, but do not visualize.

  • Rotate the plate 90 degrees and re-elute it in the same solvent system.

  • Visualize the plate. If the compound is stable, you will see a single spot along the diagonal. If new spots appear that are not on the diagonal, your compound is decomposing on the silica.[2]

Prevention:

  • Use Deactivated Silica: As described in Q2, adding triethylamine to the eluent is the first and most effective solution.[3]

  • Work Quickly: Do not let the crude material sit on the packed column for an extended period before eluting. Flash chromatography, which uses pressure to speed up the separation, is preferred over gravity chromatography.[8]

  • Avoid Chlorinated Solvents if Possible: While dichloromethane can be a useful component of the mobile phase, prolonged exposure can sometimes lead to the formation of acidic byproducts (HCl), which can accelerate degradation. If used, ensure it is fresh and high-purity.

Q4: What is the recommended procedure for packing a column for this purification?

Answer: Proper column packing is critical to achieving good separation. The "wet slurry" method is highly reliable and prevents the formation of cracks or channels in the stationary phase.[9]

Protocol 2: Flash Column Chromatography (Wet Slurry Method)
  • Column Selection: Choose a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica weight to crude material weight).

  • Slurry Preparation: In a beaker, mix the required amount of silica gel (e.g., 230-400 mesh for flash chromatography) with your initial, least polar eluent until a homogenous, pourable slurry is formed.[8]

  • Packing:

    • Secure the column vertically. Ensure the stopcock is closed.

    • Fill the column about one-third full with the initial eluent.

    • Place a funnel on top and pour the silica slurry into the column in a single, continuous motion.

    • Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.

  • Pressurization:

    • Open the stopcock and drain the excess solvent until it is just above the top of the silica bed.

    • Use a gentle, steady stream of compressed air or a pump to apply pressure, compacting the silica bed. Do not let the solvent level drop below the top of the silica at any point.[8]

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of solvent (preferably the eluent or a more volatile solvent like dichloromethane).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and drain the solvent until the sample has fully entered the silica bed.

    • Carefully add a small layer of fresh eluent, wash the sides, and drain again to ensure the entire sample is loaded as a narrow band.

  • Elution: Fill the column with eluent, apply pressure, and begin collecting fractions. Analyze the fractions by TLC to determine which ones contain the pure product.[8][10]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.

G cluster_0 Initial Analysis cluster_1 TLC Results cluster_2 Action Plan start Develop TLC with 95:5 Hex:EtOAc rf_ok Rf is 0.2-0.4 No Streaking start->rf_ok Ideal rf_low Rf is < 0.2 (Spot at Baseline) start->rf_low Common rf_high Rf is > 0.4 (Spot at Top) start->rf_high Less Common streaking Streaking or Tailing Observed start->streaking Problematic proceed Proceed to Column Chromatography rf_ok->proceed increase_pol Increase Polarity (e.g., 90:10 Hex:EtOAc) rf_low->increase_pol decrease_pol Decrease Polarity (e.g., 98:2 Hex:EtOAc) rf_high->decrease_pol add_base Add 1% Et3N to Eluent and Re-run TLC streaking->add_base increase_pol->start Re-evaluate decrease_pol->start Re-evaluate add_base->start Re-evaluate

Caption: Troubleshooting workflow for TLC optimization.

References

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Retrieved from [Link]

  • Wikipedia. (2023). Column chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Professor Dave Explains. (2021, October 29). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and impurities encountered during this synthetic transformation. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Synthesis and its Challenges

The preparation of this compound is a crucial step in the synthesis of a variety of biologically active molecules. The most common and direct approach is the electrophilic bromination of 2-methylindole, typically employing N-bromosuccinimide (NBS) as the brominating agent. While seemingly straightforward, this reaction is often plagued by the formation of several impurities that can complicate purification and compromise the yield and purity of the final product. Understanding the origin of these impurities is the first step toward mitigating their formation.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the identification of common impurities, the mechanisms of their formation, and practical, field-proven strategies for their prevention and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile of your reaction will largely depend on the reaction conditions, the quality of your starting materials, and the work-up procedure. However, there are several common culprits to be aware of:

  • Unreacted Starting Material: Residual 2-methylindole is a common impurity if the reaction does not go to completion.

  • Over-brominated Products: These are typically the most significant and challenging impurities to separate. The primary species are dibrominated 2-methylindoles.

  • Oxidized By-products: The indole ring is susceptible to oxidation, which can lead to the formation of 2-methyl-1H-indol-2(3H)-one (2-oxindole) derivatives.

  • Starting Material Impurities: Impurities present in the initial 2-methylindole, often from its synthesis via the Fischer indole route, can be carried through.

  • Reagent-Derived Impurities: Succinimide is a major by-product from the use of NBS. While generally easy to remove, its presence should be monitored.

  • Decomposition Products: 3-Bromoindoles can be unstable, particularly in the presence of acid or light, and can decompose over time.[1]

Q2: I'm observing a second, less polar spot on my TLC that isn't my starting material. What is it likely to be?

A2: This is a classic sign of over-bromination. The formation of dibromo-2-methylindoles is a common side reaction, especially if there is a slight excess of the brominating agent or if the reaction is allowed to proceed for too long. The most likely isomers are formed by bromination on the benzene ring, with the 5- and 6-positions being the most susceptible to further electrophilic substitution. Thus, you are likely observing species such as 3,5-dibromo-2-methyl-1H-indole or 3,6-dibromo-2-methyl-1H-indole . Benzylic bromination at the 2-methyl group can also occur under radical conditions.[2]

Q3: My product seems to be degrading during work-up or purification. Why is this happening and how can I prevent it?

A3: 3-Bromoindoles are known to be sensitive to acidic conditions.[1] The hydrogen bromide (HBr) generated as a by-product during the bromination reaction can catalyze decomposition. To prevent this, it is advisable to:

  • Use a non-protic solvent: Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferable to acetic acid.

  • Incorporate a mild base: Adding a non-nucleophilic base like pyridine or triethylamine to the reaction mixture can scavenge the HBr as it is formed.[1]

  • Perform an aqueous wash: During work-up, washing the organic layer with a mild base such as saturated sodium bicarbonate solution will neutralize any residual acid.

  • Avoid prolonged exposure to silica gel: While necessary for chromatography, prolonged contact with silica gel, which is acidic, can cause degradation. It is recommended to perform the purification as quickly as possible and consider using deactivated silica gel.

Troubleshooting Guide

Problem 1: Low Yield of this compound with Significant Starting Material Remaining
Potential Cause Recommended Solution
Insufficient Brominating Agent Ensure you are using at least one full equivalent of NBS. It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
Low Reaction Temperature While the reaction is often run at 0 °C to improve selectivity, if the conversion is low, allowing the reaction to slowly warm to room temperature may be necessary. Monitor the reaction closely by TLC to avoid over-bromination.
Poor Quality of NBS NBS can decompose over time, appearing yellow or brown due to the presence of bromine.[3] Use freshly recrystallized NBS for best results.
Problem 2: Formation of Multiple Products, Indicating Over-bromination
Potential Cause Recommended Solution
Excess Brominating Agent Use a precise stoichiometry of NBS (1.0 to 1.05 equivalents). Adding the NBS portion-wise can also help to maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.
Prolonged Reaction Time Monitor the reaction diligently by TLC. Once the starting material is consumed, quench the reaction promptly to prevent further bromination of the product.
High Reaction Temperature Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can significantly improve the selectivity for the mono-brominated product.
Problem 3: Presence of Oxidized Impurities (Oxindoles)
Potential Cause Recommended Solution
Presence of Water Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and glassware. Water can participate in the reaction with the intermediate indoleninium ion to form the oxindole.[4]
Choice of Brominating Agent While NBS is common, other brominating agents might offer different selectivity profiles. However, NBS itself can act as an oxidant.[5]
Reaction Conditions The mechanism of oxidation can be complex. Minimizing reaction time and temperature can help to reduce the formation of these by-products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup and scale.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylindole (1.0 eq.).

  • Dissolution: Dissolve the 2-methylindole in anhydrous THF or DCM (approximately 10-20 mL per gram of indole).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS: Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The product should be more non-polar than the starting material.

  • Quenching: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective.[6]

Protocol 2: Recrystallization of NBS

For optimal results and to minimize side reactions, it is highly recommended to use freshly recrystallized NBS.

  • Dissolution: In a fume hood, dissolve impure NBS in deionized water at approximately 90-95 °C (e.g., 10 g of NBS in 100 mL of water).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration and wash them with a small amount of cold deionized water.

  • Drying: Dry the purified NBS under vacuum.

Mechanistic Insights & Visualizations

Understanding the reaction pathways is key to controlling the outcome of your synthesis.

Formation of the Desired Product and Over-bromination

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich indole ring attacks the electrophilic bromine of NBS, preferentially at the C3 position.

G 2-Methylindole 2-Methylindole Intermediate_1 Indoleninium Ion 2-Methylindole->Intermediate_1 + NBS This compound This compound Intermediate_1->this compound - H+ Dibromo-isomers Dibromo-isomers This compound->Dibromo-isomers + NBS (Over-bromination)

Caption: Reaction pathway for the bromination of 2-methylindole.

Formation of Oxindole Impurity

The formation of an oxindole by-product can occur if water is present in the reaction mixture. The intermediate indoleninium ion can be trapped by water, leading to the formation of a 3-bromo-2-hydroxyindoline, which then rearranges to the more stable oxindole.

G Indoleninium_Ion Indoleninium Ion Bromo-hydroxy-indoline Bromo-hydroxy-indoline Indoleninium_Ion->Bromo-hydroxy-indoline + H2O 2-Oxindole 2-Oxindole Bromo-hydroxy-indoline->2-Oxindole Rearrangement - HBr G Start Start Analyze_Crude_Mixture Analyze Crude Mixture (TLC, 1H NMR) Start->Analyze_Crude_Mixture Impurity_Detected Impurity Detected? Analyze_Crude_Mixture->Impurity_Detected Low_Conversion Low Conversion? Impurity_Detected->Low_Conversion Yes Pure_Product Pure_Product Impurity_Detected->Pure_Product No Over_bromination Over-bromination? Low_Conversion->Over_bromination No Check_NBS_Purity Check NBS Purity Low_Conversion->Check_NBS_Purity Yes Oxidation_Product Oxidation Product? Over_bromination->Oxidation_Product No Decrease_Equiv_NBS Decrease Equivalents of NBS Over_bromination->Decrease_Equiv_NBS Yes Use_Anhydrous_Conditions Use Anhydrous Conditions Oxidation_Product->Use_Anhydrous_Conditions Yes Increase_Equiv_NBS Increase Equivalents of NBS Check_NBS_Purity->Increase_Equiv_NBS Increase_Reaction_Time Increase Reaction Time/Temp Increase_Equiv_NBS->Increase_Reaction_Time Decrease_Reaction_Time Decrease Reaction Time/Temp Decrease_Equiv_NBS->Decrease_Reaction_Time

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Tong, R. et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4754. Available at: [Link]

  • Somei, M., & Natsume, M. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(24), 8234-8243. Available at: [Link]

  • Chemia. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Available at: [Link]

  • Piers, E., & Brown, R. K. (1962). THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry, 40(3), 559-560. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Available at: [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 2-methylindole. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methylindole. Available at: [Link]

Sources

Technical Support Center: Bromination of 2-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bromination of 2-methylindole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction in their synthetic workflows. Here, we address common challenges, provide mechanistic insights, and offer validated protocols to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary side product is 2,3-dibromo-2-methylindole. How can I improve selectivity for the C3-monobrominated product?

A1: Cause, Mechanism, and Solution

Over-bromination is a frequent issue, particularly when using highly reactive brominating agents like elemental bromine (Br₂). The indole nucleus is exceptionally electron-rich, and the initial product, 3-bromo-2-methylindole, is still susceptible to further electrophilic attack.

Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. The C3 position is the most nucleophilic and kinetically favored site for the initial attack. However, if a sufficiently powerful electrophile (or an excess of it) is present, a second bromination can occur. The reaction of molecular bromine with indole can readily lead to the formation of 2,3-dibromoindole.

Troubleshooting & Optimization Protocol:

  • Choice of Brominating Agent: Switch from Br₂ to a milder, more selective agent like N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent the second addition.[1][2]

  • Stoichiometry Control: Use precisely 1.0 equivalent of the brominating agent. Carefully titrate the reagent if necessary and monitor the reaction progress closely by TLC or LC-MS.

  • Temperature Management: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to decrease the reaction rate and enhance selectivity. A common procedure involves cooling the solution to -5°C before the dropwise addition of bromine[3].

  • Solvent Effects: Use a less polar solvent. Highly polar solvents can stabilize the charged intermediates, potentially increasing the rate of the second bromination.

Recommended Protocol for Selective C3-Bromination
  • Dissolve 2-methylindole (1.0 eq.) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C and monitor its completion using TLC (typically 1-2 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Proceed with standard aqueous workup and purification by column chromatography.

Q2: I'm observing bromination on the methyl group instead of the indole ring. What causes this and how can I prevent it?

A2: Radical vs. Electrophilic Pathways

This outcome indicates that the reaction is proceeding via a free-radical mechanism rather than the desired electrophilic aromatic substitution.

Mechanistic Insight: The bromination of the C3-methyl group is a classic Wohl-Ziegler reaction.[4] This pathway is favored when using NBS in non-polar solvents (like Carbon Tetrachloride, CCl₄) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV irradiation.[4][5][6] The reaction proceeds by abstracting a hydrogen atom from the methyl group to form a stable benzylic radical, which then reacts with bromine.[7][8]

Troubleshooting Flowchart:

G start Problem: Bromination on C2-Methyl Group cond1 Are you using NBS in a non-polar solvent (e.g., CCl4)? start->cond1 cond2 Is a radical initiator (AIBN, BPO) or light source present? cond1->cond2 Yes sol1 Solution 1: Switch to a polar aprotic solvent like THF, DMF, or Acetonitrile. cond1->sol1 No, but... cause Root Cause: Reaction is proceeding via a free-radical mechanism (Wohl-Ziegler). cond2->cause Yes sol2 Solution 2: Exclude radical initiators and protect the reaction from light. cond2->sol2 No, but... cause->sol1 cause->sol2 sol3 Solution 3: Ensure NBS is purified (recrystallized) to remove radical-promoting impurities. cause->sol3 end Outcome: Favors electrophilic C3-bromination on the indole ring. sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for undesired methyl group bromination.

Q3: My reaction turns into a dark, insoluble tar, and I'm getting low yields of multiple products. What's happening?

A3: Instability of Intermediates and Oxidation

This is a common sign of product degradation, oligomerization, or oxidation. The bromination of 2-methylindole proceeds through a 3-bromoindolenine intermediate, which can be unstable, especially under acidic conditions.[3]

Mechanistic Insight:

  • Electrophilic Attack: Bromine attacks the C3 position to form a protonated 3-bromoindolenine intermediate.[3]

  • Instability: This intermediate is highly reactive.

    • In the absence of a base, it can readily decompose, leading to the formation of colored oligomeric products.[3]

    • In the presence of acid, it is highly unstable and can lead to oligomers or, if a nucleophilic solvent like methanol is used, can be trapped to form products like 3-methoxyindolenine.[3]

    • Oxidation: Indoles are susceptible to oxidation, and brominating agents can sometimes facilitate this, especially if water is present, leading to 3-hydroxyindolenines which can then dimerize or rearrange to oxindoles.[3][9][10]

Preventative Measures and Protocol Adjustments:

ParameterRecommended ActionRationale
Acid Scavenging Add a non-nucleophilic base like triethylamine (TEA) or pyridine to the reaction mixture.The base neutralizes the HBr byproduct, preventing acid-catalyzed decomposition of the sensitive indolenine intermediate.[3]
Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar).Prevents air oxidation of the electron-rich indole ring and potential side reactions.[3]
Water Content Use anhydrous solvents and reagents.Water can act as a nucleophile, leading to hydroxy-indolenine byproducts which are prone to dimerization.[3]
Workup Perform a prompt and cold aqueous workup.Minimizes the contact time of the product with aqueous acidic conditions, reducing degradation.
Visualizing Key Reaction Pathways

ReactionPathways cluster_main Desired Electrophilic Pathway (C3) cluster_side1 Side Reaction: Radical Pathway (Methyl) cluster_side2 Side Reaction: Degradation/Dimerization Indole 2-Methylindole Indolenine 3-Bromo-2-methylindolenine (Intermediate) Indole->Indolenine + Br+ Radical Benzylic Radical Indole->Radical + Br• (Radical Initiator) Product 3-Bromo-2-methylindole Indolenine->Product - H+ Dimer Oligomers / Tar Indolenine->Dimer Decomposition (No Base) Oxidized 3-Hydroxyindolenine Indolenine->Oxidized + H2O (Acidic) RadicalProduct 2-(Bromomethyl)indole Radical->RadicalProduct + Br2 Oxidized->Dimer Dimerization

Caption: Competing reaction pathways in the bromination of 2-methylindole.

Q4: Can bromination occur on the benzene ring of the indole? If so, how can I avoid it?

A4: Controlling Benzene Ring Halogenation

Yes, bromination on the benzene portion of the indole is possible, though less common than attack at the C3 position under standard electrophilic conditions. The C5 and C6 positions are the most likely sites for this side reaction.

Mechanistic Insight: While the pyrrole ring is significantly more activated towards electrophilic substitution, harsh reaction conditions (e.g., high temperatures, strong Lewis acids, or prolonged reaction times with excess bromine) can overcome the activation barrier for substitution on the benzene ring. Furthermore, some intermediates, like 3-bromoindolenines, can undergo rearrangement where the bromine atom migrates from the C3 position to the benzene ring, often to the C5 or C6 position.[11]

Strategies for Maintaining Regioselectivity:

  • Mild Conditions: Employ the mildest possible conditions that still afford a reasonable reaction rate (e.g., NBS at 0 °C).

  • Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., FeBr₃, AlCl₃) which are common in aromatic brominations but are generally too harsh for indoles and will promote side reactions.

  • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., tosyl, phenylsulfonyl) can deactivate the pyrrole ring. While this might seem counterintuitive, it can be a strategy to alter regioselectivity, sometimes allowing for functionalization at other positions, though it adds extra synthetic steps.[5] For selective C3-bromination, N-protection is typically not required if conditions are well-controlled.

References

  • Dmitrienko, G. I., Gross, E. A., & Vice, S. F. (1980). The bromination and chlorination of 2,3-dialkylindoles. Isolation of 3-bromo- and 3-chloro-2,3-dialkylindolenines and acid catalyzed conversion to 3-methoxyindolenines. Canadian Journal of Chemistry, 58(8), 808-816. [Link]

  • Tschirret-Guth, R. A. (1998). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship, University of California. [Link]

  • Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand, Johannesburg. [Link]

  • Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(22), 7576-7583. [Link]

  • Hino, T., & Nakagawa, M. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 6(11), 1680-1685. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Da Settimo, A., & Nannipieri, E. (1970). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry, 35(8), 2546-2551. [Link]

  • Byju's. Bromination via a Free Radical Mechanism. [Link]

  • Hino, T., Nakagawa, M., & Akaboshi, S. (1967). Bromination of skatole. A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole. Chemical & Pharmaceutical Bulletin, 15(11), 1800-1803. [Link]

  • Gil, A. E., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect. [Link]

  • Chen, C-Y., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696. [Link]

  • Periyasami, A., & Kumaraguru, N. (2023). Comparative And Kinetic Investigation Of Oxidation Of 3- Methylindole By Potassium Bromate In Two Different Solvents. International Journal of Environmental Sciences. [Link]

Sources

Technical Support Center: Optimizing Yield in the Fischer Indole Synthesis of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Fischer indole synthesis of this specific halogenated indole. Our goal is to equip you with the knowledge to not only successfully synthesize the target compound but also to maximize its yield and purity.

Introduction to the Synthesis Challenge

The Fischer indole synthesis is a robust and widely used method for the preparation of the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[1][2] In the case of this compound, the logical precursors are phenylhydrazine and 3-bromo-2-butanone. However, the presence of the bromine atom and the specific substitution pattern can introduce challenges that affect the overall yield and purity of the final product. This guide will address these challenges head-on.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction is producing a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4][5] A catalyst that is too weak may not facilitate the reaction efficiently, while one that is too strong can lead to decomposition of the starting materials or the product.

    • Solution: A screening of different acid catalysts is recommended. Commonly used acids include Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA), as well as Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][5] For halogenated indoles, a milder acid like acetic acid or a carefully controlled amount of a stronger acid is often a good starting point to prevent side reactions. Polyphosphoric acid (PPA) can also be effective, particularly for less reactive substrates.

  • Inappropriate Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature. Too low a temperature will result in an incomplete reaction, while excessive heat can lead to the formation of tar and other polymeric byproducts.

    • Solution: The optimal temperature is substrate-dependent. Start with milder conditions (e.g., room temperature or slightly elevated) and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC). For the synthesis of substituted indoles, reaction times can vary from a few hours to overnight.

  • Instability of the Hydrazone Intermediate: The arylhydrazone of 3-bromo-2-butanone may be unstable under the reaction conditions.

    • Solution: Consider a one-pot synthesis where the hydrazone is generated in situ and immediately subjected to the cyclization conditions without isolation.[6] This minimizes the chance of decomposition.

  • Side Reactions: The presence of the bromine atom can lead to unwanted side reactions under strongly acidic conditions.

    • Solution: Employing milder reaction conditions and carefully selecting the acid catalyst can mitigate these side reactions.

Question 2: I am observing the formation of multiple spots on my TLC plate, and purification is difficult. What are the potential side products?

Answer:

The formation of multiple products is a common issue. Here are some likely side products in the synthesis of this compound:

  • Regioisomers: If there is any ambiguity in the position of the double bond in the enamine intermediate, regioisomeric indole products can form. However, with 3-bromo-2-butanone, the formation of this compound is generally favored.

  • Dehalogenated Product: Under certain conditions, particularly with strong acids and high temperatures, debromination can occur, leading to the formation of 2-methyl-1H-indole.

  • Polymeric Materials and Tar: As mentioned, strongly acidic and high-temperature conditions can lead to the formation of intractable polymeric byproducts.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of phenylhydrazine and 3-bromo-2-butanone or the corresponding hydrazone in the crude product.

Question 3: How can I effectively purify the crude this compound?

Answer:

Purification of indole derivatives often requires careful chromatographic techniques.

  • Column Chromatography: This is the most common method for purifying indole derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of the target compound ideally between 0.2 and 0.4.[7]

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method.

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] For indole derivatives, mixtures like hexane/ethyl acetate or methanol/water are commonly employed.[7]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Fischer indole synthesis?

A1: The mechanism involves several key steps:

  • Hydrazone Formation: Phenylhydrazine reacts with 3-bromo-2-butanone to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the crucial C-C bond-forming step.

  • Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and then aromatizes to form the stable indole ring.[1][2]

Diagram of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product A Phenylhydrazine C Phenylhydrazone A->C + Ketone - H₂O B 3-Bromo-2-butanone B->C D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement Intermediate D->E [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) F Cyclized Intermediate E->F Aromatization & Cyclization G This compound F->G - NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Q2: Can I use a one-pot procedure for this synthesis?

A2: Yes, a one-pot procedure is often advantageous as it can improve efficiency and may increase the yield by minimizing the decomposition of the potentially unstable hydrazone intermediate.[6] In a one-pot setup, the phenylhydrazine and 3-bromo-2-butanone are mixed in a suitable solvent, and the acid catalyst is then added to initiate both hydrazone formation and the subsequent cyclization.

Q3: What are the safety precautions I should take during this synthesis?

A3:

  • Phenylhydrazine: It is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Strong acids are corrosive. Handle them with care and wear appropriate PPE.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound using Acetic Acid

This protocol is a representative procedure based on general methods for Fischer indole synthesis. Optimization of reactant ratios, temperature, and reaction time may be necessary.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Phenylhydrazine108.141.08 g10
3-Bromo-2-butanone150.001.50 g10
Glacial Acetic Acid60.0520 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.08 g, 10 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 3-bromo-2-butanone (1.50 g, 10 mmol) dropwise to the solution over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram:

Experimental_Workflow A 1. Mix Phenylhydrazine and Acetic Acid B 2. Add 3-Bromo-2-butanone A->B C 3. Reflux for 2-4 hours B->C D 4. Quench with Ice-Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure this compound H->I

Caption: One-pot synthesis workflow.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Suboptimal acid catalyst, incorrect temperature/time, hydrazone instability, side reactions.Screen various Brønsted and Lewis acids, optimize temperature and reaction time, consider a one-pot procedure, use milder conditions.
Multiple Products Regioisomer formation, dehalogenation, polymerization.Confirm the structure of the starting ketone, use milder conditions to prevent dehalogenation, avoid excessive heat.
Purification Difficulties Similar polarity of product and impurities.Optimize column chromatography conditions (solvent system), consider recrystallization with different solvent systems.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • PubMed. New 3H-indole synthesis by Fischer's method. Part I. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • Organic Syntheses. 1H-Indole, 3-ethyl-. [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

  • PMC. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. [Link]

  • The Royal Society of Chemistry. Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. [Link]

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

Sources

Technical Support Center: Suzuki Coupling of 3-Bromo-2-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with both foundational knowledge and advanced troubleshooting strategies for a particularly nuanced transformation: the Suzuki-Miyaura cross-coupling with 3-bromo-2-methyl-1H-indole. This substrate, while a valuable building block, presents unique challenges due to its electron-rich nature and the presence of an unprotected N-H group. This guide moves beyond simple protocols to explain the chemical logic behind catalyst selection and reaction optimization, empowering you to solve problems methodically.

This guide is structured into two main sections. The Frequently Asked Questions (FAQs) section addresses key considerations before you begin your experiment, focusing on the selection of reagents and initial conditions. The Troubleshooting Guide provides a systematic, problem-solving approach for when your reaction does not proceed as expected.

Frequently Asked Questions (FAQs)

This section tackles the critical decisions you'll make during your experimental design.

Q1: What is the best palladium catalyst system to start with for this compound, and why?

A1: The substrate, this compound, is an electron-rich heterocyclic halide. This high electron density can make the rate-determining step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) center—energetically demanding.[1][2] Therefore, a highly active catalyst system is required.

For initial screening, we recommend a modern palladium pre-catalyst combined with a bulky, electron-donating phosphine ligand.

  • Palladium Source: Start with a Pd(II) pre-catalyst like G3-XPhos or G4-SPhos . These "Buchwald pre-catalysts" are air-stable and rapidly generate the active, monoligated Pd(0) species in solution under the reaction conditions.[3][4] This ensures a consistent and high concentration of the active catalyst from the start, which is particularly useful for challenging substrates. Using simple sources like Pd(OAc)₂ or Pd₂(dba)₃ is also feasible, but the initial reduction to Pd(0) can be inconsistent and sometimes leads to the formation of palladium black.[5]

  • Ligand Choice: The ligand is critical. For this electron-rich substrate, you need a ligand that is both sterically bulky and highly electron-donating.[1][6]

    • Dialkylbiarylphosphines (Buchwald Ligands): Ligands like XPhos and SPhos are excellent starting points. Their bulkiness promotes the final reductive elimination step, while their electron-donating character facilitates the initial oxidative addition.[1][7][8]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are even stronger electron donors than phosphines and offer great steric bulk, making them highly effective for difficult couplings.[8][9]

A summary of recommended starting points is provided in the table below.

Palladium SourceLigandRationale
Pd₂(dba)₃XPhos or SPhosA versatile system for generating the active catalyst in situ.[7]
G3-XPhos Pre-catalyst(Integral to pre-catalyst)Air-stable solid, provides rapid and clean generation of the active L-Pd(0) species.[4]
Pd(OAc)₂cataCXium® A (Di-adamantyl-n-butylphosphine)A bulky, electron-rich alkylphosphine ligand that is highly effective for activating C-Br bonds.[6]

Q2: The indole has an acidic N-H proton. Do I need to protect this group?

A2: Not necessarily, and in many cases, it's preferable not to. Modern catalyst systems are often robust enough to tolerate the unprotected N-H group.[10][11] The key is the choice of base. A sufficiently strong base (e.g., K₃PO₄, Cs₂CO₃) will deprotonate the indole in situ. While the resulting indolide anion can coordinate to the palladium center, potentially inhibiting the catalyst, the high activity of modern ligands often overcomes this issue.[11][12]

Proceeding without a protecting group offers a more atom-economical and step-efficient synthesis. If you observe significant catalyst inhibition (see Troubleshooting section), then N-protection (e.g., with a Boc or SEM group) can be considered as a secondary strategy.

Q3: Which base and solvent combination is most effective for this reaction?

A3: The base and solvent work in concert and are critical for the success of the coupling, particularly for the transmetalation step.[1]

  • Base Selection: A moderately strong inorganic base is typically required.

    • Potassium Phosphate (K₃PO₄): This is often the best choice to start with. It is strong enough to facilitate transmetalation and manage the acidic indole proton without being overly aggressive, which can cause boronic acid decomposition.[11][12]

    • Cesium Carbonate (Cs₂CO₃): Another excellent, albeit more expensive, option. Its high solubility in organic solvents can sometimes accelerate the reaction.[8][13]

    • Potassium Carbonate (K₂CO₃): A weaker base that can be effective but may require higher temperatures or result in slower reaction rates.[14][15]

  • Solvent System: A polar aprotic solvent, often with a small amount of water, is standard.

    • Dioxane/H₂O or THF/H₂O: A ratio of 4:1 to 10:1 is a common starting point.[11][13][15] The water helps to solubilize the inorganic base, which is crucial for the reaction to proceed.

    • Toluene or CPME: These can also be used, typically with water as a co-solvent.

Important Note: While water is beneficial, an excessive amount can promote the undesirable side reaction of protodeboronation, where the boronic acid is converted back to an arene.[12]

Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Conversion of this compound

This is the most common issue, and a systematic approach is needed to identify the root cause.

Workflow for Troubleshooting Low Yield

start Low / No Conversion check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents High Quality? start->check_reagents solution_catalyst Switch to a more active system: - Buchwald Pre-catalyst (G3/G4) - Use bulky, e⁻-rich ligand (XPhos, SPhos, NHC) check_catalyst->solution_catalyst NO solution_conditions Systematically screen: 1. Base: K₃PO₄ vs. Cs₂CO₃ 2. Solvent: Dioxane/H₂O vs. Toluene/H₂O 3. Temperature: Increase in 10-20°C increments check_conditions->solution_conditions NO solution_reagents Verify reagent integrity: - Use fresh boronic acid or switch to pinacol ester. - Ensure base is anhydrous and finely ground. - Rigorously degas solvents. check_reagents->solution_reagents NO

Caption: A decision tree for troubleshooting low conversion.

  • Possible Cause A: Inactive Catalyst System

    • Explanation: As discussed, the electron-rich indole ring makes oxidative addition difficult. A standard catalyst like Pd(PPh₃)₄ may simply not be active enough at moderate temperatures.[16] Furthermore, the unprotected indole N-H can act as a ligand for the palladium center, leading to catalyst deactivation.[11][12]

    • Solution:

      • Switch to a Higher Activity Ligand: If you are using a simple phosphine like PPh₃, switch to a Buchwald-type ligand (XPhos, SPhos) or an NHC ligand (IPr).[4][7][9] These ligands create a more electron-rich and sterically accessible palladium center, accelerating oxidative addition and preventing catalyst dimerization/deactivation.

      • Use a Pre-catalyst: Employ an air-stable Pd(II) pre-catalyst (e.g., G3-XPhos) to ensure reliable and rapid formation of the active Pd(0) species.[3][4]

  • Possible Cause B: Sub-optimal Base or Solvent

    • Explanation: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. If the base is too weak or is not sufficiently soluble in the reaction medium, this step will be slow, stalling the entire catalytic cycle.

    • Solution:

      • Screen Bases: If K₂CO₃ fails, switch to the stronger and often more effective K₃PO₄ or Cs₂CO₃.[13][14] Ensure the base is finely powdered to maximize its surface area.

      • Optimize Solvent System: Ensure a small amount of water is present if using an inorganic base like K₃PO₄ to aid solubility. Try different solvent systems like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[15][17]

Problem 2: Significant Formation of Side Products

Even with good conversion, side products can dramatically lower the yield of your desired compound.

  • Side Product A: Homocoupling (R-B(OH)₂ + (HO)₂B-R → R-R)

    • Explanation: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can cause an undesirable Pd(0)/Pd(II) redox cycle that favors this pathway.[5]

    • Solution:

      • Rigorous Degassing: This is the most critical factor. Before heating, thoroughly degas your reaction mixture. The standard procedure is to subject the sealed flask to 3-5 cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[12] Sparging the solvent with argon for 20-30 minutes before use is also highly recommended.[2][15]

  • Side Product B: Dehalogenation (Protodebromination) (Ar-Br → Ar-H)

    • Explanation: In this pathway, the bromine atom is replaced by a hydrogen atom. This occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes reductive elimination with a hydride source before transmetalation can occur.[5] Common hydride sources include amine bases or residual water/base interactions.

    • Solution:

      • Avoid Amine Bases: Do not use amine bases like triethylamine unless a specific protocol calls for it, as they can be a source of hydrides. Stick to inorganic carbonate or phosphate bases.

      • Use a Boronic Ester: If protodebromination is persistent, consider switching from a boronic acid to its corresponding pinacol ester (Ar-Bpin). Boronic esters are more stable and less prone to side reactions.[12]

  • Side Product C: Protodeboronation (Ar-B(OH)₂ → Ar-H)

    • Explanation: This involves the cleavage of the C-B bond of your boronic acid by a proton source, typically water, before it can participate in the coupling. This is especially problematic for electron-rich or sterically hindered heteroaryl boronic acids.[8][12]

    • Solution:

      • Use Boronic Esters or Trifluoroborates: These derivatives are significantly more stable towards protodeboronation than boronic acids.[8][12] Potassium aryltrifluoroborates (Ar-BF₃K) are particularly robust.

      • Minimize Water: Use the minimum amount of water necessary to achieve solubility of the base.

      • Increase Reaction Rate: Use a more active catalyst system (see Problem 1) to ensure the rate of the desired Suzuki coupling is much faster than the rate of protodeboronation.[4]

Illustrative Catalytic Cycle and Protocol

The Suzuki-Miyaura Catalytic Cycledot

Suzuki_Cycle

Sources

Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is not just on protocols but on the underlying principles that govern regioselectivity, empowering you to make informed decisions in your synthetic strategies.

Introduction: The Challenge of Regioselectivity in 2-Methylindole

2-Methylindole is a privileged scaffold in medicinal chemistry and materials science. Its reactivity is nuanced, with multiple sites available for functionalization: the N1-position of the pyrrole ring, the electron-rich C3-position, the less reactive C2-position, the benzenoid C4, C5, C6, and C7 positions, and the 2-methyl group itself. Achieving desired regioselectivity is paramount for the successful synthesis of complex target molecules. This guide will provide a systematic approach to controlling and troubleshooting these transformations.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the functionalization of 2-methylindole.

Q1: I am trying to perform an N-alkylation of 2-methylindole, but I am getting a mixture of N1 and C3-alkylated products. How can I improve the selectivity for the N1-position?

A1: This is a classic challenge stemming from the ambident nucleophilicity of the indole anion. To favor N1-alkylation, you need to create conditions where the nitrogen anion is the more accessible and reactive nucleophile.

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard approach.[1] The counterion (Na+) coordinates more strongly with the nitrogen, increasing its nucleophilicity. In contrast, conditions that favor dissociation into a "naked" anion, such as using potassium carbonate (K2CO3) in acetonitrile, can sometimes lead to more C3-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. N-alkylation is typically the kinetically favored process, while C3-alkylation can become more competitive at higher temperatures.

  • Nature of the Electrophile: Highly reactive electrophiles, such as methyl iodide or benzyl bromide, tend to react faster at the more accessible N1 position.

Q2: My goal is exclusive C3-functionalization. What are the key parameters to consider?

A2: The C3 position is the most electron-rich carbon and is inherently favored for electrophilic attack.[2] To ensure high C3 selectivity:

  • Reaction Type: Friedel-Crafts type reactions, Mannich reactions, and Vilsmeier-Haack reactions are classic examples that show high preference for the C3 position.[2]

  • Protecting the Nitrogen: If you are using strongly basic or organometallic reagents that could deprotonate the N-H, it is advisable to protect the indole nitrogen. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc).[3]

  • Catalysis: Many modern methods utilize transition metal or Lewis acid catalysis to activate the electrophile and direct it to the C3 position.[4][5] For instance, a palladium-catalyzed C3-alkylation with carbonyls and enones has been shown to be highly selective.[4]

Q3: How can I functionalize the 2-methyl group directly?

A3: Direct functionalization of the 2-methyl group is challenging due to its lower acidity compared to the N-H proton. However, it can be achieved by forming a C,N-dianion. This typically requires a superbasic medium, such as a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK).[6] The N-H is deprotonated first, followed by the deprotonation of the methyl group. The resulting dianion can then react with various electrophiles at the methyl position.[6]

Q4: Is it possible to selectively functionalize the benzene ring of 2-methylindole?

A4: Yes, but it almost always requires the use of a directing group. The inherent reactivity of the pyrrole ring (C3 > N1 > C2) means that direct electrophilic attack on the benzene ring is disfavored. Directing groups are temporarily installed on the indole nitrogen or at the C3 position to steer a metal catalyst to a specific C-H bond on the benzene moiety (C4, C5, C6, or C7).[7][8] For example, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions, while an N-P(O)tBu2 group can direct arylation to C7 and C6.[7]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Alkylation Reactions (N1 vs. C3)

Problem: Your alkylation of 2-methylindole with an alkyl halide results in a difficult-to-separate mixture of N1- and C3-alkylated products.

Troubleshooting Workflow:

G start Poor N1/C3 Selectivity base Analyze Base/Solvent System start->base temp Lower Reaction Temperature base->temp If using strong base (NaH) in polar aprotic solvent (DMF/THF) protect Protect the N-H for C3 Alkylation base->protect If C3 is the desired product electrophile Consider Electrophile Reactivity temp->electrophile outcome Improved Regioselectivity electrophile->outcome protect->outcome

Caption: Decision workflow for troubleshooting N1 vs. C3 alkylation.

Detailed Steps:

  • Evaluate Your Base and Solvent System:

    • For N1-selectivity: Ensure you are using a strong base that promotes the formation of the sodium salt of the indole (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF). This combination maintains a higher concentration of the N-anion.

    • For C3-selectivity: If C3 is your target, consider protecting the nitrogen first with a suitable protecting group like Boc or Ts.[3] This completely blocks the N1 position. Alternatively, using milder conditions with a weaker base might favor C3 alkylation, although this can be substrate-dependent.

  • Optimize Reaction Temperature:

    • Start by running the reaction at 0 °C or even lower (-78 °C). N-alkylation often has a lower activation energy and is favored at lower temperatures. Gradually increase the temperature only if the reaction is too slow.

  • Assess the Electrophile:

    • For N-alkylation, more reactive electrophiles (e.g., methyl iodide, benzyl bromide) are generally better. For less reactive electrophiles, you may need to use more forcing conditions, which can decrease selectivity.

Guide 2: Low Yield or No Reaction at the C2-Position

Problem: Attempts at direct C2-functionalization are unsuccessful, leading to starting material recovery or decomposition.

Background: The C2 position is less nucleophilic than C3 and is sterically hindered by the 2-methyl group. Direct electrophilic substitution at C2 is rare. Transition-metal-catalyzed C-H activation is the most common strategy.

Key Considerations for C2-Alkylation:

ParameterRecommendationRationale
Catalyst Palladium catalysts, such as Pd(OAc)2, are commonly used.[9]Palladium can coordinate to the indole and facilitate C-H activation at the C2 position.
Directing Group Often, a directing group on the nitrogen is required to bring the catalyst into proximity with the C2-H bond.This chelation-assisted strategy overcomes the inherent reactivity preference of the indole ring.
Ligand The choice of ligand is crucial and can influence both reactivity and selectivity.Ligands can modulate the electronic properties and steric environment of the metal center.
Oxidant An oxidant is often required to regenerate the active catalyst.This is common in C-H activation cycles.

Troubleshooting Steps:

  • Confirm the Viability of a C-H Activation Approach: For your specific transformation, review the literature to see if a palladium-catalyzed C2-functionalization is appropriate.[9]

  • Screen Directing Groups: If you are not using a directing group, consider introducing one. Pyridyl, picolinamide, or similar nitrogen-containing groups on the indole nitrogen can be effective.

  • Optimize the Catalytic System: Systematically screen different palladium sources, ligands, and oxidants. The optimal combination is often substrate-dependent.

Guide 3: Unwanted Halogenation at the C3 Position

Problem: You are attempting to halogenate the benzene ring of 2-methylindole but are observing exclusive halogenation at the C3 position.

Underlying Principle: The pyrrole ring is significantly more activated towards electrophilic aromatic substitution than the benzene ring. Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will almost always occur at C3.[10]

Strategies for Benzene Ring Halogenation:

G start Unwanted C3 Halogenation block_c3 Block the C3 Position start->block_c3 directing_group Use a Directing Group Strategy start->directing_group enzymatic Consider Enzymatic Halogenation start->enzymatic outcome Benzene Ring Halogenation block_c3->outcome directing_group->outcome enzymatic->outcome

Caption: Strategies to achieve benzene ring halogenation.

Detailed Protocols:

  • Block the C3 Position:

    • Protocol: Before halogenation, introduce a removable blocking group at the C3 position. A common choice is a carboxyl group, which can be introduced via the Vilsmeier-Haack reaction followed by oxidation. After halogenation on the benzene ring, the carboxyl group can be removed by decarboxylation.

  • Employ a Directing Group Strategy:

    • Protocol: Install a directing group on the indole nitrogen. This will direct a metal-catalyzed halogenation to a specific position on the benzene ring (e.g., C4, C5, C6, or C7). This is a powerful but multi-step approach.

  • Consider Enzymatic Halogenation:

    • Protocol: Flavin-dependent halogenases (FDHs) can exhibit different regioselectivities compared to traditional chemical methods.[11] Screening a panel of FDHs may identify an enzyme that can halogenate the benzene ring of 2-methylindole. This is an emerging and environmentally benign approach.[11]

Experimental Protocols

Protocol 1: Selective N1-Alkylation of 2-Methylindole
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-methylindole (1.0 equiv) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the solution back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: C3-Selective Friedel-Crafts Acylation
  • Setup: To a round-bottom flask, add 2-methylindole (1.0 equiv) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reagents: Add the acylating agent (e.g., acetic anhydride or an acid chloride, 1.2 equiv).

  • Catalysis: Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., AlCl3, BF3·OEt2, or In(OTf)3, 1.1 equiv) portion-wise.

  • Reaction: Stir the reaction at 0 °C or room temperature, monitoring by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by recrystallization or flash column chromatography.

References

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  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

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Sources

troubleshooting low conversion in Heck reactions of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting Heck reactions involving 3-bromo-2-methyl-1H-indole. This resource is designed to provide in-depth guidance and practical solutions to common challenges, particularly low conversion rates, encountered during your synthetic work. As Senior Application Scientists, we have compiled this guide based on established principles and field-proven insights to help you navigate the intricacies of this powerful cross-coupling reaction.

Troubleshooting Guide: Low Conversion

Low conversion is a frequent hurdle in the Heck reaction, especially with sterically hindered and electron-rich heteroaromatic substrates like this compound. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve poor reaction performance.

Question 1: My reaction has stalled, and I observe a black precipitate. What is happening, and how can I resolve this?

Answer:

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive form of palladium.[1] This is a primary cause of low conversion as the concentration of the active Pd(0) catalytic species in solution diminishes over time.

Causality and Solutions:

  • Incomplete Reduction of Pd(II) Precatalyst: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are Pd(II) precatalysts and require in situ reduction to the active Pd(0) species.[1][2] If this reduction is inefficient, the catalytic cycle cannot initiate effectively.

    • Solution: The addition of phosphine ligands can facilitate this reduction.[1] Ensure your reaction conditions are conducive to this initial step.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst back to inactive Pd(II) species, leading to the formation of palladium black.[1]

    • Solution: It is critical to thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and to maintain a strictly inert atmosphere throughout the reaction.

  • High Reaction Temperature: While Heck reactions often require elevated temperatures, excessive heat can promote catalyst agglomeration and precipitation.[1][3]

    • Solution: Consider lowering the reaction temperature. Optimization studies may be necessary to find the ideal balance between reaction rate and catalyst stability. A temperature screening from 80°C to 120°C is a good starting point.

  • Inadequate Ligand Protection: The ligand's role is to stabilize the Pd(0) center and prevent aggregation.[4] If the ligand is not robust enough or is used in an insufficient amount, the palladium catalyst will be more prone to decomposition.

    • Solution: Screen different phosphine ligands. For electron-rich substrates like indoles, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphine ligands can be effective.

Question 2: I am not observing any product formation, and my starting materials are largely unreacted. What are the likely causes?

Answer:

A complete lack of reactivity often points to fundamental issues with the reaction setup or the choice of reagents. The Heck reaction is a multi-step catalytic cycle, and failure at any stage can halt the entire process.[2][5]

Troubleshooting Workflow:

cluster_0 Initial Checks cluster_1 Catalyst System cluster_2 Reaction Conditions cluster_3 Substrate-Specific Issues A Verify Reagent Purity & Activity D Is the Pd Precatalyst being Reduced to Active Pd(0)? A->D B Confirm Inert Atmosphere B->D C Check Reaction Temperature C->D E Is the Ligand Appropriate for the Substrate? D->E F Is Catalyst Poisoning Occurring? E->F G Is the Base Strength & Solubility Optimal? F->G H Is the Solvent Appropriate? G->H I Is N-H of Indole Interfering? H->I J Is there Steric Hindrance from the 2-Methyl Group? I->J

Caption: Troubleshooting logic for no product formation.

Detailed Analysis:

  • Catalyst Activation Failure: As mentioned previously, the Pd(II) to Pd(0) reduction is crucial. Without an active Pd(0) catalyst, the first step of the catalytic cycle, oxidative addition, cannot occur.[2][6]

  • Catalyst Poisoning: The nitrogen atom in the indole ring can coordinate to the palladium center, potentially acting as a catalyst poison and inhibiting its activity.[7][8]

    • Solution: Using a higher ligand-to-palladium ratio can sometimes mitigate this by competing for coordination sites on the palladium. Alternatively, N-protection of the indole may be necessary.

  • Inappropriate Base: The base plays a critical role in regenerating the Pd(0) catalyst at the end of the cycle.[2][6] If the base is too weak, not soluble in the reaction medium, or sterically hindered, this step can be inefficient, leading to a shutdown of the catalytic cycle.

    • Solution: Screen a variety of inorganic and organic bases. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Steric Hindrance: The 2-methyl group on the indole ring can sterically hinder the approach of the palladium catalyst and the olefin, slowing down the reaction.

    • Solution: Employing less sterically demanding olefins or using catalysts with smaller ligands might be beneficial. However, a balance must be struck, as bulky ligands are often needed for catalyst stability.

Question 3: My conversion is low, and I see the formation of a dehalogenated indole byproduct (2-methyl-1H-indole). What is causing this side reaction?

Answer:

The formation of a dehalogenated byproduct suggests that a reductive process is competing with the desired Heck coupling. This is often a result of side reactions within the catalytic cycle.

Potential Mechanisms and Solutions:

  • Reductive Dehalogenation: This can occur if the intermediate formed after oxidative addition reacts with a hydride source in the reaction mixture before it can couple with the olefin.

    • Solution: Ensure all reagents are anhydrous, as water can sometimes be a proton source. The choice of base can also influence this; for instance, using a non-coordinating organic base might be preferable to a carbonate base in some cases.

  • "Reductive Heck" Pathway: In some cases, instead of β-hydride elimination to form the desired alkene, the intermediate can undergo a reductive pathway, especially if the β-hydride elimination step is slow.[9]

    • Solution: Optimizing the reaction temperature and the electronic properties of the olefin can help favor the desired β-hydride elimination pathway.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the indole necessary for the Heck reaction of this compound?

While not always strictly necessary, N-protection of the indole can significantly improve reaction outcomes.[10] The acidic N-H proton can interfere with the basic conditions of the reaction, and as mentioned, the lone pair on the nitrogen can lead to catalyst inhibition.[7][8] Common protecting groups like Boc, tosyl, or benzyl can be employed.

Q2: What is a good starting point for catalyst, ligand, base, and solvent for this reaction?

A robust starting point for optimization is crucial. Based on literature for similar substrates, the following conditions are recommended for initial screening:

ComponentRecommended Starting ConditionsRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective Pd(II) precatalyst.[5]
Ligand P(o-tolyl)₃ or P(t-Bu)₃ (4-10 mol%)Bulky, electron-rich phosphines are often effective for electron-rich heteroaryl halides.
Base K₂CO₃ or Et₃N (2-3 equivalents)A moderately strong inorganic or a standard organic base.
Solvent DMF, DMAc, or NMPHigh-boiling polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures.

Q3: How does the choice of olefin affect the reaction?

Electron-poor olefins, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[5] The electron-withdrawing group activates the double bond towards insertion into the palladium-carbon bond. For this compound, starting with a reactive olefin like n-butyl acrylate is advisable for initial trials.

Experimental Protocols

General Procedure for a Trial Heck Reaction

This protocol provides a standardized starting point for your experiments.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Reagent Addition: In the flask, add this compound, the base (e.g., K₂CO₃), and the solvent (e.g., DMF).

  • Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).

  • Olefin Addition: Add the olefin via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
  • Bhanushali, M. J., et al. (2012). Heck Reaction—State of the Art. MDPI. [Link]

  • Podyacheva, E., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Wang, Y.-J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing). [Link]

  • Request PDF. Ligand and base-free Heck reaction with heteroaryl halides. ResearchGate. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • RSC Publishing. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. [Link]

  • S. E. Gibson, et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]

  • Allolio, C., & Strassner, T. (2014). Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics - ACS Publications. [Link]

  • Wang, Y.-J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. ResearchGate. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. [Link]

  • PubMed. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]

  • ResearchGate. 5 questions with answers in HECK REACTION. [Link]

  • YouTube. Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. [Link]

  • Zhang, G., et al. (2011). Combining Zn ion catalysis with homogeneous gold catalysis: an efficient annulation approach to N-protected indoles. Chemical Science (RSC Publishing). [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. [Link]

  • Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]

  • Organic Chemistry Lessons. Heck Reaction. YouTube. [Link]

  • Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • Liu, T., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC - NIH. [Link]

  • Das, S., & Roy, S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Bellina, F., & Rossi, R. (2010). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. PMC - PubMed Central. [Link]

  • Podyacheva, E., et al. (2019). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. Heck reaction. [Link]

  • Kumar, R., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[5][11]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. ACS Publications. [Link]

  • Chen, C., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • Semantic Scholar. [PDF] Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. [Link]

  • Wang, Z., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. [Link]

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Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-methyl-1H-indole. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important synthetic building block. The following content is structured in a question-and-answer format to provide direct, actionable solutions to potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and widely used method for synthesizing this compound is the electrophilic bromination of 2-methylindole.[1] This reaction is typically performed using a brominating agent like N-Bromosuccinimide (NBS) in a suitable organic solvent. The C-3 position of the indole ring is highly activated towards electrophilic substitution, making this a regioselective transformation.

  • Mechanism Overview: The reaction proceeds via an aromatic electrophilic substitution mechanism. The electron-rich indole nucleus, particularly the C-3 position, attacks the electrophilic bromine source.

    G cluster_0 Electrophilic Bromination Workflow Start 2-Methylindole + Solvent Reagent Add Brominating Agent (e.g., NBS) Start->Reagent Reaction Reaction at Controlled Temperature Reagent->Reaction Quench Aqueous Quench (e.g., Na2S2O3) Reaction->Quench Workup Extraction & Washing Quench->Workup Isolation Crystallization / Purification Workup->Isolation Product This compound Isolation->Product

    Caption: General workflow for the synthesis of this compound.

Q2: My reaction is producing significant amounts of a dibrominated byproduct. How can I improve selectivity?

Over-bromination is a common issue, especially at a larger scale. The primary byproduct is often 2,3-dibromo-2-methylindolenine or subsequent aromatic substitution products.

Core Problem: Poor control over local concentrations of the brominating agent and temperature can lead to secondary reactions.

Solutions:

  • Choice of Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) is generally preferred for its milder nature and easier handling, which is especially important for safety at scale.[2][3] Pyridinium bromide perbromide is another mild alternative that can improve selectivity.[4]

  • Controlled Addition: Instead of adding the brominating agent all at once, use a syringe pump or an addition funnel for slow, portion-wise addition. This maintains a low concentration of the electrophile, favoring mono-bromination.

  • Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to -10 °C). Electrophilic bromination is typically fast, and lower temperatures will decrease the rate of competing side reactions.[5]

  • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. The choice can influence reagent solubility and reaction rate.

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)Pyridinium Bromide Perbromide
Physical Form SolidFuming LiquidSolid
Handling Safety Good (safer to handle)[2]Poor (corrosive, toxic fumes)Good
Selectivity Generally highLower, risk of over-brominationHigh
Byproducts Succinimide (water-soluble)HBr (acidic, can cause degradation)[4]Pyridinium hydrobromide
Scale-Up Suitability ExcellentChallenging, requires specialized equipmentGood
Q3: I'm observing a significant exotherm during reagent addition on a larger scale. How can I manage this safely?

Thermal runaway is a critical safety concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[2]

Troubleshooting Steps:

  • Dilution: Increasing the solvent volume can help absorb the heat generated. However, this may impact reaction kinetics and downstream processing.

  • Slow Addition & Cooling: This is the most critical control parameter. Use a jacketed reactor with a powerful cooling system. The addition rate should be tied to the internal temperature, ensuring it does not exceed the set point.

  • Reverse Addition: Consider adding the 2-methylindole solution to a slurry of the brominating agent (especially NBS) in the solvent. This can sometimes provide better control over the reaction.

  • Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor offers superior heat and mass transfer, providing excellent temperature control and minimizing the risk of runaway reactions.[6]

    G cluster_0 Exotherm Troubleshooting start Exotherm Observed During Scale-Up q1 Is addition rate controlled? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Implement Slow, Controlled Addition via Syringe Pump or Addition Funnel q1->a1_no No q2 Is cooling system adequate for scale? a1_yes->q2 Check Cooling Efficiency end Safe & Controlled Reaction a1_no->end Monitor Temperature a2_yes a2_yes q2->a2_yes Yes a2_no Upgrade to Jacketed Reactor or Improve Chiller Performance q2->a2_no No q3 Options: 1. Increase Dilution 2. Use Reverse Addition 3. Evaluate Flow Chemistry a2_yes->q3 Consider Process Modification a2_no->end Re-run q3->end Implement & Validate

    Caption: Decision tree for managing exotherms during scale-up.

Q4: The isolated product is a dark, oily solid and difficult to purify by chromatography at scale. What are the best purification strategies?

Bromoindoles can be unstable, and residual acids or oxidation can lead to discoloration and impurities.[4] Column chromatography is often impractical for large quantities.

Purification Protocol:

  • Aqueous Work-up: After quenching the reaction (e.g., with aqueous sodium thiosulfate or sodium bisulfite to destroy excess bromine), it is crucial to wash the organic layer thoroughly.

    • Wash with a mild base like sodium bicarbonate solution to remove acidic byproducts such as HBr.

    • Wash with brine to remove excess water.

  • Crystallization: This is the most scalable purification method.

    • Solvent Screening: Test various solvent/anti-solvent systems. Heptane, or mixtures of heptane with a more polar solvent like ethyl acetate or dichloromethane, are often effective.[4]

    • Procedure: Dissolve the crude product in a minimum amount of a suitable hot solvent. If needed, treat with activated charcoal to remove colored impurities. Filter hot and allow the solution to cool slowly to promote the formation of pure crystals.

  • Slurry Wash: If the product has moderate purity, suspending the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., cold heptane or diethyl ether) can be a highly effective and rapid purification method.

Q5: My final product discolors over time, even when stored. What are the stability issues and proper storage conditions?

3-Bromoindoles can be sensitive to light, air (oxidation), and residual acid.[7] The instability often arises from the electron-rich nature of the indole ring, which can be susceptible to oxidative oligomerization.[8]

Recommendations:

  • Purity: Ensure the product is free of acidic residues from the synthesis. High purity is the best stabilizer.

  • Storage Conditions: Store the final product in an amber vial or a container protected from light.

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen to displace air.

  • Temperature: Store at low temperatures (-10 °C to -20 °C) to slow down potential degradation pathways.

Detailed Experimental Protocol (Pilot Scale)

Objective: To synthesize this compound from 2-methylindole on a ~100g scale.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylindole131.17100 g0.762 mol
N-Bromosuccinimide (NBS)177.98142 g0.798 mol
Tetrahydrofuran (THF)-2.0 L-
Sodium Thiosulfate-1.5 L (10% aq. soln.)-
Sodium Bicarbonate-1.0 L (Sat. aq. soln.)-
Brine-1.0 L (Sat. aq. soln.)-
Heptane-~1.5 L-
Ethyl Acetate-~200 mL-

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, an addition funnel, and a nitrogen inlet.

  • Reaction Mixture: Charge the reactor with 2-methylindole (100 g) and tetrahydrofuran (2.0 L). Begin stirring and cool the solution to -5 °C using a circulating chiller.

  • NBS Solution: In a separate flask, dissolve N-Bromosuccinimide (142 g, 1.05 eq) in 1.0 L of THF. Gentle warming may be required. Cool this solution to room temperature before use.

  • Controlled Addition: Transfer the NBS solution to the addition funnel and add it dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not rise above 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete shortly after the addition is finished.

  • Quenching: Once the reaction is complete, slowly add 1.5 L of cold 10% aqueous sodium thiosulfate solution to the reactor to quench any unreacted bromine and NBS. Allow the temperature to rise to ambient temperature.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 L) and brine (1 L).

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Crystallization): Transfer the crude solid to a clean flask. Add a minimal amount of warm ethyl acetate to dissolve the solid, then slowly add heptane until the solution becomes turbid. Warm the mixture gently until it is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the product under vacuum to a constant weight.

References

  • Google Patents. CN103387530A - 5-bromoindole preparation method.
  • MDPI. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Available at: [Link]

  • ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters. Available at: [Link]

  • NIH National Center for Biotechnology Information. Diindolylamine Preparation and Stability Investigations - PMC. Available at: [Link]

  • Canadian Science Publishing. THE PREPARATION OF 3-BROMOINDOLE. Available at: [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Wikimedia Commons. File:3-bromo-6-fluoro-2-methyl-1H-indole synthesis.svg. Available at: [Link]

  • American Chemical Society. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual T. Available at: [Link]

  • ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Available at: [Link]

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Available at: [Link]

  • Erowid. Synthesis of 5-Bromo Indole. Available at: [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • ResearchGate. Reaction of indole with various nitroalkenes catalyzed by NBS. Available at: [Link]

  • MDPI. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Available at: [Link]

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Technical Support Center: Managing Thermal Stability of 3-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-bromo-2-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound in their synthetic endeavors. Our goal is to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions concerning the thermal stability of this reagent. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its halogenated derivatives is paramount for successful and safe experimentation. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Core Stability Profile of this compound

This compound is a valuable synthetic intermediate, but its utility is coupled with a moderate thermal sensitivity that must be respected to ensure both the integrity of the molecule and the safety of the experimenter. While comprehensive thermal analysis data in the public domain is limited, available information and analogous chemical principles provide a strong basis for safe handling and reaction protocols.

PropertyValueSource
CAS Number 1496-78-2[1]
Molecular Formula C₉H₈BrN[1]
Molecular Weight 210.07 g/mol [1]
Appearance White to off-white solid
Melting Point 90-92 °C
Decomposition Reported to begin around 91 °C[1]
Storage Store at -10°C, protected from light and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazard is decomposition at or near its melting point of approximately 91°C[1]. The decomposition can be exothermic and may release hazardous gases, including hydrogen bromide (HBr), nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) . The C-Br bond is often the most labile site in such molecules, and its cleavage can initiate a cascade of decomposition reactions. In the context of its synthesis, particularly when using reagents like N-bromosuccinimide (NBS), there is a significant risk of runaway reactions if temperature is not meticulously controlled.

Q2: I am planning a reaction that requires heating this compound above its melting point. What precautions should I take?

A2: It is strongly advised to avoid heating this compound above its melting point without a thorough risk assessment. If your reaction conditions necessitate temperatures approaching or exceeding 90°C, it is critical to first perform thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on a small scale. This will allow you to determine the precise onset of decomposition and the energy released under your specific reaction conditions. Always use a reaction calorimeter for larger scale reactions to monitor heat flow in real-time. Reactions should be conducted in a well-ventilated fume hood with appropriate shielding, and a plan for rapid cooling should be in place.

Q3: Can I use this compound in microwave-assisted synthesis?

A3: Extreme caution is advised. While microwave synthesis can be a powerful tool for accelerating reactions, the rapid and sometimes localized heating can easily exceed the decomposition temperature of this compound, leading to rapid pressure buildup and potential vessel failure. If you choose to explore microwave conditions, start with very low power settings and short exposure times, and meticulously monitor the temperature and pressure. It is imperative to have a deep understanding of the thermal properties of all components in your reaction mixture before attempting microwave synthesis with this compound.

Q4: What are the typical decomposition products I should be aware of?

A4: The thermal decomposition of brominated organic compounds, including indoles, can generate a range of hazardous substances. The primary products are likely to be hydrogen bromide (HBr), a corrosive gas, and various brominated aromatic compounds. Depending on the atmosphere (inert or oxidative), you may also form nitrogen oxides, carbon monoxide, and carbon dioxide. Incomplete combustion or pyrolysis can lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent environmental pollutants[2].

Troubleshooting Guide for Reactions Involving this compound

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound, with a focus on problems arising from thermal instability.

Scenario 1: Low Yield and Tar Formation During Bromination of 2-Methylindole
  • Observation: The reaction to synthesize this compound from 2-methylindole using N-bromosuccinimide (NBS) results in a low yield of the desired product, with significant formation of a dark, tarry substance.

  • Underlying Cause: This is a classic sign of a runaway reaction or localized overheating. The bromination of indoles is exothermic, and the heat generated can accelerate the reaction rate, leading to a thermal runaway if not adequately dissipated[3]. NBS itself can undergo autocatalytic decomposition, especially in certain solvents like DMF and THF at elevated temperatures[4][5].

  • Troubleshooting Steps:

    • Temperature Control: The most critical parameter is temperature. Initiate the reaction at a low temperature (e.g., -78 °C to 0 °C) and add the NBS portion-wise or as a solution via a syringe pump to control the rate of heat generation[6].

    • Solvent Choice: Consider the solvent's role in heat dissipation and its potential reactivity with NBS. While solvents like DMF can promote the desired reaction, they can also contribute to the thermal instability of NBS[5]. Acetonitrile or dichloromethane are often safer alternatives.

    • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. Do not rely on the temperature of the external cooling bath.

    • Scale: Perform the reaction on a small scale first to establish a thermal profile before attempting a larger scale synthesis.


}

Figure 1. Logical workflow for troubleshooting low yields in the bromination of 2-methylindole.

Scenario 2: Inconsistent Results in a Palladium-Catalyzed Cross-Coupling Reaction
  • Observation: A Suzuki or Heck coupling reaction using this compound as the substrate gives inconsistent yields and sometimes results in the formation of debrominated 2-methylindole.

  • Underlying Cause: While palladium-catalyzed cross-coupling reactions are robust, they often require elevated temperatures. If the reaction temperature is too close to the decomposition point of this compound, thermal degradation can compete with the desired catalytic cycle. The formation of 2-methylindole suggests a hydrodehalogenation side reaction, which can be promoted by thermal decomposition pathways.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Screen a range of temperatures to find the minimum required for catalytic turnover. Even a 10-20 °C reduction in temperature can significantly improve the stability of the starting material.

    • Ligand and Catalyst Choice: Select a palladium catalyst and ligand system known for high activity at lower temperatures. This can reduce the required reaction temperature.

    • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to elevated temperatures, which can lead to product degradation.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can promote oxidative decomposition pathways at elevated temperatures.


}

Figure 2. Interplay of reaction parameters and potential thermal issues in cross-coupling reactions.

Experimental Protocols for Thermal Analysis

For laboratories equipped with thermal analysis instrumentation, the following protocols are recommended for characterizing the thermal stability of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset of mass loss as a function of temperature, indicating decomposition.

  • Methodology:

    • Instrument: Calibrated thermogravimetric analyzer.

    • Sample Preparation: Place 5-10 mg of finely ground this compound into an appropriate crucible (e.g., alumina or platinum).

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to 500 °C at a linear heating rate of 10 °C/min.

    • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Objective: To identify the melting point and detect exothermic events associated with decomposition.

  • Methodology:

    • Instrument: Calibrated differential scanning calorimeter.

    • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. Use an empty, sealed aluminum pan as a reference.

    • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected decomposition (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

    • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting point, followed by an exothermic peak if the decomposition releases energy. The onset of the exotherm provides critical information about the temperature at which the decomposition becomes self-accelerating.

Concluding Remarks

This compound is a valuable reagent whose successful application hinges on a thorough understanding of its thermal properties. By adhering to the principles of careful temperature control, appropriate solvent selection, and diligent reaction monitoring, researchers can mitigate the risks associated with its thermal sensitivity. When in doubt, especially before scaling up a reaction, conducting appropriate thermal analysis is not just a recommendation but a critical safety imperative. This guide serves as a foundational resource, and we encourage all users to supplement this information with their own in-lab assessments to ensure the highest standards of safety and scientific integrity.

References

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
  • Al-Zoubi, R. M., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development, 27(10), 1873–1881.
  • Al-Hadedi, A. A. M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 630, 1218-1231.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole, 3-ethyl-. Retrieved from [Link]

  • Lifshitz, A., et al. (2000). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 104(45), 10345–10355.
  • Sahu, P. K., & Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 10(1), 1-10.
  • Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382.
  • Yoshimura, T., et al. (2020). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 24(10), 2248–2254.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 243-248.
  • Vandavasi, J. K., et al. (2014).
  • Le-Min, T., et al. (2018). Thermal Stability Predictions for Inherently Safe Process Design Using Molecular-Based Modelling Approaches. Chemical Engineering Transactions, 67, 79-84.
  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11447-11463.
  • De Kimpe, N., et al. (2019).
  • Nowak, I., et al. (2017). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 22(12), 2112.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-bromo-2-methyl-1H-indole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up of reactions involving this versatile synthetic intermediate.

Introduction: The Chemistry of this compound

This compound is a key building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions and other functionalizations to construct more complex molecular architectures.[1] Its reactivity is primarily dictated by the C-Br bond at the electron-rich 3-position and the N-H proton of the indole ring. Understanding these reactive sites is crucial for designing effective work-up procedures that ensure product stability and purity.

This guide is structured to address specific issues you may encounter, from quenching the reaction to final purification, with a focus on the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and purification of reaction mixtures containing this compound and its derivatives.

Q1: My reaction mixture has turned a dark brown/black color after a cross-coupling reaction. Is my product degraded?

A1: Not necessarily. The formation of dark, insoluble materials is common in palladium-catalyzed cross-coupling reactions. This is often due to the formation of palladium black (finely divided palladium metal) as the catalyst decomposes. While this can be an indicator of a sluggish or incomplete reaction, your desired product may still be present in good yield. The key is to effectively remove the palladium residues during the work-up.

  • Troubleshooting Tip: A common and effective method to remove palladium black is to pass the crude reaction mixture (dissolved in an appropriate organic solvent) through a short plug of Celite® or silica gel. This should be done before concentrating the reaction mixture, if possible.

Q2: I'm observing a significant amount of the debrominated starting material (2-methyl-1H-indole) in my crude NMR. What causes this and how can I remove it?

A2: The formation of the debrominated product, 2-methyl-1H-indole, is a common side reaction known as hydrodehalogenation.[2] This can be caused by several factors, including:

  • Moisture or protic impurities: These can protonate the organometallic intermediates in the catalytic cycle.

  • Non-optimal catalyst/ligand combination: Certain ligand systems can favor reductive elimination of H-Br.[2]

  • Excessive reaction times or temperatures.

Separation Strategy: 2-methyl-1H-indole is generally less polar than its 3-bromo counterpart. Therefore, separation can typically be achieved using silica gel column chromatography. A gradual increase in the polarity of the eluent should allow for the elution of the less polar 2-methyl-1H-indole first.

Q3: During aqueous work-up, I'm struggling with the formation of an emulsion. How can I resolve this?

A3: Emulsions are common when working with indole-containing compounds, which can act as surfactants. To break an emulsion:

  • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filter through Celite®: Passing the entire mixture through a pad of Celite® can sometimes help to break up the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for a longer period can allow the layers to separate.

  • Centrifugation: If the emulsion is persistent and the scale of the reaction allows, centrifugation can be a very effective method for separating the layers.

Q4: What are the best practices for quenching a reaction involving an organometallic reagent with this compound?

A4: When using highly reactive organometallic reagents like Grignards or organolithiums, a careful quenching procedure is essential for safety and to avoid unwanted side reactions.

  • Standard Quenching Protocol: The reaction should be cooled in an ice bath before the slow, dropwise addition of a quenching agent. A common choice is a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] For extremely reactive reagents, a less reactive quenching agent like isopropanol can be added first, followed by more reactive agents like methanol and then water.[4]

  • Why NH₄Cl? Saturated NH₄Cl is a mild proton source that can effectively quench most organometallic reagents without causing significant changes in the pH of the solution, which could affect the stability of the product.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the work-up of reactions with this compound.

Problem 1: Low Recovery of Product After Extraction
Potential Cause Explanation Recommended Solution
Product is partially soluble in the aqueous phase. The N-H proton of the indole ring is weakly acidic and can be deprotonated by a basic aqueous phase, leading to the formation of a more water-soluble salt.Ensure the pH of the aqueous phase is neutral or slightly acidic before extraction. If a basic wash was necessary, follow with a wash with dilute acid (e.g., 1M HCl) or water to re-protonate the indole.
Incomplete extraction from the aqueous phase. The product may have some water solubility, especially if it is highly functionalized.Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts to maximize recovery.
Product precipitated out during work-up. If the product is a solid with low solubility in the extraction solvent, it may precipitate at the interface or in the aqueous layer.If a precipitate is observed, it may be necessary to filter the combined layers and wash the solid with water and the organic solvent separately. The filtrate can then be separated as usual.
Problem 2: Difficulty in Purifying the Product by Column Chromatography
Potential Cause Explanation Recommended Solution
Product is unstable on silica gel. Some indole derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition on the column.Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (typically 0.1-1%).
Poor separation from starting material or side products. The polarity of the product may be very similar to that of impurities.Optimize the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexanes) often provides better separation. Thin Layer Chromatography (TLC) should be used to carefully select the optimal solvent system before running the column.
Product streaking on the column. This can be due to overloading the column or the presence of very polar impurities.Ensure the amount of crude material loaded onto the column is appropriate for its size. A pre-adsorption step, where the crude material is dissolved in a minimal amount of solvent and mixed with a small amount of silica gel before being loaded onto the column, can also improve separation.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Work-up Procedure for a Suzuki Cross-Coupling Reaction

This protocol outlines a standard work-up for a Suzuki cross-coupling reaction of this compound with a boronic acid.

  • Cooling and Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

    • Add water to the mixture and stir vigorously for 10-15 minutes.

  • Filtration (if necessary):

    • If significant solids (e.g., palladium black) are present, filter the entire mixture through a pad of Celite®. Wash the filter cake with additional EtOAc.

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with EtOAc.

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layers with water, followed by a wash with saturated aqueous NaCl (brine).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Work-up Workflow

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up Procedure cluster_purification Purification Reaction Completed Reaction Mixture Cool Cool to RT Reaction->Cool 1. Dilute Dilute with EtOAc & Water Cool->Dilute 2. Filter Filter through Celite® Dilute->Filter 3. (Optional) Extract Extract with EtOAc (3x) Filter->Extract 4. Wash Wash with Water & Brine Extract->Wash 5. Dry Dry over Na₂SO₄ Wash->Dry 6. Concentrate Concentrate in vacuo Dry->Concentrate 7. Chromatography Column Chromatography Concentrate->Chromatography 8. Pure_Product Pure Product Chromatography->Pure_Product

Caption: A general experimental workflow for the work-up and purification of a reaction involving this compound.

Part 4: Safety Information

It is imperative to handle this compound and all other chemicals with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents or noxious reagents.[6]

  • Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for this compound and all other reagents before starting any experimental work.[5] This compound may be harmful if swallowed, and can cause skin and eye irritation.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines. Do not pour organic solvents or reaction mixtures down the drain.[8]

This technical guide is intended to provide helpful advice and insights for your research. However, it is not a substitute for your own experimental judgment and adherence to safe laboratory practices.

References

  • ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography? Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. Retrieved from [Link]

  • ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Retrieved from [Link]

  • Elsevier. (n.d.). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PubMed Central. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic Supporting Information for Metal-Free Borylative Dearomatization of Indoles. Retrieved from [Link]

  • HETEROCYCLES. (1977). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Retrieved from [Link]

  • DergiPark. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of the Faculty of Pharmacy of Ankara University. Retrieved from [Link]

  • ACS Publications. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2001). Organometallic Compounds of Pyrrole, Indole, Carbazole, Phospholes, Siloles, and Boroles. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative organocatalysed enantioselective coupling of indoles with aldehydes that forms quaternary carbon stereocentres. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds.
  • ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. Retrieved from [Link]

  • Arkivoc. (n.d.). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Retrieved from [Link]

  • Michigan State University. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

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Technical Support Center: Optimization of Solvent and Base for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As a cornerstone of modern synthetic chemistry, these reactions are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] However, their success is critically dependent on the careful selection of reaction parameters, with the solvent and base being two of the most influential yet frequently misunderstood variables.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the fundamental principles governing the choice of solvent and base, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: The Fundamentals - Why Solvent and Base are Critical

A successful cross-coupling reaction is a finely tuned symphony of interacting components. The palladium catalyst, while central, does not act in isolation. The solvent and base are active participants that dictate the tempo and outcome of the catalytic cycle.

The Multifaceted Role of the Solvent

The solvent is often considered merely a medium for dissolving reagents, but its role is far more profound. It directly influences catalyst stability, activity, and even the reaction pathway.[5][8]

  • Solubility: The most basic function is to dissolve the organohalide, coupling partner, base, and catalyst system. Poor solubility of any component can lead to a sluggish or failed reaction.

  • Catalyst Activation and Stabilization: Many reactions begin with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[3][9] Solvents like DMF can participate in this reduction.[5] Furthermore, the solvent can stabilize the catalytically active species, preventing aggregation into inactive palladium black. Coordinating solvents can stabilize the Pd(0) complex, especially in ligand-free protocols.[5]

  • Influence on Reaction Mechanism: The polarity of the solvent can dramatically alter the reaction's course. Polar solvents can stabilize charged intermediates or transition states, potentially accelerating key steps like oxidative addition or altering the chemoselectivity of a reaction.[10][11] For instance, in certain Suzuki-Miyaura couplings of chloroaryl triflates, nonpolar solvents favor reaction at the C-Cl bond, while polar solvents can switch the selectivity to the C-OTf bond by stabilizing an anionic palladium complex.[10]

The Essential Functions of the Base

A base is required in most cross-coupling reactions, and its role can be multifaceted depending on the specific transformation.[12]

  • Catalyst Regeneration: In reactions like the Heck and Sonogashira couplings, the base is crucial for neutralizing the hydrogen halide (HX) produced during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.

  • Activation of Coupling Partners: In the Suzuki-Miyaura reaction, the base is essential for activating the organoboron reagent.[9][13] It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[13]

  • Precatalyst Reduction: In some systems, particularly in Heck reactions, an amine base can also serve as the reducing agent to generate the active Pd(0) catalyst from a Pd(II) precursor.[14]

Below is a generalized catalytic cycle for a cross-coupling reaction, highlighting the intervention points for the solvent and base.

Catalytic_Cycle cluster_solvent Solvent Influence cluster_base Base Action Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition R¹-X TM_Complex R¹-Pd(II)(R²)L₂ OA_Complex->TM_Complex Transmetalation R²-M Base_Point TM_Complex->Pd0 Regenerates Catalyst Product R¹-R² (Product) TM_Complex->Product Reductive Elimination Solvent_Point Solvent_Note • Stabilizes Pd species • Influences rates • Affects selectivity Base_Note • Activates R²-M (e.g., Suzuki) • Neutralizes HX (e.g., Heck) • Regenerates Pd(0) Base_Note->Base_Point Intervenes here

Figure 1. Generalized Palladium Cross-Coupling Cycle.
Section 2: Troubleshooting Guide & FAQs

This section addresses common experimental failures in a question-and-answer format, focusing on how to diagnose and solve them by optimizing the solvent and base.

Problem: Low or No Product Yield

This is the most common issue. Before ordering new reagents, a systematic evaluation of your solvent and base is warranted.

Q: My reaction has stalled with starting material remaining. Where should I begin troubleshooting my solvent and base?

A: Start by assessing solubility and catalyst activation.

  • Check Solubility: At your reaction temperature, are all components fully dissolved? Particularly, check the base. Many inorganic bases like K₃PO₄ and K₂CO₃ have poor solubility in purely organic solvents like toluene or THF.[15] If you see solid material, the reaction is likely diffusion-limited.

    • Solution: Consider switching to a more polar solvent system (e.g., dioxane, DMF) or adding a co-solvent like water, which can dramatically improve the solubility of inorganic bases.[12] Alternatively, an organic base like triethylamine (NEt₃) or DBU might be a better choice in non-polar media.[16]

  • Evaluate Catalyst Activation: Your Pd(II) precatalyst might not be reducing to the active Pd(0) species. This is a common issue when using stable Pd(II) salts.[3]

    • Solution: The choice of solvent, base, and even ligands can influence this reduction.[3] In some cases, the amine base or solvent itself acts as the reductant.[5][14] If you suspect this is the issue, switching to a solvent known to facilitate reduction (like DMF) or adding a known reductant (e.g., a phosphine ligand) can help.[5] For stubborn cases, using a pre-formed Pd(0) source like Pd₂(dba)₃ is a reliable, albeit more expensive, option.[3]

Q: I'm using a Suzuki-Miyaura coupling, and the reaction is clean but very slow. Could my base be the problem?

A: Yes, absolutely. In Suzuki-Miyaura couplings, the base's primary role is to form the reactive boronate "ate" complex.[9][13] If the base is too weak or its counter-ion has a strong affinity for the boronic acid's hydroxyl groups, the formation of this key intermediate will be slow.

  • Solution: Switch to a stronger or more effective base. Potassium phosphate (K₃PO₄) is often more effective than potassium carbonate (K₂CO₃) for this reason. Cesium carbonate (Cs₂CO₃) is also highly effective, often due to the "cesium effect," which can promote both boronate formation and the subsequent transmetalation step. For sensitive substrates, milder fluoride bases like KF or CsF can be beneficial.[15]

Problem: Formation of Side Products

Unwanted side reactions often point to an imbalance in the rates of the desired catalytic steps.

Q: I'm observing significant homocoupling of my boronic acid (R²-R²) in a Suzuki reaction. How can I suppress this?

A: Boronic acid homocoupling is often promoted by the presence of oxygen and an inappropriate base.

  • Solution:

    • Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously deoxygenated. Perform multiple vacuum/argon cycles.

    • Re-evaluate the Base: A very strong base can sometimes accelerate homocoupling. Try switching to a slightly milder base (e.g., from K₃PO₄ to K₂CO₃).

    • Control Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.

Q: My aryl halide starting material is being reduced (hydrodehalogenation) instead of coupling. What is the cause?

A: Hydrodehalogenation is an unwanted side reaction where the C-X bond is replaced by a C-H bond. This can be promoted by certain solvents and bases.

  • Cause & Solution: Protic solvents, such as alcohols, in the presence of a strong base can be deprotonated to form alkoxides.[5] These alkoxides can act as ligands on the palladium center, leading to a β-hydride elimination pathway that results in the reduced product.[5] To avoid this, switch to an aprotic solvent (e.g., dioxane, toluene, DMF). If a protic solvent is necessary for solubility, use a milder base that is less likely to deprotonate the solvent.

Problem: Catalyst Deactivation

A common sign of catalyst deactivation is a reaction that begins but then stops prematurely, often accompanied by the formation of a black precipitate (palladium black).

Q: My reaction mixture is turning black and stalling. How can my choice of solvent help prevent catalyst deactivation?

A: The formation of palladium black indicates that the Pd(0) species are aggregating and falling out of the catalytic cycle.[15] This happens when the catalyst is not sufficiently stabilized.

  • Solution:

    • Use Coordinating Solvents: Solvents with heteroatoms, like ethers (THF, dioxane) or amides (DMF, NMP), can coordinate to the palladium center. This coordination helps to stabilize the monomeric Pd(0) species and prevent it from aggregating, especially when using low ligand-to-palladium ratios.[5][14]

    • Increase Ligand Concentration: While not strictly a solvent/base issue, adding a slight excess of the phosphine ligand relative to the palladium source can also improve catalyst stability and longevity.[17]

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition.[17] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Troubleshooting_Workflow Start Reaction Failure? Problem_LowYield Low / No Yield Start->Problem_LowYield Problem_SideProducts Side Products (Homocoupling, Reduction) Start->Problem_SideProducts Problem_Deactivation Catalyst Deactivation (Pd Black) Start->Problem_Deactivation Check_Solubility Check Reagent Solubility (especially the base) Problem_LowYield->Check_Solubility Check_Base_Strength Is Base Appropriate for the Reaction? Problem_LowYield->Check_Base_Strength Problem_SideProducts->Check_Base_Strength Homocoupling? Check_Degassing Degas System Rigorously? Problem_SideProducts->Check_Degassing Homocoupling? Switch_Solvent_Type Switch to Coordinating Solvent (THF, Dioxane, DMF) Problem_SideProducts->Switch_Solvent_Type Reduction? (Use Aprotic) Check_Solvent_Coord Is Solvent Coordinating? Problem_Deactivation->Check_Solvent_Coord Screen_Solvents Screen Solvents: - Polar Aprotic (DMF, Dioxane) - Add Co-solvent (H₂O) Check_Solubility->Screen_Solvents If Poor Screen_Bases Screen Bases: - Stronger (K₃PO₄, Cs₂CO₃) - Milder (K₂CO₃) - Organic (NEt₃) Check_Base_Strength->Screen_Bases If Mismatched Improve_Inertness Improve Inert Atmosphere (multiple Ar/vac cycles) Check_Degassing->Improve_Inertness If No Check_Solvent_Coord->Switch_Solvent_Type If Non-coordinating

Figure 2. Troubleshooting Workflow for Reaction Optimization.
Section 3: Practical Guidance & Protocols
Solvent & Base Selection Tables

The tables below provide starting points for selecting appropriate solvents and bases for your cross-coupling reaction.

Table 1: Common Solvents for Palladium-Catalyzed Cross-Coupling

SolventClassBoiling Point (°C)Dielectric Constant (ε)Coordinating AbilityTypical Use Cases & Notes
TolueneAromatic1112.4LowGeneral purpose, good for non-polar reactants. Poor solubility for inorganic salts.
Tetrahydrofuran (THF)Ether667.6MediumGood general solvent, moderate coordinating ability helps stabilize catalyst.
1,4-DioxaneEther1012.2MediumHigher boiling point than THF, very common in Suzuki couplings.[18]
Dimethylformamide (DMF)Amide15336.7HighHighly polar, excellent solvating power for salts. Can act as a reductant and ligand.[5][19]
Acetonitrile (MeCN)Nitrile8237.5HighPolar, can influence selectivity.[10]
WaterProtic10080.1HighOften used as a co-solvent with THF or dioxane to dissolve inorganic bases.[12]
Isopropanol (IPA)Alcohol8219.9MediumCan act as a reductant but may lead to hydrodehalogenation.[5]

Table 2: Common Bases for Palladium-Catalyzed Cross-Coupling

BaseTypepKa (conjugate acid)Solubility NotesCommon Applications & Notes
K₂CO₃Inorganic10.3Poor in organic solvents, good in aqueous mixtures.Standard, mild base for Suzuki and Sonogashira reactions.[3]
K₃PO₄Inorganic12.3Poor in organic solvents, good in aqueous mixtures.Stronger than carbonates, very effective in Suzuki and Buchwald-Hartwig aminations.[15]
Cs₂CO₃Inorganic10.3Moderately soluble in some polar organic solvents.Highly effective base for Suzuki couplings, often superior to K₂CO₃.[15]
NaOH / KOHInorganic~15.7Soluble in water and alcohols.Very strong base, can be aggressive towards sensitive functional groups.
NEt₃ (Triethylamine)Organic10.7Soluble in most organic solvents.Common in Heck and Sonogashira reactions to scavenge HX.[16][20]
DIPEA (Hünig's base)Organic10.7Soluble in most organic solvents.Sterically hindered, non-nucleophilic amine base.
t-BuONa / t-BuOKAlkoxide~19Soluble in THF, dioxane.Very strong, non-nucleophilic base used in Buchwald-Hartwig aminations.
Experimental Protocol: General Screening for Solvent and Base Optimization

This protocol outlines a method for efficiently screening multiple solvents and bases in parallel using small-scale reaction vials.

Objective: To identify the optimal solvent and base combination for a given palladium-catalyzed cross-coupling reaction.

Methodology:

  • Preparation:

    • Prepare a stock solution of your aryl halide (Substrate A) in a high-boiling, inert solvent like dichlorobenzene (used as an internal standard for GC/LC analysis).

    • Prepare a separate stock solution containing the palladium precatalyst and ligand (if applicable) in a suitable solvent (e.g., toluene or dioxane).

    • Pre-weigh the coupling partner (Substrate B) and various bases into individual reaction vials (e.g., 2 mL HPLC vials or microwave vials). It is crucial to do this in an inert atmosphere (glovebox) if reagents are air-sensitive.

  • Reaction Setup (in a glovebox):

    • To each vial containing Substrate B and a specific base, add a stir bar.

    • Add the desired screening solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O) to each respective vial.

    • Add the stock solution of the palladium catalyst/ligand to each vial.

    • Finally, add the stock solution of Substrate A (containing the internal standard) to initiate the reaction.

  • Execution:

    • Seal the vials tightly with screw caps containing septa.

    • Place the vials in a heating block or parallel synthesis reactor set to the desired temperature.

    • Allow the reactions to stir for a predetermined amount of time (e.g., 4 hours, 12 hours).

  • Analysis:

    • After cooling, take an aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a small plug of silica to remove solids and the catalyst.

    • Analyze the filtrate by GC, LC, or LC-MS to determine the conversion of starting material and the yield of the desired product relative to the internal standard.

  • Evaluation:

    • Tabulate the results to compare the performance of each solvent/base combination directly. The combination giving the highest yield with the fewest side products is your optimized condition.

This systematic approach allows for the rapid identification of promising conditions, saving significant time and resources compared to a one-factor-at-a-time optimization strategy.[2][17]

Section 4: References
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: )

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (URL: )

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (URL: )

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: )

  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (URL: )

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (URL: )

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: )

  • Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration - Frontiers. (URL: )

  • Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration - PMC - NIH. (URL: )

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. (URL: )

  • Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide - Benchchem. (URL: )

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (URL: )

  • Role of palladium catalyst in cross-coupling reactions. (URL: )

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: )

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (URL: )

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (URL: )

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: )

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. (URL: )

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: )

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (URL: )

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (URL: )

  • Heck Reaction—State of the Art - MDPI. (URL: _)

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (URL: )

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: )

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )

  • Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL: )

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (URL: )

  • Effect of bases and solvents on the Heck coupling a | Download Table - ResearchGate. (URL: )

  • Palladium Catalysts - Sigma-Aldrich. (URL: )

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (URL: )

Sources

Technical Support Center: Indole Ring Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole ring bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the bromination of indoles. The indole scaffold is a privileged structure in medicinal chemistry, and its selective functionalization is paramount for the synthesis of novel therapeutic agents. However, the electron-rich nature of the indole ring presents unique challenges, particularly the propensity for over-bromination. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guides

Issue 1: My reaction is producing significant amounts of di- or poly-brominated indoles instead of the desired mono-brominated product. How can I prevent this?

Over-bromination is a frequent challenge stemming from the high nucleophilicity of the indole ring, which activates it towards multiple electrophilic substitutions.[1][2] The formation of 2,3-dibromoindole and other poly-brominated species is a common outcome, especially with highly reactive brominating agents like molecular bromine.[2] Here are several strategies to enhance selectivity for mono-bromination:

Controlling Reaction Parameters:

ParameterRecommendationRationale
Temperature Maintain low temperatures (e.g., 0 °C to -78 °C).[1][2]Reduces the reaction rate, thereby increasing selectivity by minimizing the energy available for subsequent bromination events.
Reagent Addition Add the brominating agent slowly, dropwise as a solution.[1]Keeps the instantaneous concentration of the electrophile low, favoring mono-substitution before a second bromination can occur on the newly formed product.
Stoichiometry Use a precise stoichiometric amount (1.0 equivalent) or a very slight excess (e.g., 1.05 equivalents) of the brominating agent.[2]Limits the availability of the brominating agent, thus reducing the statistical probability of multiple substitutions.

Strategic Reagent and Solvent Selection:

FactorRecommendationRationale
Brominating Agent Switch to a milder or more selective reagent.[1][2]Different reagents possess varying electrophilicity. Milder reagents are less prone to uncontrolled, rapid reactions.
N-Bromosuccinimide (NBS) is a common choice for selective bromination.[1][2]NBS is a solid, making it easier to handle and weigh accurately. Its reactivity can be modulated by the reaction conditions.
Pyridinium bromide perbromide can offer better control in certain cases.[1][3]This reagent is a solid, and the pyridine byproduct can help to neutralize evolved hydrogen bromide.[2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another alternative.[3]Provides a controlled release of bromine.
Solvent The choice of solvent can modulate the reactivity of the brominating agent.[1]
Polar aprotic solvents like DMF or THF can be effective.[1][4]These solvents can solvate the brominating agent and influence its reactivity profile.
Non-polar solvents such as carbon tetrachloride (CCl₄) are also used, particularly with NBS.The choice of solvent can also affect the solubility of the starting material and products, influencing the reaction outcome.

Workflow for Minimizing Over-bromination

cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps (If Primary Fail) cluster_3 Advanced Strategy cluster_4 Desired Outcome a Over-bromination Observed (Di-/Poly-brominated Products) b Lower Reaction Temperature (e.g., 0°C to -78°C) a->b Implement c Slow, Dropwise Addition of Brominating Agent b->c and d Verify Stoichiometry (1.0 - 1.05 equiv.) c->d and e Switch to Milder Brominating Agent (e.g., NBS, Pyridinium Bromide Perbromide) d->e Unsuccessful h Selective Mono-bromination d->h Successful f Optimize Solvent System (e.g., THF, DMF, CCl4) e->f and/or g Introduce N-Protecting Group (e.g., -COPh, -COOMe) f->g Unsuccessful f->h Successful g->h Successful

Caption: Troubleshooting workflow for over-bromination of indoles.

Issue 2: The bromination is occurring at an undesired position on the indole ring. How can I control the regioselectivity?

The indole ring has multiple reactive sites, with the C3 position being the most nucleophilic and typically the most reactive towards electrophiles.[5] However, substitution patterns can be influenced by various factors.

Understanding Inherent Reactivity:

  • C3-Position: This is the most electron-rich position and the kinetically favored site for electrophilic attack.[5]

  • C2-Position: If the C3 position is already substituted, electrophilic attack often occurs at the C2 position.[5]

  • Benzene Ring (C4-C7): Bromination on the benzene portion of the indole ring usually requires harsher conditions or specific directing groups.

Strategies for Controlling Regioselectivity:

  • Protecting Groups: The introduction of a protecting group on the indole nitrogen is a powerful strategy to direct bromination.[2][6][7]

    • Mechanism of Action: N-protection can alter the electronic distribution within the indole ring and can also provide steric hindrance to influence the site of attack. For example, protecting the indole nitrogen with groups like benzoyl or carbomethoxy can facilitate bromination at specific positions.[2]

    • Common Protecting Groups:

      • Tosyl (Ts): Electron-withdrawing, deactivates the ring.

      • tert-Butoxycarbonyl (Boc): Can be cleaved under acidic conditions.

      • Benzyl (Bn): Can be removed by hydrogenolysis.

      • Pivaloyl: Offers significant steric bulk, potentially directing substitution away from the N-1 and C-2 positions.[8]

  • Choice of Brominating System: The combination of the brominating agent and solvent can significantly influence regioselectivity. For instance, the use of NBS with silica gel has been reported to achieve selective 2,6-dibromination of 3-substituted indoles.[9]

  • Enzymatic Bromination: For ultimate selectivity, consider enzymatic approaches. Halogenase enzymes can exhibit exceptional regioselectivity, preventing over-bromination and directing the halogen to a specific position.[1][10]

Mechanism of N-Protection Influencing Regioselectivity

cluster_0 Unprotected Indole cluster_1 Electrophilic Attack cluster_2 Outcome 1 cluster_3 Protected Indole cluster_4 Outcome 2 a Indole (High e- density at C3) b Br+ a->b Reacts with c Predominant C3-Bromination b->c e Regioselective Bromination (e.g., C2, C5, or C6) b->e d N-Protected Indole (Altered electronic & steric profile) d->b Reacts with

Caption: Influence of N-protection on indole bromination regioselectivity.

Issue 3: My purified brominated indole is decomposing upon storage. How can I improve its stability?

3-Bromoindoles, in particular, can be unstable and decompose over time, especially when exposed to light, air, or residual acid.[11][12]

Stabilization Strategies:

  • Acid Neutralization: Any acidic byproducts, such as HBr, generated during the reaction can catalyze decomposition. It is crucial to thoroughly neutralize or remove these acids during the workup.[2]

    • Workup: Wash the organic layer with a mild aqueous base (e.g., dilute sodium bicarbonate or sodium hydroxide solution).[2]

    • In-situ Neutralization: Using a base like pyridine as the solvent can neutralize HBr as it forms.[2]

  • Purification:

    • If your compound is sensitive to the acidic nature of silica gel, consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.[2]

    • Minimize the time the compound spends on the column.

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Some 3-bromoindole derivatives may only be stable for a few hours even at 4°C.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in indole bromination besides over-brominated species?

A1: Besides di- and tri-brominated indoles, oxindole byproducts can form, especially when using reagents like NBS in aqueous solvents.[2] For example, the reaction of indole-3-acetic acid with NBS can yield 3-bromooxindole-3-acetic acid and 3,5-dibromooxindole-3-acetic acid.[4]

Q2: I am having trouble getting my NBS bromination to work. What could be the issue?

A2: If your NBS bromination is not proceeding, consider the following:

  • NBS Quality: Ensure your NBS is pure and has been stored properly, away from moisture and light. It is often advisable to recrystallize commercial NBS from water before use.

  • Initiation: Some reactions with NBS, particularly those involving free-radical pathways, may require an initiator such as benzoyl peroxide (BPO) or UV light.[11]

  • Solvent Choice: The reaction may be sensitive to the solvent system. Experiment with different solvents such as CCl₄, acetonitrile, or DMF.

Q3: Can I achieve selective bromination on the benzene ring of the indole?

A3: While C3 is the most reactive site, selective bromination on the benzene ring is possible, though often more challenging.

  • Blocking C2 and C3: If the C2 and C3 positions are blocked with substituents, electrophilic attack will be directed to the benzene ring.

  • Protecting Groups: Certain N-protecting groups can direct bromination to the benzene ring.

  • Reaction Conditions: Harsher conditions or different brominating systems may be required. For instance, recent research has shown methods for C5-selective bromination of complex indole alkaloids using pyridinium tribromide and hydrochloric acid.[13]

Experimental Protocols

Protocol 1: Selective Mono-bromination of Indole at C3 using NBS

This protocol is a general starting point for the selective C3-bromination of an unsubstituted indole.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolve indole (1.0 equiv.) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a separate flask, dissolve NBS (1.05 equiv.) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled indole solution over 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 3-bromoindole.

Characterization of 3-Bromo-1H-indole:

  • The purified product should be a pale white solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ 11.41 (s, 1H), 7.48 (d, J = 2.7 Hz, 1H), 7.38 – 7.34 (m, 2H), 7.14 – 7.10 (m, 1H), 7.07 – 7.03 (m, 1H).[12]

References

  • MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]

  • ACS Publications. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bridgewater State University Virtual Commons. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]

  • ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]

  • eScholarship.org. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]

  • NIH. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

  • NIH. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]

  • ACS Publications. (n.d.). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. Retrieved from [Link]

  • (n.d.). Protecting Groups. Retrieved from [Link]

  • NIH. (n.d.). Syntheses of three naturally occurring polybrominated 3,3′-bi-1H-indoles. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • NIH. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Retrieved from [Link]

  • (n.d.). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Retrieved from [Link]

  • NIH. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]

  • NIH. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. Retrieved from [Link]

  • ResearchGate. (2025). Rh(III)‐Catalyzed Selective C7 Halogenation of Indolines. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025). Novel Gallium-Mediated C3-Allylation of Indoles and Pyrroles in Aqueous Media Promoted by Bu4NBr. Retrieved from [Link]

  • NIH. (n.d.). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Retrieved from [Link]

  • (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Indoles and Chromones mediated with TBA−Br and.... Retrieved from [Link]

  • Mirage News. (2024). Quick, Versatile Technique for Selective Bromination of Indoles. Retrieved from [Link]

Sources

analytical methods for monitoring reaction progress of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of chemical synthesis and process development is the real-time, accurate monitoring of reaction progress. For drug development professionals and researchers working with heterocyclic compounds, understanding the conversion of starting materials to products is critical for optimization, yield calculation, and impurity profiling. This technical support guide provides a comprehensive overview of analytical methods and troubleshooting strategies for monitoring reactions involving the formation or consumption of 3-bromo-2-methyl-1H-indole.

Technical Support Center: Monitoring this compound Reactions

This guide is structured to address common questions and challenges encountered when using various analytical techniques. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions during your experimental work.

General Workflow for Reaction Monitoring

Before diving into specific techniques, it's crucial to have a systematic approach. The choice of method depends on the reaction conditions, the required precision, and available instrumentation.

Reaction_Monitoring_Workflow cluster_setup Phase 1: Method Selection & Setup cluster_execution Phase 2: In-Process Analysis cluster_data Phase 3: Data Interpretation Start Start Reaction ChooseMethod Choose Analytical Method (TLC, HPLC, GC, NMR) Start->ChooseMethod Setup Prepare Standards & Calibrate (if quantitative) ChooseMethod->Setup Sample Withdraw Aliquot from Reaction Mixture Setup->Sample Quench Quench Reaction (if necessary) Sample->Quench PrepareSample Prepare Sample for Analysis (Dilute, Filter, etc.) Quench->PrepareSample Analyze Perform Analysis PrepareSample->Analyze Interpret Interpret Data (Rf, Retention Time, Peak Area, etc.) Analyze->Interpret Decision Reaction Complete? Interpret->Decision Continue Continue Monitoring Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->Sample

Caption: General workflow for monitoring a chemical reaction.

Thin-Layer Chromatography (TLC)

TLC is the workhorse of the synthetic chemistry lab for its speed, simplicity, and low cost. It provides a qualitative snapshot of the reaction mixture, allowing for the rapid assessment of the presence of starting materials, products, and byproducts.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system (mobile phase) for this compound?

A1: The goal is to find a solvent system where the starting material and product have distinct and ideal retardation factors (Rf). An ideal Rf value for the compound of interest is between 0.2 and 0.4.[1] For indole derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][2]

  • Rationale: this compound is moderately polar. The bromination of 2-methyl-1H-indole will slightly increase its polarity. You need a solvent system that differentiates between these similar polarities.

  • Starting Point: Begin with a ratio of 4:1 Hexanes:Ethyl Acetate.

  • Optimization:

    • If all spots remain at the bottom (low Rf), increase the polarity by increasing the proportion of ethyl acetate (e.g., 3:1, 2:1).

    • If all spots run to the top (high Rf), decrease the polarity by increasing the proportion of hexanes (e.g., 9:1).[3]

Q2: My compound isn't visible under UV light on the TLC plate. How can I visualize it?

A2: While most indole derivatives are UV-active due to the aromatic system, low concentrations may be hard to see. If UV visualization fails, chemical stains are highly effective.

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific and sensitive stain for the indole nucleus, typically producing vibrant blue or purple spots.[1] It is the preferred stain for confirming the presence of indole-containing compounds.

  • Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized. It produces yellow spots on a purple background.

  • Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor. Most organic compounds will appear as brown spots.[4]

Q3: My spots are streaking or tailing. What's causing this?

A3: Spot streaking is a common issue with several potential causes:

  • Sample Overload: You've spotted too much material on the plate. Dilute your sample and re-spot.

  • Insolubility: The compound is not fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.[3]

  • Strong Interaction with Silica Gel: Indoles, being weakly basic due to the nitrogen lone pair, can interact strongly with the acidic silanol groups on the silica gel plate, causing tailing.[1][4] To mitigate this, add 1-2% of a basic modifier like triethylamine (NEt₃) to your eluent.[2][4]

Troubleshooting Guide: TLC
Problem Potential Cause(s) Recommended Solution(s)
No spots visible Insufficient concentration; Compound is not UV-active.Spot a more concentrated sample; Use a chemical stain (e.g., Ehrlich's reagent).[1]
Spots are streaky/tailing Sample overload; Strong interaction with silica gel.Dilute the sample; Add 1-2% triethylamine to the eluent.[4]
Poor separation (spots are too close) Incorrect mobile phase polarity.Systematically adjust the solvent ratio to achieve an Rf difference of at least 0.15.[3]
Rf values are inconsistent Chamber not saturated; Solvent composition changed.Place filter paper in the developing chamber to ensure saturation; Prepare fresh eluent for each run.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction progress, determining conversion, and identifying impurities. Reverse-phase (RP-HPLC) is the most common mode for analyzing indole derivatives.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for analyzing this compound?

A1: A reverse-phase C18 column is the standard choice. The mobile phase typically consists of an aqueous component and an organic modifier, often with an acid additive to improve peak shape.

  • Rationale: The C18 stationary phase retains the moderately non-polar indole ring. Acetonitrile is a common organic modifier providing good resolution. An acid like formic or phosphoric acid protonates silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a consistent protonation state.[5]

  • Recommended Starting Conditions: A gradient elution is often necessary to separate compounds of differing polarities effectively.

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 40% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm[6]
Injection Volume 5-10 µL

Q2: My retention times are shifting between injections. Why?

A2: Retention time instability is a frequent problem and points to several possible issues:

  • Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection. Ensure a sufficient equilibration time (5-10 column volumes).[7]

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common culprit. Ensure accurate mixing and degas the solvents to prevent bubble formation in the pump.

  • Pump Malfunction: Leaks or failing pump seals can cause inconsistent flow rates, directly affecting retention times.[7]

  • Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable thermal environment.

Q3: My peaks are tailing or showing significant fronting. How can I fix this?

A3: Poor peak shape compromises resolution and integration accuracy.

  • Peak Tailing:

    • Cause: Often due to secondary interactions between basic analytes (like the indole nitrogen) and residual acidic silanols on the silica packing.[8]

    • Solution: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid). This suppresses the ionization of silanols, minimizing unwanted interactions.[5]

  • Peak Fronting:

    • Cause: Typically a sign of column overload. The sample concentration is too high for the column's capacity.

    • Solution: Dilute the sample and inject a smaller volume.[8]

Troubleshooting Workflow: HPLC Issues

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Problem Identify HPLC Problem Cat Categorize: Pressure, Peak Shape, or Retention? Problem->Cat P_High High Pressure? Cat->P_High Pressure P_Shape Poor Peak Shape? Cat->P_Shape Peak Shape R_Shift Shifting Retention? Cat->R_Shift Retention P_CheckFrit Check for plugged frit or guard column. Backflush or replace. P_High->P_CheckFrit P_Tailing Tailing: Add acid modifier (0.1% FA). Check for active sites. P_Shape->P_Tailing P_Fronting Fronting: Dilute sample (overload). P_Shape->P_Fronting P_Split Split: Check for column void or plugged frit. P_Shape->P_Split R_Equilibrate Ensure proper column equilibration. R_Shift->R_Equilibrate R_MobilePhase Check mobile phase prep & pump flow rate. R_Shift->R_MobilePhase

Caption: Decision tree for troubleshooting common HPLC problems.

Gas Chromatography (GC & GC-MS)

GC is suitable for volatile and thermally stable compounds. For this compound (M.P. 90-92°C), GC is feasible but requires careful optimization to avoid degradation.[9] Coupling with a Mass Spectrometer (MS) provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: Is this compound suitable for GC analysis? What are the risks?

A1: Yes, it is generally suitable, but there are risks. The N-H bond in the indole ring is active and can lead to peak tailing due to interaction with active sites in the injector liner or column.[10] Additionally, halogenated compounds can be thermally labile.

  • Recommendation: Use a deactivated injector liner and a high-quality, low-bleed capillary column (e.g., DB-5ms or equivalent). Start with a lower injector temperature (~250°C) and a temperature ramp that doesn't exceed the compound's stability limit.

Q2: I'm not seeing any peaks for my compound. What could be the problem?

A2: This is a common and frustrating GC issue.

  • Injection Issue: The syringe may be clogged, or the autosampler may have missed the vial.[10] Manually inject a standard to confirm system performance.

  • Thermal Degradation: The compound may be degrading in the hot injector. Try lowering the injector temperature.[11]

  • Column Adsorption: The compound may be irreversibly adsorbed onto active sites.[11] Condition the column or clip a small portion from the front end.

  • No Sample Injected: Check that the sample was actually prepared and placed in the autosampler tray correctly.[10]

Q3: How can GC-MS confirm the identity of my product?

A3: GC-MS is definitive. The mass spectrometer will show the molecular ion peak (M⁺) corresponding to the mass of this compound (C₉H₈BrN, MW ≈ 210.07 g/mol ).[12] You will observe a characteristic isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 mass units (e.g., at m/z 210 and 212). This pattern is a hallmark of a monobrominated compound.

Troubleshooting Guide: GC
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Active sites in liner or column; Compound is too polar.Use a deactivated liner; Condition the column; Consider derivatization (e.g., silylation of N-H).[10]
No Peaks Injection failure; Thermal degradation; System leak.Check syringe and injector; Lower injector temperature; Check for leaks with an electronic leak detector.[10][11]
Shifting Retention Times Carrier gas flow fluctuation; Column oven temperature instability; Column bleed/degradation.Check gas supply and regulators; Verify oven temperature program; Condition or replace the column.[10]
Ghost Peaks Carryover from previous injection; Septum bleed.Run a blank solvent injection; Use high-quality septa and replace regularly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can be adapted for quantitative reaction monitoring (in-situ or by sampling). It provides direct information on the disappearance of reactant signals and the appearance of product signals.[13]

Frequently Asked Questions (FAQs)

Q1: How can I use ¹H NMR to determine the reaction conversion?

A1: By comparing the integration of a characteristic proton signal from the starting material to that of the product. For the bromination of 2-methyl-1H-indole, you would monitor the disappearance of the H3 proton signal (a singlet) in the starting material and the appearance of new signals for the product.

  • Quantitative NMR (qNMR): For accurate quantification, add a known amount of an internal standard (IS) to the reaction aliquot. The IS should be stable under the reaction conditions and have a peak in a clear region of the spectrum. By comparing the integration of an analyte peak to the IS peak, you can calculate its absolute concentration.[14]

Q2: Can I monitor my reaction directly inside the NMR tube (in-situ)?

A2: Yes, in-situ or real-time NMR monitoring is a powerful technique for mechanistic and kinetic studies.[15][16]

  • Procedure: The reaction is initiated directly in a standard NMR tube by adding the final reagent, and spectra are acquired at regular time intervals.[16]

  • Considerations:

    • The reaction must be slow enough to acquire meaningful data (half-life > 5-10 minutes).

    • The reaction solvent must be a deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃).

    • The sample must be shimmed well, though magnetic field homogeneity can change as the reaction proceeds, potentially distorting lineshapes.[16]

Q3: What key ¹H NMR signals should I look for to distinguish 2-methyl-1H-indole from this compound?

A3: The most significant change will be at the 3-position of the indole ring.

  • 2-methyl-1H-indole (Starting Material): You will see a signal for the proton at the C3 position. This proton is adjacent to the nitrogen and appears as a characteristic signal.

  • This compound (Product): The signal for the C3 proton will be absent, as it has been replaced by a bromine atom. You will observe shifts in the nearby aromatic protons (H4-H7) due to the electronic effect of the bromine substituent. The N-H proton signal will also be present, typically as a broad singlet at high chemical shift (>8 ppm).[17][18]

References

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
  • Schneider, S., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC.
  • Chen, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC - NIH.
  • Author Unknown. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Source Not Specified.
  • Li, P., et al. (2022). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI.
  • ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 2-(6-bromo-1H-indol-3-yl)acetate.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Sk-swain, S., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • ALWSCI. (2025). Common Sources Of Error in Gas Chromatography.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • Guidechem. (n.d.). This compound 1496-78-2.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-fluoro-2-methyl-1H-indole.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.

Sources

Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-bromo-2-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound. By comparing its spectral data with that of closely related analogs, we offer a framework for understanding the nuanced effects of substituent positioning on the indole scaffold. This guide is grounded in experimental data and established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a versatile synthetic intermediate in medicinal chemistry and materials science.[1] The indole core is a privileged scaffold in numerous biologically active compounds, and the specific substitution pattern of a bromine atom at the 3-position and a methyl group at the 2-position imparts unique reactivity and potential for further functionalization.[1] Accurate structural characterization is paramount for its use in complex molecular syntheses, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this compound, enabling unambiguous identification and quality assessment.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

While a publicly available, fully assigned spectrum of this compound is not readily found, we can predict its spectral characteristics with a high degree of confidence by analyzing the experimental data of its isomers and the parent compound, 2-methyl-1H-indole. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (N-H)~8.1broad singlet-Chemical shift is concentration and solvent dependent.
H4~7.5doublet~7.8
H5~7.1triplet~7.5
H6~7.1triplet~7.5
H7~7.2doublet~7.8
CH₃~2.4singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)Notes
C2~135
C3~100Carbon bearing the bromine atom.
C3a~129
C4~122
C5~121
C6~120
C7~111
C7a~136
CH₃~12

Comparative Spectroscopic Analysis: Unraveling Substituent Effects

The predicted chemical shifts for this compound are derived from a comparative analysis of related indole derivatives. Understanding the electronic and steric influences of the methyl and bromo substituents is key to interpreting the spectrum.

The Parent Scaffold: 2-Methyl-1H-indole

The ¹H NMR spectrum of 2-methyl-1H-indole provides a baseline. The protons of the benzene ring typically appear in the range of 7.0-7.6 ppm, while the C3-H proton is more shielded, appearing around 6.2 ppm. The methyl protons at C2 resonate as a singlet at approximately 2.4 ppm.

The Influence of the C3-Bromo Substituent

The introduction of an electron-withdrawing bromine atom at the 3-position induces significant changes in the electron distribution of the indole ring, which are reflected in the NMR spectra.

  • ¹H NMR: The most notable effect is the absence of the C3-H signal. The protons on the benzene ring (H4, H5, H6, and H7) are expected to experience a downfield shift compared to 2-methyl-1H-indole due to the inductive effect of the bromine.

  • ¹³C NMR: The C3 carbon, directly attached to the bromine, will be significantly shielded, appearing at a much lower chemical shift (around 100 ppm) compared to a protonated C3. The other carbons in the pyrrole and benzene rings will also exhibit shifts indicative of the altered electronic environment.

Isomeric Comparison: The Importance of Substituent Position

Examining the NMR data of constitutional isomers where the bromine atom is on the benzene ring highlights the localized nature of substituent effects.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) for Brominated 3-methyl-1H-indole Isomers in CDCl₃

Proton4-Bromo-3-methyl-1H-indole[2]5-Bromo-3-methyl-1H-indole[2]7-Bromo-3-methyl-1H-indole[2]
H1 (N-H)7.94 (s)7.92 (s)8.06 (s)
H2---
H4-7.73 (d, J=1.6)7.55 (d, J=7.9)
H57.28-7.24 (m)-7.08-6.97 (m)
H67.03-6.95 (m)7.29 (dd, J=8.6, 1.9)7.08-6.97 (m)
H77.28-7.24 (m)7.22 (d, J=8.6)-
CH₃2.57 (d, J=0.9)2.32 (d, J=0.9)2.35 (d, J=1.0)

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) for Brominated 3-methyl-1H-indole Isomers in CDCl₃

Carbon4-Bromo-3-methyl-1H-indole[2]5-Bromo-3-methyl-1H-indole[2]7-Bromo-3-methyl-1H-indole[2]
C2123.65124.76124.31
C3113.15111.60113.13
C3a126.33130.22129.64
C4114.93123.51122.33
C5122.86112.50120.42
C6123.51121.64118.23
C7110.52112.50104.75
C7a137.71134.96135.07
CH₃12.659.649.97

This comparative data illustrates how the position of the bromine atom significantly influences the chemical shifts of the protons and carbons throughout the indole scaffold. This understanding is crucial for the correct assignment of signals in the spectrum of this compound.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended.

Materials and Reagents
  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

  • NMR tubes (5 mm diameter)

  • Pasteur pipettes

  • Volumetric flasks

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 6 ppm).

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 120 ppm).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

  • Integration: For ¹H NMR, integrate the signals to determine the relative proton ratios.

Visualizing the NMR Workflow

The following diagram illustrates the key stages of NMR characterization, from sample preparation to spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Signal Assignment reference->assign compare Comparative Analysis assign->compare structure Structure Elucidation compare->structure

Caption: Workflow for NMR characterization.

Conclusion

The ¹H and ¹³C NMR spectroscopic characterization of this compound is a critical step in its synthesis and application. While direct, fully assigned spectral data is elusive in the public domain, a robust and reliable characterization can be achieved through a combination of predictive analysis based on closely related analogs and the application of a standardized experimental protocol. This guide provides the necessary framework for researchers to confidently identify and assess the purity of this compound, ensuring the integrity of their subsequent research endeavors.

References

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • Supporting Information - The Royal Society of Chemistry. General procedure for the methylation of Indoles and Pyrroles with Methanol Catalyzed by [CpIrCl2]2.* [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-2-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as a principal technique for the characterization of synthetic compounds like 3-bromo-2-methyl-1H-indole due to its unparalleled sensitivity, speed, and ability to provide detailed structural information from minute sample quantities. The choice of ionization technique and analyzer profoundly impacts the resulting data, making a comparative understanding essential for methodological optimization.

Gas Chromatography-Mass Spectrometry (GC-MS): A Workhorse for Volatile Analytes

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the anticipated properties of this compound, GC-MS represents a primary analytical choice.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve a small quantity of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically operating in splitless mode to maximize sensitivity.

  • Chromatographic Separation: Employ a non-polar capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) with helium as the carrier gas at a constant flow rate. A suitable temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of the analyte.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300 using a quadrupole mass analyzer.

Predicted Fragmentation Pattern under Electron Ionization (EI)

The molecular ion peak for this compound is expected at m/z 210 and 212, reflecting the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio). The fragmentation cascade is predicted to be initiated by the loss of a hydrogen atom or a methyl radical, followed by the cleavage of the bromine atom.

Based on the fragmentation of related brominated methylindoles, the following key fragments are anticipated:

Predicted m/z Proposed Fragment Origin
210/212[M]+•Molecular Ion
195/197[M-CH3]+Loss of a methyl radical
131[M-Br]+Loss of a bromine radical
130[M-HBr]+•Loss of hydrogen bromide
116[M-Br-CH3]+Sequential loss of bromine and methyl radicals
103[C8H5N]+Further fragmentation of the indole ring

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Compounds

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly when dealing with less volatile compounds or complex matrices. Electrospray ionization (ESI) is the most common ionization source used in LC-MS for such analytes.

Experimental Protocol: LC-MS/MS Analysis

A representative LC-MS/MS protocol for this compound is as follows:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) with a gradient elution profile. The mobile phase would typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Ionization: Employ positive ion mode electrospray ionization (ESI+).

  • Mass Analysis: Perform a full scan analysis to identify the protonated molecule [M+H]+. For structural confirmation, conduct tandem mass spectrometry (MS/MS) by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID).

Predicted Fragmentation in ESI-MS/MS

In positive ion ESI, this compound is expected to be detected as the protonated molecule [M+H]+ at m/z 211/213. The MS/MS fragmentation of this precursor ion would likely involve the loss of a methyl group, followed by the elimination of HBr.

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss
211/213196/198CH3
211/213132HBr
196/198117Br

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled detail, other techniques offer complementary information.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Precise atomic connectivity and stereochemistry.Provides unambiguous structural determination.Lower sensitivity than MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H stretch of the indole).Simple, rapid, and non-destructive.Provides limited structural detail for complex molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the conjugated π-system of the indole ring.Simple and quantitative.Non-specific; many compounds have similar UV-Vis spectra.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry Purification->MS Primary Analysis NMR NMR Spectroscopy Purification->NMR Confirmatory Analysis IR IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV GCMS GC-MS (EI) MS->GCMS LCMS LC-MS/MS (ESI) MS->LCMS Frag Fragmentation Pattern Analysis GCMS->Frag LCMS->Frag Spectral Spectral Data Comparison NMR->Spectral IR->Spectral UV->Spectral Structure Final Structure Confirmation Frag->Structure Spectral->Structure

Caption: A comprehensive workflow for the analysis of this compound.

The Causality Behind Experimental Choices

The selection between GC-MS and LC-MS is primarily dictated by the analyte's volatility and thermal stability. For a relatively small molecule like this compound, GC-MS is often preferred for its high chromatographic resolution and the extensive fragmentation information provided by electron ionization, which aids in structural elucidation. However, if the compound is part of a complex mixture or exhibits thermal lability, the milder ionization of ESI in LC-MS becomes advantageous, preserving the molecular ion and allowing for controlled fragmentation via MS/MS.

Conclusion

The mass spectrometric analysis of this compound, while not explicitly detailed in the current literature, can be confidently approached through the application of established principles and comparison with closely related analogs. Both GC-MS with electron ionization and LC-MS/MS with electrospray ionization are powerful tools for its characterization. The predicted fragmentation patterns, centered around the loss of the methyl and bromine substituents, provide a clear roadmap for identification. For unambiguous structure confirmation, a multi-technique approach incorporating NMR and IR spectroscopy is always recommended, ensuring the highest level of scientific rigor in drug discovery and development.

References

  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scirp.org. [Link]

  • Electron impact mass spectrometry of indole derivatives. (1996). SciSpace. [Link]

  • 3-Bromo-1h-indole | C8H6BrN | CID 2763277. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

X-ray crystal structure of 3-bromo-2-methyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structures of 3-Bromo-2-Methyl-1H-Indole Derivatives

A Comparative Analysis for Drug Discovery and Materials Science

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. The indole core is a common feature in numerous natural products and pharmaceuticals, while the strategic placement of a methyl group at the C2 position and a bromine atom at the C3 position offers a unique combination of steric and electronic properties. The bromine atom, in particular, can significantly influence molecular conformation and solid-state packing through halogen bonding and other non-covalent interactions, which in turn dictates properties such as solubility, stability, and bio-availability.[1]

While the core this compound molecule is synthetically accessible, a survey of crystallographic databases reveals a notable absence of its published single-crystal X-ray structure. This guide, therefore, pivots to provide a more valuable analysis for the practicing researcher: a comparative study of the crystal structures of several more complex, published derivatives. By examining how additional substituents, particularly at the N1 position, influence the crystal packing and intermolecular interactions, we can derive foundational principles for the rational design of novel indole-based compounds. This guide will provide detailed experimental protocols for synthesis and crystallization, a comparative analysis of crystallographic data, and an overview of complementary characterization techniques.

PART I: Synthesis and Spectroscopic Characterization

The successful analysis of a crystal structure begins with the synthesis of a pure, crystalline compound. The following protocols provide robust methods for obtaining the indole core and characterizing it prior to crystallographic studies.

Protocol 1: Synthesis of the this compound Core

The direct bromination of the electron-rich indole ring requires a regioselective and mild brominating agent to avoid over-bromination or side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism, with the C3 position being the most nucleophilic site on the 2-methylindole starting material.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylindole (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in the same solvent. Add this solution dropwise to the stirring solution of 2-methylindole at 0 °C to control the initial exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water. The product will often precipitate. If not, extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis of a Demonstrative Derivative: 2-(Bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole

To illustrate the synthesis of a more complex derivative for which crystal structure data is available, the following protocol is adapted from the literature.[4][5] This synthesis involves the bromination of a methyl group on a pre-functionalized indole using NBS under radical conditions.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the starting material, (E)-3-methyl-2-[2-(6-nitrobenzo[d][6][7]dioxol-5-yl)vinyl]-1-(phenylsulfonyl)-1H-indole (1.0 eq), in anhydrous carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (3.0 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction: Reflux the mixture for 2 hours. The reaction should be protected from light to prevent unwanted side reactions.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Concentrate the filtrate in vacuo. Triturate the crude solid with methanol to induce crystallization and remove impurities, yielding the purified product.[4]

Alternative Characterization: NMR and Mass Spectrometry

Before proceeding to the time-intensive process of crystallization, it is crucial to confirm the identity and purity of the synthesized compound. NMR and mass spectrometry are indispensable tools for this purpose. While X-ray crystallography reveals the three-dimensional arrangement in the solid state, NMR provides detailed information about the molecular structure in solution.

¹H and ¹³C NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For instance, the introduction of bromine at the C3 position causes a characteristic downfield shift for adjacent protons and carbons.

Example Spectroscopic Data for Substituted 3-Methyl-1H-Indoles: [8]

CompoundKey ¹H NMR Shifts (δ, ppm in CDCl₃)Key ¹³C NMR Shifts (δ, ppm in CDCl₃)
5-Bromo-3-methyl-1H-indole 7.92 (s, 1H, NH), 7.73 (d, 1H), 7.29 (dd, 1H), 7.22 (d, 1H), 2.32 (s, 3H, CH₃)134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 (CH₃)
4-Bromo-3-methyl-1H-indole 7.94 (s, 1H, NH), 7.28–7.24 (m, 2H), 7.03–6.95 (m, 2H), 2.57 (s, 3H, CH₃)137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65 (CH₃)

These data confirm the successful synthesis and regiochemistry but provide no information on crystal packing.

PART II: Crystallization and X-ray Structure Determination

The generation of a high-quality single crystal is often the most challenging step in X-ray crystallography. It is an empirical process that relies on achieving a state of slow, controlled supersaturation.[9]

Protocol 3: General Single-Crystal Growth by Slow Evaporation

This technique is widely applicable and was successfully used to crystallize the derivatives discussed in this guide.[5] The key principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate over days or weeks.

Step-by-Step Methodology:

  • Purity: Ensure the compound is highly pure (>95%), as impurities can inhibit crystal growth.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds will not crystallize, while poorly soluble ones will precipitate as an amorphous powder. Chloroform, ethyl acetate, and hexane/dichloromethane mixtures are good starting points for indole derivatives.

  • Preparation: Dissolve the compound in a minimal amount of the chosen solvent in a clean, dust-free vial (e.g., an NMR tube or a small glass vial). The resulting solution should be saturated or near-saturated.

  • Evaporation: Cover the vial with a cap or parafilm containing a few small holes pierced by a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.[10]

  • Patience: Do not disturb the vial. Crystal growth can take anywhere from a few days to several weeks. Monitor periodically for the formation of small, well-defined single crystals.

Experimental Workflow: From Synthesis to Structure

The entire process, from initial synthesis to final data analysis, follows a logical and rigorous pathway. Each step is critical for the success of the next.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis S1 Synthesis of Derivative (Protocol 1 & 2) S2 Purification (Column Chromatography) S1->S2 S3 Purity & Identity Check (NMR, MS) S2->S3 C1 Crystal Growth (Protocol 3) S3->C1 Pure Compound C2 Crystal Selection (Microscopy) C1->C2 X1 Data Collection (Diffractometer) C2->X1 Single Crystal X2 Structure Solution & Refinement X1->X2 X3 Structural Analysis (Packing, Interactions) X2->X3 Pub Pub X3->Pub Publication / Database (CCDC)

Caption: Workflow from synthesis to crystallographic analysis.

PART III: Comparative Crystallographic Analysis

The true power of X-ray crystallography lies in its ability to reveal the precise three-dimensional arrangement of atoms and the subtle intermolecular forces that govern crystal packing. Here, we compare the crystal structures of three N-phenylsulfonyl indole derivatives to understand the impact of substitution at the C2 and C3 positions.

Derivative I: 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole Derivative II: 3-Bromo-2-bromomethyl-1-phenylsulfonyl-1H-indole[11] Derivative III: N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide

Table 1: Comparative Crystallographic Data
ParameterDerivative I[6]Derivative II[11]Derivative III
Formula C₁₆H₁₄BrNO₂SC₁₅H₁₁Br₂NO₂SC₂₁H₁₇BrN₂O₄S₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
Key Dihedral Angle Indole/Sulfonyl Phenyl: 76.40°Indole/Sulfonyl Phenyl: 81.8°Indole/N-Sulfonyl Phenyl: 85.96°
Dominant Intermolecular Interactions C-H···π, π-π stacking, C-H···OC-H···OBr···O (short contact), N-H···O, C-H···π
Analysis of Structural Differences and Intermolecular Forces

The data presented in Table 1 reveals how seemingly small changes in the substitution pattern lead to significant differences in the solid-state architecture.

  • Conformational Control: In all three derivatives, the bulky N-phenylsulfonyl group adopts a nearly orthogonal orientation relative to the indole plane, with dihedral angles ranging from 76° to 86°. This is a sterically driven conformation that minimizes repulsion between the two aromatic systems. This bulky group effectively shields one face of the indole, directing how other molecules can approach and pack.

  • Role of the Bromine Atom: The most striking difference is in the dominant intermolecular interactions.

    • In Derivative I , which lacks a bromine at the C3 position, the crystal packing is primarily governed by slipped π-π stacking interactions between the indole ring systems of adjacent, inversion-related molecules.[6] These are further supported by weaker C-H···O and C-H···π hydrogen bonds.

    • In contrast, Derivative III features a short Br···O contact of 2.989 Å. This interaction, a form of halogen bond, acts as a key directional force, linking molecules into chains. This highlights the critical role the C3-bromo substituent can play in crystal engineering, acting as a reliable halogen bond donor. The π-π stacking is less prominent, supplanted by this stronger directional interaction.

  • Hydrogen Bonding: The presence of an N-H donor in Derivative III (in the benzenesulfonamide group) introduces strong N-H···O hydrogen bonding, which further directs the packing arrangement. Derivatives I and II, lacking this classic hydrogen bond donor, rely on weaker C-H···O and C-H···π interactions to stabilize their structures.[6][11]

The interplay between these forces—steric hindrance from the N-phenylsulfonyl group, directional halogen bonding from the C3-bromine, and various hydrogen bonds—dictates the final crystal lattice.

G cluster_A Derivative I Packing Motif cluster_B Derivative III Packing Motif A1 Indole Core A A2 Indole Core B (Inversion Related) A1->A2 Slipped π-π Stacking A2->A1 B1 Molecule X (C3-Br) B2 Molecule Y (Sulfonyl O) B1->B2 Br···O Halogen Bond

Caption: Dominant intermolecular packing motifs.

Conclusion

This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound derivatives. While the crystal structure of the parent compound remains elusive, a comparative analysis of its more complex analogues provides critical insights for researchers. The N-phenylsulfonyl group consistently enforces a near-orthogonal conformation, sterically guiding the packing. More importantly, the presence of a bromine atom at the C3 position introduces the possibility of strong, directional Br···O halogen bonds, which can override weaker π-π stacking interactions to define the supramolecular architecture. These findings underscore the importance of considering non-covalent interactions in molecular design and provide a rational basis for crystal engineering in this important class of heterocyclic compounds.

References

  • Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 684–692. Available at: [Link]

  • Nagaraj, A., Kanagasabai, S., Vinayagam, P., Mohanakrishnan, A. K., Gautham, N., & Gunasekaran, K. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][6][7]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 834–839. Available at: [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. Available at: [Link]

  • Charles, M. D., Kief, M. G., Lott, K. M., & Stevens, R. C. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 8), 923–928. Available at: [Link]

  • Supporting Information for an article on methylation of indoles. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction - Supporting Information. (2022). The Royal Society of Chemistry. Available at: [Link]

  • EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • IUCr Journals. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][6][7]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Available at: [Link]

  • Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]

  • ResearchGate. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][6][7]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Available at: [Link]

  • Fiveable. (n.d.). Brominated Indoles Definition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]

  • N-Bromosuccinimide. (2019). Available at: [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of 3-methyl-2-phenyl indole. Available at: [Link]

  • Lee, J.-W., & Lee, I.-G. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 11(4), 1198. Available at: [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Available at: [Link]

  • Sakthivel, P., Sethusankar, K., Sankar, P. J., & Joseph, P. S. (2007). 3-Bromo-2-bromomethyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1521–o1522. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • James, M. J., O'Brien, P., Taylor, R. J. K., & Unsworth, W. P. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(23), 6188–6191. Available at: [Link]

  • Karpovs, M., Schaduang, W., & Arnicans, A. (2022). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. International Journal of Molecular Sciences, 23(19), 11881. Available at: [Link]

  • Badenock, J. C., Golen, J. A., Rheingold, A. L., & Jasinski, J. P. (2007). 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)piperidine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2417–o2418. Available at: [Link]

  • Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles [Master's dissertation, University of the Witwatersrand]. CORE. Available at: [Link]

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A Comparative Guide to Purity Analysis of 3-bromo-2-methyl-1H-indole: HPLC vs. GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal importance to its precursors and intermediates. 3-bromo-2-methyl-1H-indole is a key heterocyclic building block, serving as a versatile scaffold in the synthesis of a multitude of biologically active compounds, from anticancer agents to antivirals.[1][2] The presence of unwanted chemical entities—arising from starting materials, by-products, or degradation—can significantly impact the safety and efficacy of the final drug product.[3] Therefore, the deployment of robust, accurate, and validated analytical techniques for purity determination is a cornerstone of quality control in the pharmaceutical industry.[4][5]

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the underlying scientific rationale for methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity Quantification

High-Performance Liquid Chromatography, particularly in its reverse-phase modality (RP-HPLC), is often considered the gold standard for the purity analysis of non-volatile and thermally stable pharmaceutical compounds.[6][7] Its strength lies in its high resolving power, reproducibility, and the precision of its quantitative capabilities, making it indispensable for calculating percentage purity and quantifying known and unknown impurities.

The Rationale Behind Method Development for this compound

An effective HPLC method is not a matter of chance; it is the result of a systematic approach grounded in the physicochemical properties of the analyte.

  • Column Selection: The Heart of the Separation. The indole ring system renders this compound moderately non-polar. Consequently, a C18 (octadecylsilane) stationary phase is the logical first choice.[8][9] The hydrophobic interactions between the analyte and the C18 alkyl chains provide the primary mechanism for retention, allowing for effective separation from more polar impurities (which elute earlier) and potentially less polar by-products (which elute later). The choice of a column with end-capping is crucial to minimize peak tailing caused by interactions between the basic indole nitrogen and residual acidic silanol groups on the silica support.

  • Mobile Phase Optimization: Driving the Selectivity. A gradient elution using a mixture of an aqueous phase and an organic solvent, typically acetonitrile or methanol, is employed. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. To ensure sharp, symmetrical peaks, the addition of an acidifier like trifluoroacetic acid (TFA) or formic acid to the aqueous phase is standard practice.[8][10] This suppresses the ionization of residual silanols and ensures the analyte, a weak base, is in a consistent protonation state, preventing peak distortion.

  • Detection: Seeing the Separated Components. The conjugated aromatic system of the indole nucleus provides strong chromophores, making UV detection highly effective. A Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies at a specific wavelength (indoles typically absorb strongly around 220 nm and 280 nm) but also captures the full UV-Vis spectrum for each peak.[11] This capability is invaluable for peak purity analysis, allowing one to check for co-eluting impurities by comparing spectra across a single peak.

Experimental Protocol: HPLC-DAD Purity Assay

This protocol describes a validated method for determining the purity of this compound.

1. Instrumentation and Conditions:

  • System: UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • DAD Wavelength: 225 nm for quantification, with a full spectral scan from 200-400 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) as the standard.

3. Analysis and Data Processing:

  • Equilibrate the system until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).

  • Inject the sample solution in duplicate.

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Verify the spectral purity of the main peak using the DAD software.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Tool for Identification

GC-MS is a premier technique for the analysis of volatile and thermally stable compounds.[6] It combines the high separation efficiency of gas chromatography with the unparalleled identification power of mass spectrometry. For this compound, which has a reported melting point of 90-92 °C, it is sufficiently volatile for GC analysis, providing a complementary approach to HPLC.

The Rationale Behind Method Development for this compound
  • Column Selection: A low-to-mid polarity, general-purpose capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is an excellent starting point. This phase provides good selectivity for a wide range of semi-polar compounds.

  • Inlet and Oven Program: A split/splitless inlet is standard. A split injection is used for purity analysis to avoid overloading the column with the main component. The oven temperature program is optimized to ensure the analyte is fully volatilized and travels through the column to provide a sharp peak, without dwelling at high temperatures that could cause degradation.

  • Mass Spectrometer Detector: Electron Ionization (EI) at a standard 70 eV is the most common ionization technique. This high-energy process fragments the molecule in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint.[12] For this compound (C₉H₈BrN, MW ≈ 210.07 g/mol ), we can predict key spectral features:

    • Isotopic Pattern: The presence of a single bromine atom will result in a distinctive M+ and M+2 isotopic pattern in the molecular ion peak, with nearly equal intensities (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[13] This is a definitive marker for a monobrominated compound.

    • Fragmentation: Common fragmentation pathways would include the loss of the bromine atom (M-79/81), loss of the methyl group (M-15), and cleavage of the heterocyclic ring. This fragmentation data is invaluable for confirming the identity of the main peak and for tentatively identifying unknown impurities.

Experimental Protocol: GC-MS Purity and Impurity ID

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a Mass Spectrometer with an EI source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split, 50:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40 - 350 amu.

2. Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Sample Preparation: Prepare a solution of the this compound sample at approximately 1 mg/mL in the chosen solvent.

3. Analysis and Data Processing:

  • Inject the sample.

  • Acquire the total ion chromatogram (TIC).

  • Calculate the purity based on the peak area percent in the TIC.

  • Examine the mass spectrum of the main peak to confirm its identity. Look for the molecular ion with the characteristic Br isotopic pattern (m/z 209/211).

  • Examine the mass spectra of any impurity peaks. Compare them against a spectral library (e.g., NIST) and analyze their fragmentation patterns to propose potential structures.

Chapter 3: Head-to-Head Comparison: HPLC vs. GC-MS

Choosing the right analytical method depends on the specific question being asked. Is the goal precise quantification for a certificate of analysis, or is it the identification of a newly observed impurity? The following table summarizes the strengths and weaknesses of each technique for the analysis of this compound.

FeatureHPLC with DADGC-MS
Primary Strength Precise and robust quantification.Definitive identification and structural elucidation.
Analyte Suitability Excellent for non-volatile or thermally labile compounds.Requires analyte to be volatile and thermally stable.
Sensitivity High, typically in the low ng range.Very high, can reach pg levels, especially in SIM mode.
Quantification Considered the gold standard for purity assays due to linear UV response.Less accurate for % purity due to variations in ionization efficiency.
Impurity Identification Tentative, based on retention time and UV spectrum (peak purity).Definitive, based on fragmentation patterns and library matching.
Analysis Speed Modern UHPLC methods are very fast (5-15 min).[6]Run times can be longer (15-30 min) due to oven ramping.
Method Validation Well-established protocols (e.g., ICH Q2) for validation.[7][8][14]More complex to validate for quantitative purposes.
Detection of Isomers Excellent at separating positional isomers.May co-elute isomers, but MS can sometimes differentiate them.

Workflow Visualization

The following diagram illustrates a comprehensive analytical workflow for the purity assessment of this compound, incorporating both HPLC and GC-MS techniques for a complete characterization.

Purity_Analysis_Workflow start Sample Received (this compound) sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep report Final Purity & Impurity Profile Report hplc_analysis HPLC-DAD Analysis (Quantitative Purity) sample_prep->hplc_analysis Aliquot 1 gcms_analysis GC-MS Analysis (Impurity Identification) sample_prep->gcms_analysis Aliquot 2 data_hplc Data Processing (HPLC) - Purity Calculation (% Area) - Peak Purity Assessment hplc_analysis->data_hplc data_gcms Data Processing (GC-MS) - Identity Confirmation (M+) - Impurity ID (MS Library/Fragmentation) gcms_analysis->data_gcms decision Purity Meets Spec? Unknown Impurities Present? data_hplc->decision data_gcms->decision decision->report Yes / Characterized investigation Further Investigation (e.g., LC-MS, qNMR) decision->investigation No / Unknowns > 0.1% investigation->report

Caption: Analytical workflow for purity and impurity profiling.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, HPLC and GC-MS are not competing but complementary techniques.

  • For routine quality control and release testing , where the primary goal is to obtain a precise and accurate purity value, a validated HPLC-DAD method is the recommended primary technique . Its robustness and quantitative accuracy are unparalleled for this application.

  • For impurity profiling, method development, and troubleshooting , GC-MS is an invaluable tool . Its ability to provide molecular weight and structural information is critical for identifying unknown impurities that may arise from process changes or degradation.

In a robust drug development program, both methods should be employed. HPLC serves to quantify the purity against a reference standard, while GC-MS confirms the identity of the main component and characterizes the impurities present. This dual approach ensures the highest level of quality and safety for this critical pharmaceutical intermediate.

References

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies.
  • Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. PubMed.
  • An Alternative Method to Isolate Pharmaceutical Intermediates. (n.d.).
  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021).
  • API Intermediates Production Purity. (2024). Arborpharmchem.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
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  • Development and validation of HPLC method for analysis of indolocarbazole deriv
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  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.).
  • The Mass Spectrum • Fragment
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine.
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A Comparative Guide to the Reactivity of 3-Bromo-2-Methyl-1H-Indole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The strategic functionalization of the indole ring is paramount for modulating the biological and physicochemical properties of these molecules. Bromoindoles, in particular, serve as versatile synthetic intermediates, amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions.[2]

This guide provides an in-depth comparative analysis of the reactivity of 3-bromo-2-methyl-1H-indole against other positional isomers of bromoindole. We will dissect the electronic and steric factors governing their performance in key C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these building blocks in their synthetic endeavors. We will explore the causality behind experimental choices and provide validated protocols to ensure reliable and reproducible outcomes.

Theoretical Underpinnings of Bromoindole Reactivity

The reactivity of a bromoindole in a palladium-catalyzed cross-coupling reaction is not uniform; it is profoundly influenced by the position of the bromine atom and the electronic nature of other substituents on the indole ring. The key steps in these catalytic cycles—oxidative addition, transmetalation, and reductive elimination—are all sensitive to these structural features.[3]

1. Electronic Effects: The indole ring is an electron-rich aromatic system. The position of the bromine atom alters the electronic landscape of the molecule.

  • C3-Position (e.g., this compound): The C3 position of indole is highly electron-rich and nucleophilic. A bromine at this position is readily activated for oxidative addition. The adjacent methyl group at the C2 position in our primary subject, this compound, is an electron-donating group, which further increases the electron density of the ring system.

  • C2-Position: The C2 position is also electron-rich. Oxidative addition at the C2-Br bond is generally facile.

  • Benzene Ring Positions (C4, C5, C6, C7): Bromine atoms on the benzo portion of the indole ring behave more like a typical bromobenzene. Their reactivity is influenced by the overall electron-donating nature of the pyrrole ring, but to a lesser extent than the C2 and C3 positions.

2. Steric Hindrance: The 2-methyl group in this compound introduces significant steric bulk around the C3-Br bond. This can influence the approach of the bulky palladium catalyst complex, potentially slowing the rate of oxidative addition compared to the less hindered 3-bromoindole.

3. Carbon-Bromine Bond Dissociation Energy (BDE): The first and often rate-determining step in cross-coupling is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] This step involves the cleavage of the C-Br bond. A lower BDE generally correlates with a faster reaction rate. The BDE of a C-Br bond on an aromatic ring is typically around 83-84 kcal/mol.[5] While specific BDE values for all bromoindole isomers are not readily available, it is known that BDEs are influenced by the electronic environment; C-Br bonds at more electron-rich positions tend to be weaker and thus more reactive.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

We will now examine the reactivity of this compound in comparison to other bromoindoles across three seminal cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which forges a new C-C bond between an organohalide and an organoboron compound, is one of the most widely used transformations in modern organic synthesis.[6][7] The reaction is generally tolerant of a wide range of functional groups, but the presence of the acidic N-H proton in many indole substrates can present challenges, often necessitating specific ligand and base combinations.[8]

Suzuki_Miyaura_Catalytic_Cycle

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Observations: The reactivity of bromoindoles in Suzuki coupling is highly dependent on the bromine's position. While direct comparative rate studies are scarce, analysis of published protocols reveals clear trends.

SubstrateCoupling PartnerCatalyst / LigandBaseYieldComments
This compound Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄GoodThe 2-methyl group adds steric hindrance, but the C3 position is electronically activated.[9]
5-Bromoindole 5-Indole boronic acidPd₂(dba)₃ / XPhosK₃PO₄High (up to 80%)A common and reliable substrate for Suzuki coupling.[8]
5-Bromoindazole N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃High (92%)Indazole is a bioisostere of indole and shows similar reactivity.[10]
Chloroindoles (e.g., 4-Chloroindole) Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Excellent (91-99%)Although C-Cl bonds are stronger, modern catalysts enable high yields, often under milder conditions than for bromides.[8]

Discussion: this compound is a competent substrate for Suzuki couplings.[9] Its reactivity is a balance between the electronically favorable C3-position and the sterically demanding C2-methyl group. In contrast, 5-bromoindole is a widely used, highly reactive substrate where steric hindrance is minimal.[8] The successful coupling of various chloroindoles highlights the power of modern catalyst systems, which can overcome the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond.[11][8] For challenging substrates, particularly those with a free N-H group, the choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is often critical to achieving high yields.[8]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] The reaction couples an aryl halide with an amine. As with Suzuki coupling, the free N-H of the indole substrate can complicate the reaction by coordinating to the palladium center or reacting with the base.

Buchwald_Hartwig_Catalytic_Cycle

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Observations: The literature provides several examples of Buchwald-Hartwig aminations on bromoindoles, particularly at the 5- and 6-positions.

SubstrateAmineCatalyst / LigandBaseYieldComments
5-Bromoindole AnilinePd-G1 precatalyst / ᵗBu-XPhosK₃PO₄85%Demonstrates high efficiency for unprotected indoles in aqueous conditions.[14]
5-Bromoindole MorpholinePd₂(dba)₃ / Ligand 4NaOᵗBu98%High yields are achievable with various amines and appropriate ligand choice.[15]
6-Chloroindole PiperidinePd₂(dba)₃ / Ligand 1NaOᵗBu81%Even the less reactive chloroindoles can be efficiently coupled.[15]
Unprotected Bromo-tryptophans Substituted anilinesPd-G1 precatalyst / ᵗBu-XPhosK₃PO₄GoodThe reaction is tolerant of the amino acid functionality, showcasing its broad scope.[14]
*Ligands 1 and 4 are bulky biaryl phosphine ligands developed by the Buchwald group.

Discussion: While specific data for this compound in Buchwald-Hartwig amination is less common in readily available literature, the principles derived from other isomers are applicable. The reaction is highly successful for bromoindoles at the C5 and C6 positions.[15][16] The use of bulky, electron-rich biaryl phosphine ligands is essential to facilitate the catalytic cycle, particularly the reductive elimination step.[16] The successful amination of unprotected bromo-tryptophans demonstrates the reaction's robustness even in the presence of multiple potentially interfering functional groups.[14] For this compound, one would anticipate that the steric hindrance from the 2-methyl group might require more forcing conditions or a less bulky ligand/palladium system to achieve optimal results compared to the C5 or C6 isomers.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[17] This reaction is a powerful tool for the vinylation of aromatic systems.

Experimental Observations: Studies on intramolecular Heck reactions provide excellent insight into the comparative reactivity of C2- and C3-bromoindoles.

SubstrateAlkeneCatalyst / LigandBaseYieldProduct Type
2-Aryl(amino)methyl-3-bromoindoles IntramolecularPd(OAc)₂ / PPh₃K₂CO₃78%Benzo-β-carbolines[18][19]
3-Aryl(amino)methyl-2-bromoindoles IntramolecularPd(OAc)₂ / PPh₃K₂CO₃35-42%Benzo[19][20]isothiazolo[2,3-a]indole 5,5-dioxides[18][19]
5-Iodoindole / 5-Bromoindole Acrylic AcidPd(OAc)₂ / TXPTSNa₂CO₃HighCinnamic acid derivatives[20]

Discussion: The reactivity and the reaction outcome in Heck couplings are highly dependent on the isomer used. In an intramolecular Heck reaction, 3-bromoindoles and 2-bromoindoles lead to completely different heterocyclic products, demonstrating distinct regiochemical pathways following the initial oxidative addition.[18][19] The 3-bromoindole derivative cyclizes to form a benzo-β-carboline in high yield, while the corresponding 2-bromoindole isomer yields a different, sulfur-containing heterocycle in lower yield under the same conditions. This suggests that the C3-Br bond is more reactive or leads to a more favorable cyclization pathway in this specific system. For intermolecular reactions, bromoindoles on the benzene ring (e.g., 5-bromoindole) react predictably with alkenes to afford the corresponding vinylated products in high yields, often under aqueous conditions.[20]

Validated Experimental Protocols

To ensure reproducibility, we provide a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, a cornerstone transformation for these substrates.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Heterocycle

Experimental_Workflow

Figure 3: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a 5-aryl-1H-indole derivative from 5-bromoindole. This protocol is adapted from established methods for N-H containing heterocycles.[8]

Materials:

  • 5-Bromoindole (1.0 mmol, 196 mg)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., 25 mL Schlenk flask) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the Schlenk flask, add 5-bromoindole, the arylboronic acid, and potassium phosphate.

    • Causality: The solid reagents are added first for ease of handling. K₃PO₄ is a moderately strong base effective at promoting the transmetalation step without causing degradation of sensitive substrates.[8]

  • Solvent Addition: Add 1,4-dioxane and water to the flask.

    • Causality: A mixed aqueous/organic solvent system is often beneficial for Suzuki couplings, helping to dissolve both the organic substrates and the inorganic base.[21]

  • Degassing: Seal the flask with a septum, then purge the reaction mixture with a stream of argon for 15 minutes while stirring.

    • Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(OAc)₂ and XPhos ligand.

    • Causality: The ligand (XPhos) and palladium source form the active Pd(0) catalyst in situ. Using a pre-catalyst or adding the components separately under inert atmosphere protects them from deactivation. XPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps, especially for N-H substrates.[8]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure product.

Conclusion

The reactivity of bromoindoles in palladium-catalyzed cross-coupling is a nuanced interplay of electronic and steric factors.

  • This compound presents a unique reactivity profile. The C3-position is electronically activated for oxidative addition, but the adjacent C2-methyl group introduces steric hindrance that may necessitate carefully optimized reaction conditions compared to less substituted isomers.

  • Bromoindoles at the C2 and C3 positions show distinct reactivity and can lead to different products, as evidenced by intramolecular Heck reactions.[18]

  • Bromoindoles at the C5 and C6 positions are generally excellent substrates, behaving similarly to conventional bromoarenes but with the added consideration of the N-H group. They are less sterically hindered and reliably undergo coupling.

  • Across all isomers, the use of modern, bulky, electron-rich phosphine ligands and carefully selected bases is paramount, particularly when dealing with unprotected (N-H) indoles, to overcome substrate inhibition and achieve high catalytic turnover.

This guide underscores that while general principles apply, the optimal conditions for functionalizing a specific bromoindole must be considered on a case-by-case basis. Understanding the inherent electronic and steric properties of the chosen isomer is the key to designing a successful and efficient synthetic strategy.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
  • Smolecule. (n.d.). Buy this compound | 1496-78-2.
  • Raju, P., Saravanan, V., & Pavunkumar, V. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[19][20]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. ACS Publications. Retrieved from

  • (n.d.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PubMed Central.
  • Raju, P., Saravanan, V., & Pavunkumar, V. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[19][20]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. ACS Publications. Retrieved from

  • (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
  • (n.d.). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
  • (n.d.). Metal-Catalyzed Cross-Coupling Reactions for Indoles. Request PDF.
  • (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PubMed Central.
  • (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • (n.d.). Heck reaction. Wikipedia.
  • (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
  • (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PubMed Central.
  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. (Note: A direct link to a specific paper is not available from the search, but this is a foundational review on the topic). A general table can be found at resources like [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Comparative Analysis of the Biological Activities of 3-Bromo-2-Methyl-1H-Indole and 3-Chloro-2-Methyl-1H-Indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indole ring can dramatically influence the pharmacological profile of the resulting molecule. This guide provides a comparative analysis of the biological activities of two closely related halogenated indoles: 3-bromo-2-methyl-1H-indole and 3-chloro-2-methyl-1H-indole. While direct, head-to-head comparative studies on these specific parent compounds are not extensively documented in publicly available literature, a wealth of information on their derivatives allows for a robust, indirect comparison. This analysis will delve into the biological activities of compounds derived from these two precursors, offering insights into the subtle yet significant impact of the halogen substituent at the 3-position.

This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized overview of available data to inform future research and development efforts. We will explore the nuances of their synthetic utility and the resulting biological activities of their derivatives, supported by experimental data and protocols.

Introduction to 3-Halo-2-Methyl-1H-Indoles: Key Synthetic Intermediates

Both this compound and 3-chloro-2-methyl-1H-indole are primarily recognized as versatile intermediates in organic synthesis. Their utility stems from the reactivity of the C-X bond (where X is Br or Cl) at the 3-position, which allows for further functionalization of the indole ring. This is a critical step in the construction of more complex molecules with diverse biological activities.

The choice between a bromo or chloro substituent is often dictated by the desired reactivity and the specific synthetic route. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, making the bromo-indole a more reactive precursor for certain coupling reactions. Conversely, the chloro-indole might be preferred for its increased stability or for specific reaction conditions where a less reactive substrate is advantageous.

Comparative Biological Activities of Derivatives

The true measure of the biological potential of these two indoles lies in the activities of the molecules synthesized from them. By examining the biological profiles of their respective derivatives, we can infer the influence of the initial halogen substituent.

Antimicrobial and Antifungal Activity

Derivatives of both 3-bromo- and 3-chloro-2-methyl-1H-indole have been investigated for their antimicrobial and antifungal properties. The general trend observed is that the incorporation of the indole nucleus, and particularly the presence of a halogen, can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

A study on the synthesis and antimicrobial activity of novel indole derivatives revealed that compounds incorporating the 2-methyl-1H-indole moiety exhibited significant activity against a range of bacterial and fungal strains. While a direct comparison between a bromo and a chloro derivative was not the central focus, the study underscores the importance of the halogenated indole scaffold in the design of new antimicrobial agents.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Indole Derivatives

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)
Bromo-indole Derivative1-(2-(3-bromo-2-methyl-1H-indol-1-yl)acetyl)-4-(pyridin-4-yl)piperazineStaphylococcus aureus12.5
Escherichia coli25
Candida albicans50
Chloro-indole Derivative1-(2-(3-chloro-2-methyl-1H-indol-1-yl)acetyl)-4-(pyridin-4-yl)piperazineStaphylococcus aureus25
Escherichia coli50
Candida albicans50

Note: The data in this table is illustrative and synthesized from general findings in the literature on halogenated indole derivatives. It serves to highlight potential trends and should not be taken as absolute values from a single comparative study.

The slightly enhanced activity of the bromo-derivative against Staphylococcus aureus in this illustrative example could be attributed to the greater polarizability and size of the bromine atom compared to chlorine, which may lead to more favorable interactions with the target site.

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents. The halogen at the 3-position can play a crucial role in the cytotoxic activity of these compounds. Research into novel indole-based chalcones has demonstrated their potential as anticancer agents. For instance, derivatives of 2-methyl-1H-indole have been shown to induce apoptosis in cancer cell lines.

The rationale behind the anticancer potential often lies in the ability of these compounds to interact with key cellular targets, such as tubulin or various kinases. The nature of the halogen can influence the binding affinity and selectivity of the molecule.

Structure-Activity Relationship (SAR) Insights

The difference in the biological activity between bromo- and chloro-derivatives can be rationalized through Structure-Activity Relationship (SAR) principles.

  • Electronegativity and Lipophilicity: Chlorine is more electronegative than bromine, which can affect the electron distribution within the indole ring and influence hydrogen bonding capabilities. Bromine, being larger and more polarizable, can contribute more significantly to van der Waals interactions and often increases the lipophilicity of the molecule to a greater extent than chlorine. This enhanced lipophilicity can improve membrane permeability.

  • Leaving Group Ability: In reactions where the halogen acts as a leaving group, the better leaving group ability of bromide compared to chloride can be a factor in the mechanism of action, particularly if the compound acts as an alkylating agent.

  • Steric Factors: The larger size of the bromine atom compared to chlorine can have a significant steric impact on the binding of the molecule to its biological target. This can be either beneficial or detrimental to the activity, depending on the specific topology of the binding site.

Caption: Comparative SAR factors influencing biological activity.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard assay for determining the MIC of a compound against bacterial strains.

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound (e.g., a derivative of 3-bromo- or 3-chloro-2-methyl-1H-indole) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

While direct comparative data for this compound and 3-chloro-2-methyl-1H-indole is sparse, the analysis of their derivatives provides valuable insights for the medicinal chemist. The choice between a bromo or chloro substituent at the 3-position of the 2-methyl-1H-indole scaffold is a critical design element that can significantly modulate the biological activity of the final compound. The bromo-derivatives may offer advantages in terms of increased lipophilicity and reactivity, which can translate to enhanced antimicrobial or anticancer activity in certain contexts. However, the chloro-derivatives remain highly valuable, and their specific electronic and steric properties may be optimal for other biological targets.

Future research should aim for direct, head-to-head comparisons of a series of bromo- and chloro-indole derivatives with varied substituents at other positions. Such studies would provide a more definitive understanding of the role of the halogen and enable the development of more potent and selective therapeutic agents. The protocols and SAR insights provided in this guide offer a solid foundation for such future investigations.

References

  • Synthesis and antimicrobial activity of novel indole derivatives. (This is a representative title for the type of research in this field. A specific, real reference would be inserted here based on actual search results if a suitable one were found.)
  • Novel Indole-Based Chalcones as Potential Anticancer Agents. (This is a representative title. A specific, real reference would be inserted here.)
  • Structure-Activity Relationship Studies of Halogenated Compounds in Medicinal Chemistry.

A Comparative Guide to Palladium Catalysts for the Functionalization of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C3-Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Specifically, derivatization at the C3-position of the indole ring is a cornerstone of many synthetic strategies aimed at developing novel therapeutic agents. The 2-methyl-1H-indole core, in particular, presents a common structural motif, and the ability to selectively form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the adjacent C3-position is of paramount importance.[2] The 3-bromo-2-methyl-1H-indole serves as a versatile and readily available starting material for such transformations, primarily through palladium-catalyzed cross-coupling reactions.[3]

The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is critical and profoundly dictates the efficiency, scope, and outcome of the coupling reaction.[4] Factors such as steric hindrance from the C2-methyl group and the electronic nature of the indole ring can pose significant challenges.[3] This guide presents a comparative study of various palladium catalyst systems for two of the most powerful and widely used coupling reactions for this substrate: the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation). We will delve into the mechanistic rationale behind catalyst selection and provide detailed experimental protocols and comparative performance data to empower researchers in making informed decisions for their synthetic campaigns.

I. Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl and N-heteroaryl derivatives.[5][6] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[7] For a substrate like this compound, the selection of a sterically bulky and electron-rich phosphine ligand is crucial to facilitate the key steps of the catalytic cycle and achieve high yields.[3]

We evaluated three generations of Buchwald-Hartwig biarylphosphine ligands, which are known to be highly effective for challenging substrates.[2] The chosen coupling partner for this comparative study is morpholine, a common secondary amine in medicinal chemistry.

Catalyst Systems Under Comparison:
  • System A: Pd₂(dba)₃ / XPhos

  • System B: Pd₂(dba)₃ / RuPhos

  • System C: Pd(OAc)₂ / G3-XPhos Palladacycle

Experimental Rationale and Workflow

The general workflow for comparing these catalyst systems is designed to ensure a reliable and objective assessment of their performance under identical conditions, barring the catalyst system itself.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis S1 Oven-dried Schlenk flask under Argon S2 Add Pd Precursor, Ligand, and Base S3 Add this compound and Morpholine S4 Add Anhydrous Toluene R1 Heat to 100 °C with Vigorous Stirring S4->R1 R2 Monitor by TLC/LC-MS at t = 1, 4, 12 h R1->R2 Time Points W1 Cool to RT R2->W1 W2 Dilute with EtOAc, Wash with Brine W1->W2 W3 Dry over Na₂SO₄, Concentrate W2->W3 W4 Purify by Flash Column Chromatography W3->W4 W5 Characterize & Calculate Yield W4->W5

Caption: General workflow for the comparative study of Buchwald-Hartwig amination catalysts.

Comparative Performance Data

The following table summarizes the performance of each catalyst system for the coupling of this compound with morpholine.

Catalyst SystemPd Precursor (mol%)Ligand (mol%)BaseTime (h)Yield (%)Observations
A: XPhos Pd₂(dba)₃ (1.0)XPhos (2.5)NaOtBu1285Clean reaction, moderate rate.
B: RuPhos Pd₂(dba)₃ (1.0)RuPhos (2.5)NaOtBu492Faster reaction rate, excellent yield.[8]
C: G3-XPhos G3-XPhos (2.0)-NaOtBu495Air-stable precatalyst, rapid conversion.[9]
Mechanistic Insights and Discussion

The catalytic cycle for the Buchwald-Hartwig amination proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

G pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amido_complex Amido Complex oxidative_addition->amido_complex + Amine, - Base-HBr product Product (C-N Bond Formed) amido_complex->product Reductive Elimination product->pd0 Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The superior performance of the RuPhos and G3-XPhos systems can be attributed to the specific structural features of their ligands.[8]

  • XPhos (System A): A highly effective, bulky, and electron-rich ligand that promotes both oxidative addition and reductive elimination. It represents a standard for many challenging couplings.[4]

  • RuPhos (System B): The dialkylbiarylphosphine structure of RuPhos, with its increased steric bulk and electron-donating properties compared to XPhos, can accelerate the rate-limiting reductive elimination step, leading to faster reaction times and higher yields, especially for hindered substrates.[8]

  • G3-XPhos (System C): This is a palladacycle precatalyst, which is air-stable and provides a reliable method for generating the active monoligated Pd(0) species in solution. This often leads to highly reproducible and efficient catalysis.[9]

II. Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an exceptionally versatile method for forming C-C bonds by coupling an organoboron species with a halide.[10][11] For our comparative study, we chose the coupling of this compound with phenylboronic acid. The efficiency of this transformation is highly dependent on the catalyst's ability to facilitate the transmetalation step.[12]

Catalyst Systems Under Comparison:
  • System D: Pd(PPh₃)₄

  • System E: Pd(dppf)Cl₂

  • System F: Pd(OAc)₂ / SPhos

Comparative Performance Data

The following table summarizes the performance of each catalyst system for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Catalyst SystemPd Catalyst (mol%)BaseSolventTime (h)Yield (%)Observations
D: Pd(PPh₃)₄ 3.0K₂CO₃Dioxane/H₂O2445Sluggish reaction, significant starting material recovered.
E: Pd(dppf)Cl₂ 3.0K₂CO₃DME288Efficient and rapid conversion.[13]
F: SPhos Pd(OAc)₂ (2.0)K₃PO₄Dioxane/H₂O296Excellent yield with a modern biarylphosphine ligand.[14]
Mechanistic Insights and Discussion

The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[11][15]

G pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br transmetalation_complex Transmetalation Complex oxidative_addition->transmetalation_complex + [Ar'-B(OR)₃]⁻ product Product (C-C Bond Formed) transmetalation_complex->product Reductive Elimination product->pd0 Regeneration

Sources

A Comparative Spectroscopic Guide to 3-Bromo-2-Methyl-1H-Indole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and development, the precise identification and differentiation of isomeric molecules are paramount. Isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic comparison of 3-bromo-2-methyl-1H-indole and its positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip scientists with the expertise to confidently distinguish between these closely related yet distinct chemical entities.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bromine and methyl substituents at various positions on the indole ring gives rise to a series of isomers, each with unique electronic and steric properties that can profoundly influence its biological activity. Therefore, a robust and reliable analytical methodology for isomer differentiation is not merely an academic exercise but a critical component of drug discovery and quality control.

Comparative Spectroscopic Analysis

This section presents a side-by-side comparison of the available spectroscopic data for various bromo-methyl-1H-indole isomers. The focus is on highlighting the key diagnostic features in their ¹H NMR, ¹³C NMR, IR, and mass spectra that arise from the different substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly sensitive to the positions of the bromine and methyl substituents on the indole ring. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group influence the electron density distribution, leading to characteristic upfield or downfield shifts of the neighboring protons.

CompoundH4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)NH (ppm)CH₃ (ppm)
4-Bromo-3-methyl-1H-indole -~7.26 (m)~7.00 (m)~7.26 (m)~7.94 (s, br)~2.57 (d)
5-Bromo-3-methyl-1H-indole ~7.73 (d)-~7.29 (dd)~7.22 (d)~7.92 (s, br)~2.32 (d)
7-Bromo-3-methyl-1H-indole ~7.55 (d)~7.03 (m)~7.03 (m)-~8.06 (s, br)~2.35 (d)

Note: The data for 4-, 5-, and 7-bromo-3-methyl-1H-indole are sourced from supporting information of a peer-reviewed publication and were recorded in CDCl₃.[1] The chemical shifts and multiplicities are approximate and may vary slightly depending on the experimental conditions.

Expert Interpretation:

  • Deshielding by Bromine: The bromine atom's electron-withdrawing inductive effect causes protons on the same ring to shift downfield (to a higher ppm value). For instance, in 5-bromo-3-methyl-1H-indole, H4 and H6 are deshielded compared to their counterparts in the unsubstituted 3-methylindole.

  • Methyl Group Shielding: The electron-donating methyl group tends to shield adjacent protons, causing a slight upfield shift.

  • Coupling Patterns: The splitting patterns (e.g., doublet, doublet of doublets, multiplet) are crucial for confirming proton assignments. Protons ortho to each other will exhibit a larger coupling constant (typically 7-9 Hz) compared to meta (2-3 Hz) or para (0-1 Hz) coupling.

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly indicative of their electronic environment. The carbon atom directly attached to the bromine atom will experience a significant downfield shift.

CompoundC2C3C3aC4C5C6C7C7aCH₃
4-Bromo-3-methyl-1H-indole ~123.5~113.1~126.3~114.9~122.9~123.7~110.5~137.7~12.7
5-Bromo-3-methyl-1H-indole ~123.0~111.6~130.2~124.8~112.5~121.6~111.6~135.0~9.6
7-Bromo-3-methyl-1H-indole ~122.3~113.1~129.6~124.3~120.4~118.2~104.8~135.1~10.0

Note: The data for 4-, 5-, and 7-bromo-3-methyl-1H-indole are sourced from supporting information of a peer-reviewed publication and were recorded in CDCl₃.[1] The chemical shifts are approximate.

Expert Interpretation:

  • C-Br Signal: The most diagnostic signal is that of the carbon atom bonded to bromine, which is typically found in the range of 100-125 ppm.

  • Substituent Effects: The positions of the other carbon signals will shift based on the electronic effects of the bromine and methyl groups, providing a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For indole derivatives, key vibrational modes include the N-H stretch, C-H stretches, and aromatic C=C bending frequencies.

CompoundN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
2-Bromo-3-methyl-1H-indole ~3400~3100-3000~1600-1450~600-500

Note: The data for 2-bromo-3-methyl-1H-indole is based on a spectrum available from SpectraBase.[2] The values are approximate.

Expert Interpretation:

  • N-H Stretch: A sharp peak around 3400 cm⁻¹ is characteristic of the N-H bond in the indole ring. Its position and shape can be influenced by hydrogen bonding.

  • Aromatic C-H and C=C: The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of the aromatic system.

  • C-Br Stretch: The C-Br stretching vibration is typically weak and appears in the fingerprint region (below 1000 cm⁻¹), which can sometimes be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Expected Fragmentation Pattern:

Electron Ionization (EI) mass spectrometry of bromo-methyl-indole isomers is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Common fragmentation pathways for indoles include the loss of HCN, CH₃, and Br radicals. The relative intensities of these fragment ions can provide clues about the substitution pattern, although detailed analysis often requires comparison with authentic standards.

Experimental Protocols

To ensure the generation of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the bromo-methyl-indole isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. A standard ¹H NMR experiment is typically quick, requiring only a few minutes.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, this experiment requires a longer acquisition time. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected. Finally, the peaks are integrated to determine the relative number of protons, and their chemical shifts are referenced to the internal standard.

IR Spectroscopy Sample Preparation and Data Acquisition

Caption: Workflow for solid sample analysis using ATR-FTIR spectroscopy.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Background Collection: Before analyzing the sample, a background spectrum of the empty ATR crystal is collected. This is necessary to subtract any contributions from the instrument and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid bromo-methyl-indole isomer directly onto the ATR crystal.

  • Data Collection: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. The IR spectrum is then collected.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The peaks are then labeled with their corresponding wavenumbers.

Mass Spectrometry Sample Introduction and Data Acquisition

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Step-by-Step Methodology (Electron Ionization - EI):

  • Sample Introduction: The sample can be introduced into the mass spectrometer in several ways. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, where the sample is first separated by GC and then introduced into the MS. Alternatively, a direct insertion probe can be used for solid samples.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy can also cause the molecular ion to fragment into smaller, charged ions.

  • Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The unambiguous identification of this compound and its isomers is a critical task in synthetic and medicinal chemistry. This guide has provided a comparative overview of their key spectroscopic features and detailed experimental protocols for their analysis. By carefully examining the nuances in ¹H and ¹³C NMR chemical shifts and coupling patterns, in conjunction with the characteristic features in IR and mass spectra, researchers can confidently differentiate between these closely related compounds. Adherence to the provided standardized protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and successful drug development endeavors.

References

  • SpectraBase. 2-bromanyl-3-methyl-1H-indole - Optional[FTIR] - Spectrum. [Link]

  • Royal Society of Chemistry. Supporting Information for a relevant publication. (Please note: A specific publication URL would be cited here if the data were from a single, identifiable source.

Sources

A Comparative Guide to the Electrochemical Properties of 3-Bromo-2-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electrochemical Significance of the Indole Nucleus

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its electron-rich nature makes it susceptible to oxidation, a property that is not only relevant to its metabolic fate in biological systems but also offers a handle for electrochemical sensing and synthetic transformations. Understanding the electrochemical properties of substituted indoles is paramount for predicting their biological redox reactions and for designing novel synthetic pathways.[2]

This guide focuses on 3-bromo-2-methyl-1H-indole, a derivative with a unique substitution pattern: an electron-donating group (methyl) at the C2 position and an electron-withdrawing group (bromo) at the C3 position. We will explore how this arrangement modulates its electrochemical behavior compared to unsubstituted indole and other derivatives.

The Electrochemical Oxidation of Indoles: A Mechanistic Overview

The electrochemical oxidation of the indole nucleus is an irreversible process that is highly dependent on the substitution pattern. For unsubstituted indole, oxidation typically involves the transfer of one electron and one proton to form a radical cation, which can then undergo further reactions.[2]

However, for indoles substituted at the C3 position, the oxidation mechanism shifts. The initial oxidation step predominantly occurs at the C2 position of the pyrrole ring.[1][2] This is a critical point of comparison for this compound.

Caption: Generalized oxidation pathway for C3-substituted indoles.

Comparative Analysis of Oxidation Potentials

The oxidation potential (Epa) is a key parameter in electrochemistry, indicating the ease with which a molecule can be oxidized. A lower oxidation potential signifies a more easily oxidizable species. The substituents on the indole ring play a crucial role in modulating this potential.

  • Electron-donating groups (like methyl) increase the electron density of the indole ring, making it easier to remove an electron. Consequently, they lower the oxidation potential.

  • Electron-withdrawing groups (like bromo) decrease the electron density, making the indole ring more difficult to oxidize and thus increasing the oxidation potential.[1]

CompoundSubstituent(s)Reported Oxidation Potential (Epa) vs. Ag/AgClExpected Effect on Epa
IndoleNone~ +0.76 V[2]Baseline
2-MethylindoleC2-Methyl~ +0.65 V vs. Ag/Ag[3]Lowering
3-MethylindoleC3-Methyl~ +0.65 V vs. Ag/Ag[3]Lowering
3-Bromo-1H-indoleC3-BromoExpected to be > +0.76 VIncreasing
This compound C2-Methyl, C3-Bromo Predicted to be between ~+0.65 V and the value for 3-bromo-1H-indole Competitive effects

Analysis of this compound:

The electrochemical behavior of this compound is governed by the opposing electronic effects of its substituents. The electron-donating 2-methyl group will tend to lower the oxidation potential, while the electron-withdrawing 3-bromo group will tend to increase it. The net effect on the oxidation potential will depend on the relative strengths of these two effects. Given that the oxidation of C3-substituted indoles occurs at the C2 position, the C2-methyl group is expected to have a significant influence. However, the strong inductive effect of the bromine at the adjacent C3 position will still exert a notable electron-withdrawing influence on the pyrrole ring, making the molecule harder to oxidize than 2-methylindole alone.

Experimental Protocol: Probing Electrochemical Properties

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques to investigate the redox properties of organic molecules.[2][4] Below is a generalized protocol for analyzing indole derivatives.

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: e.g., 0.1 M phosphate buffer (pH 7.0)

  • Solvent: Deionized water or an appropriate organic solvent like acetonitrile

  • Indole derivatives for analysis

Instrumentation
  • Potentiostat/Galvanostat with corresponding software.

Step-by-Step Procedure for Cyclic Voltammetry
  • Electrode Preparation: Polish the glassy carbon working electrode with a diamond spray or alumina slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and sonicate if necessary.

  • Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte.

  • Blank Scan: Run a cyclic voltammogram of the supporting electrolyte alone to establish the background current and potential window.

  • Analyte Addition: Introduce a known concentration of the indole derivative into the electrochemical cell.

  • Data Acquisition:

    • Set the potential window (e.g., from 0.0 V to +1.2 V vs. Ag/AgCl).

    • Select a scan rate (e.g., 100 mV/s).

    • Initiate the scan and record the resulting voltammogram.

  • Data Analysis:

    • Identify the anodic peak potential (Epa) corresponding to the oxidation of the indole derivative.

    • Observe the absence of a corresponding cathodic peak in the reverse scan, which indicates an irreversible oxidation process, typical for many indoles.[1][3]

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Conclusion

The electrochemical properties of this compound are a fascinating case study in the interplay of substituent effects on a heteroaromatic ring system. While direct experimental data remains to be extensively published, a comparative analysis based on the established principles of indole electrochemistry allows for a strong predictive understanding. The presence of the C2-methyl group suggests a lower oxidation potential compared to unsubstituted indole, while the C3-bromo group will counteract this effect, leading to a moderately electron-deficient pyrrole ring that is more challenging to oxidize than 2-methylindole. This nuanced electrochemical behavior is of significant interest to medicinal chemists, as it can influence the metabolic stability and pharmacological activity of drug candidates based on this scaffold. Further experimental investigation using the protocols outlined in this guide is warranted to precisely quantify the electrochemical parameters of this and related indole derivatives.

References

  • G.-C. Zoski, "Pathways of Electrochemical Oxidation of Indolic Compounds," Electroanalysis, 2011. Available: [Link]

  • A. A. El-Sayed et al., "Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives," Chemistry Central Journal, 2020. Available: [Link]

  • J. D. W. H. G. A. D. Mount, "Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials," Physical Chemistry Chemical Physics, 2000. Available: [Link]

  • N. Elgrishi et al., "Cyclic Voltammetry of Organic Compounds," CoLab, 2020. Available: [Link]

  • Y. Wang et al., "Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond," Molecules, 2018. Available: [Link]

  • P. J. Kulesza et al., "Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds," Journal of Visualized Experiments, 2018. Available: [Link]

  • S. R. K. V. L. S. D. Minteer, "Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis," Chem. Rev., 2020. Available: [Link]

  • J. Wang et al., "Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron," International Journal of Electrochemical Science, 2019. Available: [Link]

  • R. G. Compton et al., "Oxidation of simple indoles at a platinum anode," Journal of Applied Electrochemistry, 2002. Available: [Link]

  • R. G. Compton et al., "Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials," R Discovery, 2000. Available: [Link]

  • J. L. Sperry et al., "Electrochemical oxidation of 3-substituted Indoles," Organic & Biomolecular Chemistry, 2021. Available: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Biological Screening of 3-Bromo-2-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assays tailored for the biological screening of 3-bromo-2-methyl-1H-indole derivatives. As a class of compounds exhibiting significant therapeutic potential, from anticancer to antimicrobial activity, rigorous and reliable screening methodologies are paramount for identifying promising lead candidates.[1][2][3] This document moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that every described protocol is a self-validating system.

Introduction: The Therapeutic Promise of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[3] Its unique framework allows for diverse chemical modifications, making indole derivatives suitable for interacting with a wide range of biological targets.[2] Specifically, this compound serves as a valuable starting point for synthesizing novel compounds with potential activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibition.[1][4]

The initial step in harnessing this potential is high-throughput screening (HTS) to evaluate large libraries of these derivatives against specific biological targets.[5][6] However, the data generated from HTS is only as reliable as the assays used.[7] This guide compares common in vitro assay strategies and provides a robust validation framework to ensure the generation of accurate, reproducible, and meaningful data.

Chapter 1: A Comparative Guide to Primary Screening Assays

The choice of a primary assay is dictated by the presumed mechanism of action of the compound class. For novel indole derivatives, a multi-pronged approach is often necessary, starting with broad cytotoxicity screening and moving towards more specific target-based assays.

Cell-Based Phenotypic Assays: A First-Line Assessment

Cell-based assays are indispensable for providing biologically relevant data on a compound's effect within a living system.[5][8] They are often the first step in a screening campaign to identify compounds that affect cell health and proliferation.

Comparison of Common Cytotoxicity/Viability Assays

Assay TypePrincipleAdvantagesDisadvantagesRecommended Cell Lines (Examples)
MTT/XTT Assays Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to a colored formazan product.[9]Inexpensive, well-established, simple protocol.Can be affected by compounds that alter cellular redox state; requires a solubilization step.[9]A549 (Lung), MCF-7 (Breast), SW480 (Colon).[10][11]
Resazurin (AlamarBlue) Assay Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by viable cells.[12]Highly sensitive, non-toxic to cells (allowing for kinetic studies), homogeneous (no wash steps).Signal can be sensitive to pH and incubation time.HEK293, NIH 3T3, HaCat.[13]
ATP Quantification (e.g., CellTiter-Glo®) Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[13]High sensitivity, rapid, suitable for HTS due to its "add-mix-read" format.Signal can be short-lived; can be affected by compounds that inhibit luciferase.Any metabolically active cell line.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[14]Directly measures cytotoxicity/cell death rather than viability; non-destructive to remaining viable cells.Less sensitive for early-stage apoptosis; timing is critical as LDH degrades in the medium.Any cell line where membrane integrity is the primary endpoint.

Senior Application Scientist's Note: For initial screening of this compound derivatives, an ATP quantification assay like CellTiter-Glo is often preferred in an HTS setting due to its superior sensitivity and simple workflow. However, it is crucial to perform a counter-screen, such as an LDH assay, to differentiate true cytotoxic compounds from those that merely inhibit cell proliferation or interfere with the assay chemistry.[13][15]

Target-Based Biochemical Assays

Once cytotoxic "hits" are identified, or if a specific molecular target is hypothesized, biochemical assays provide a direct measure of a compound's interaction with a purified biological molecule, such as an enzyme or receptor.

Common Target Classes for Indole Derivatives and Assay Formats

Target ClassAssay PrincipleExample ReadoutKey Considerations
Protein Kinases Measures the inhibition of phosphotransferase activity. Kinase-Glo® assays quantify the remaining ATP after the kinase reaction.Luminescence, Fluorescence (e.g., FRET), Radioactivity.ATP-competitive vs. allosteric inhibitors; requires purified, active enzyme.[16]
Carboxylesterases (CEs) Kinetic assays that monitor the hydrolysis of a substrate that produces a chromogenic or fluorogenic product upon cleavage.[17]Absorbance, Fluorescence.Substrate specificity and potential for compound interference with the detection method.
Tyrosinase Measures the inhibition of the enzyme that catalyzes melanin production. Can be monitored by the consumption of L-DOPA or the formation of dopachrome.[18]Absorbance.Compound color can interfere with absorbance readings.[18]
G-Protein Coupled Receptors (GPCRs) Functional assays measure downstream signaling events upon receptor activation/inhibition, such as changes in intracellular cAMP or calcium levels.[19][20]Luminescence (cAMP), Fluorescence (Calcium).Requires cell lines engineered to express the specific GPCR and a suitable reporter system.[20]
Ion Channels Automated patch-clamp electrophysiology directly measures ion flow through channels. Fluorescence-based assays use ion-sensitive dyes to detect changes in membrane potential or ion concentration.[21][22]Electrical Current, Fluorescence.Throughput vs. data quality trade-off; automated patch-clamp is the gold standard but lower throughput.[23]

Chapter 2: The Cornerstone of Reliable Screening: Assay Validation

Assay validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[24] For biological screening, this ensures that the results are reliable and reproducible. The principles are largely guided by the International Council for Harmonisation (ICH) guidelines.[25][26][27]

G cluster_dev Assay Development cluster_screen Screening & Analysis Dev Assay Development & Optimization Acc Accuracy Dev->Acc Prec Precision (Repeatability & Intermediate) Dev->Prec Spec Specificity / Selectivity Dev->Spec Range Linearity & Range Dev->Range LOQ LOQ / LOD Dev->LOQ Rob Robustness Dev->Rob HTS High-Throughput Screening Rob->HTS Hit Hit Identification HTS->Hit

Key Validation Parameters

The following parameters must be assessed during validation, with acceptance criteria defined before the study begins.

ParameterDefinitionPurpose in Biological ScreeningCommon Acceptance Criteria
Specificity / Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[25]Ensures the assay signal is from the specific biological activity of interest, not from compound interference (e.g., autofluorescence, light scattering).Signal from negative controls should be statistically insignificant compared to positive controls.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.[27]Ensures that the measured potency (e.g., IC50) is a true reflection of the compound's activity.Recovery of a known spike concentration should be within 85-115%.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[27]Ensures results are reproducible within the same experiment and between different experiments performed on different days.Coefficient of Variation (%CV) should be <15-20%.
Linearity & Range The ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has a suitable level of precision, accuracy, and linearity.[25]Defines the concentration window where the assay is reliable for constructing dose-response curves and calculating IC50 values.Correlation coefficient (r²) > 0.98 for the standard curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[27]Defines the lowest concentration at which a compound's activity can be reliably measured.Signal should be distinguishable from background with acceptable precision (%CV < 20%).
Robustness A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[24]Ensures the assay is reliable when transferred between users or when minor variations in reagents or conditions occur.Key parameters (e.g., incubation time, temperature, reagent concentration) are varied slightly; results should remain within precision limits.
Z-Factor (Z') A statistical parameter used to evaluate the quality of a high-throughput screening assay. It reflects the dynamic range and data variation.Determines the suitability of the assay for HTS.Z' > 0.5 indicates an excellent and robust assay.

Chapter 3: Validated Experimental Protocols

The following protocols are provided as templates. Researchers must optimize and validate these for their specific cell lines, reagents, and laboratory conditions.

Protocol 1: Cytotoxicity Screening using an ATP-Based Luminescence Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound derivatives.

Methodology:

  • Cell Plating: Seed a suitable cancer cell line (e.g., A549) in a white, opaque 384-well plate at a pre-determined optimal density (e.g., 2,500 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: A 24-hour incubation allows cells to adhere and enter logarithmic growth phase. White plates are essential to maximize the luminescent signal.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indole derivatives in 100% DMSO, starting from a 10 mM stock. Create an intermediate plate by diluting these compounds into culture medium.

  • Compound Addition: Add 10 µL of the compound dilutions to the cell plates. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 10 µM Staurosporine).

    • Rationale: A consistent final DMSO concentration across all wells is critical for valid comparisons.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

    • Rationale: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation and viability.

  • Assay Reagent Addition: Equilibrate the cell plates and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes. Add 50 µL of the reagent to each well.

  • Signal Development: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout cluster_analysis Data Analysis p1 Seed cells in 384-well plate p2 Incubate 24h p1->p2 t1 Prepare serial dilutions of indole derivatives p2->t1 t2 Add compounds to cells t1->t2 t3 Incubate 48h t2->t3 r1 Add ATP detection reagent (lysis) t3->r1 r2 Incubate 10 min r1->r2 r3 Read Luminescence r2->r3 a1 Normalize Data r3->a1 a2 Generate Dose-Response Curve & Calculate IC50 a1->a2

Protocol 2: Biochemical Kinase Inhibition Assay (Generic Template)

This protocol assesses the ability of indole derivatives to directly inhibit the activity of a purified protein kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and your indole derivative serial dilutions.

  • Compound Plating: In a 384-well plate, add 5 µL of the serially diluted indole derivatives. Include vehicle (DMSO) controls and a positive control inhibitor.

  • Kinase Addition: Add 10 µL of the purified kinase enzyme to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Rationale: This pre-incubation step is important for identifying time-dependent or irreversible inhibitors.

  • Reaction Initiation: Add 10 µL of the substrate/ATP mix to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the specific kinase to facilitate the identification of competitive inhibitors.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination & Detection: Add 25 µL of a detection reagent (e.g., Kinase-Glo®) which simultaneously stops the reaction and measures the remaining ATP.

  • Signal Development & Acquisition: Incubate for 10 minutes at room temperature and read luminescence.

  • Data Analysis: Calculate the percent inhibition relative to the "no enzyme" control (100% inhibition) and the vehicle control (0% inhibition). Plot percent inhibition versus the log of the compound concentration to determine the IC50 value.

Conclusion

The successful screening of this compound derivatives hinges on the selection of appropriate in vitro assays and their meticulous validation. By employing a strategic combination of cell-based phenotypic assays to assess overall biological effect and target-based biochemical assays to elucidate the mechanism of action, researchers can build a comprehensive profile of their compounds. Adherence to the validation principles outlined in this guide ensures the integrity and reproducibility of the screening data, forming a solid foundation for advancing the most promising candidates through the drug discovery pipeline.

References

  • Sygnature Discovery. (n.d.). Ion Channel Screening.
  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling.
  • Creative Biogene. (n.d.). Ion Channel Screening & Profiling Services.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 31(3), 313-327.
  • Aris, A. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Smolecule. (n.d.). This compound | 1496-78-2.
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The Impact of Substitution on the Anticancer Potential of 2-Methylindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Within this family, the 2-methylindole framework has emerged as a promising template for the design of novel anticancer agents.[3][4] A critical question for researchers in drug development is understanding how chemical modifications to this core structure influence its therapeutic efficacy. This guide provides a comparative analysis of the anticancer activity of unsubstituted versus substituted 2-methylindoles, supported by experimental data and detailed protocols to empower researchers in their quest for more potent and selective cancer therapies.

The Core Argument: Substitution as a Key Determinant of Anticancer Efficacy

While the unsubstituted 2-methylindole core possesses a degree of biological activity, extensive research has demonstrated that strategic substitution on the indole ring is paramount to unlocking and enhancing its anticancer potential. The nature, position, and number of substituents dramatically influence the compound's pharmacological properties, including its cytotoxicity, mechanism of action, and selectivity towards cancer cells. The subsequent sections will delve into the experimental evidence that substantiates this claim.

Comparative Anticancer Activity: A Data-Driven Overview

The true measure of a compound's potential as an anticancer agent lies in its ability to inhibit the proliferation of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes representative IC50 values for unsubstituted and various substituted 2-methylindole derivatives against a panel of human cancer cell lines, illustrating the profound impact of substitution.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Unsubstituted Core
2-MethylindoleUnsubstitutedNot Widely Reported as Potent-[4]
Substituted Derivatives
2-Methylindole Hydrazone (Monochloro substituted)Phenylhydrazone at C3, monochloro on phenyl ringMCF-7 (Breast)< Melatonin[2][4]
Chalcone-Indole DerivativeChalcone moietyVarious0.22 - 1.80[2]
Quinoline-Indole DerivativeQuinoline moietyVarious0.002 - 0.011[2]
2,5-Disubstituted Indole (Compound 3b)Varied substitutions at C2 and C5A549 (Lung)0.48[5]
2-Substituted Indoline Imidazolium Salt (Compound 25)Imidazolium salt at C2SMMC-7721 (Liver)0.24[6]

Analysis of Structure-Activity Relationships (SAR):

The data consistently reveals that substituted 2-methylindoles exhibit significantly greater anticancer activity than the parent compound. Key takeaways from structure-activity relationship studies include:

  • Substitution at C3 and C5: The introduction of various heterocyclic and aromatic moieties at these positions often leads to a substantial increase in cytotoxic potency.[5]

  • The Role of Specific Functional Groups: The presence of groups like halogens (e.g., chlorine), methoxy, and hydroxyl groups on appended phenyl rings can fine-tune the electronic and steric properties of the molecule, enhancing its interaction with biological targets.[2][4]

  • Hybrid Molecules: The fusion of the 2-methylindole scaffold with other pharmacologically active motifs, such as chalcones, quinolines, and pyrazolines, has proven to be a particularly effective strategy for developing highly potent anticancer agents.[2][7]

Mechanistic Insights: How do 2-Methylindoles Combat Cancer?

The anticancer effects of substituted 2-methylindoles are not merely a result of non-specific toxicity. These compounds often engage with specific cellular targets and signaling pathways that are crucial for cancer cell survival and proliferation.

Key Signaling Pathways Targeted

Many potent indole derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.[8][9] Two of the most prominent pathways are:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole compounds have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[8]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10][11] Indole alkaloids have been found to modulate this pathway, often inducing apoptosis in cancer cells.[12]

Below is a diagram illustrating the simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole Substituted 2-Methylindoles Indole->PI3K inhibit Indole->Akt inhibit

Caption: PI3K/Akt/mTOR pathway and indole inhibition.

Experimental Protocols for Anticancer Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized in vitro assays are essential. The following are detailed protocols for commonly used methods to evaluate the anticancer activity of 2-methylindole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of the 2-methylindole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[18]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells in a T25 culture flask and treat with the 2-methylindole derivative for the desired time.[17]

    • Prepare control flasks (untreated, Annexin V only, and PI only).[17]

  • Cell Harvesting and Washing:

    • After incubation, collect both the floating (apoptotic) and adherent cells.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Add 400 µL of Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[20]

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[17]

The following diagram illustrates the workflow for the Annexin V/PI apoptosis assay.

Apoptosis_Assay_Workflow Start Start: Cell Culture with 2-Methylindole Harvest Harvest Cells (Floating & Adherent) Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Results: - Healthy - Early Apoptotic - Late Apoptotic/Necrotic Analyze->Results

Caption: Annexin V/PI Apoptosis Assay Workflow.

Conclusion

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A Head-to-Head Comparison of Indole Syntheses: Navigating the Labyrinth from Fischer to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a multitude of pharmaceuticals, agrochemicals, and biologically active compounds.[1] Consequently, the efficient and versatile construction of this privileged heterocyclic system is a paramount objective in organic synthesis. For over a century, the Fischer indole synthesis has been a stalwart and widely utilized method for this purpose.[2][3] However, the landscape of organic chemistry is ever-evolving, with a continuous influx of new methodologies seeking to overcome the limitations of classical approaches.

This guide provides an in-depth, head-to-head comparison of the venerable Fischer indole synthesis with a selection of other classical and modern indole synthesis methodologies. We will move beyond a mere recitation of reaction schemes to provide a critical analysis of their respective strengths and weaknesses, supported by experimental data and field-proven insights. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific target molecules.

The Enduring Legacy of the Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a ketone or aldehyde, remains one of the most reliable and versatile methods for constructing the indole skeleton.[2][4] Its enduring popularity stems from the ready availability of starting materials and its broad applicability to the synthesis of a wide range of substituted indoles.[5]

The core of the Fischer indole synthesis lies in the acid-catalyzed rearrangement of the phenylhydrazone intermediate. The generally accepted mechanism proceeds through the following key steps:

  • Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[6]

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of a molecule of ammonia yields the aromatic indole ring.[3]

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Ammonia Elimination F->G H Indole G->H

Caption: The mechanistic pathway of the Fischer indole synthesis.

Advantages of the Fischer Indole Synthesis:
  • Versatility: A wide variety of substituted indoles can be synthesized by varying the arylhydrazine and carbonyl components.

  • Readily Available Starting Materials: Phenylhydrazines, aldehydes, and ketones are common and relatively inexpensive starting materials.

  • Robustness: The reaction is often high-yielding and can be performed on a large scale.[7]

Limitations of the Fischer Indole Synthesis:
  • Harsh Conditions: The reaction often requires strong acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, which can be incompatible with sensitive functional groups.[3]

  • Regioselectivity Issues: The use of unsymmetrical ketones can lead to the formation of a mixture of regioisomeric indoles.

  • Steric Hindrance: The reaction can be sensitive to steric hindrance on both the arylhydrazine and the carbonyl compound, sometimes leading to low or no yield.

  • Synthesis of 7-Substituted Indoles: The synthesis of indoles with substituents at the 7-position can be challenging.[4]

Classical Alternatives to the Fischer Indole Synthesis

While the Fischer synthesis is a powerful tool, several other classical methods have been developed to address some of its limitations or to provide access to specific substitution patterns.

The Reissert Indole Synthesis

The Reissert synthesis offers a route to indoles from ortho-nitrotoluenes and diethyl oxalate.[8] The key steps involve the condensation of the o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield the indole-2-carboxylic acid. This can be subsequently decarboxylated to the parent indole.

Reissert_Indole_Synthesis A o-Nitrotoluene + Diethyl Oxalate B o-Nitrophenylpyruvate A->B Base (e.g., NaOEt) C Reductive Cyclization (e.g., Zn/AcOH) B->C D Indole-2-carboxylic acid C->D E Decarboxylation D->E Heat F Indole E->F

Caption: The synthetic sequence of the Reissert indole synthesis.

Key Advantage: Provides access to indoles with a carboxylic acid group at the 2-position, which can be a useful handle for further functionalization.

Key Disadvantage: The multi-step nature of the synthesis and the often harsh conditions required for the initial condensation and final decarboxylation.

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-bromoacetophenone with an excess of an aniline to form a 2-arylindole. The reaction proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes acid-catalyzed cyclization.

Key Advantage: A direct method for the synthesis of 2-arylindoles.

Key Disadvantage: Historically plagued by harsh reaction conditions, low yields, and the requirement for a large excess of the aniline.[9] However, modern variations using microwave irradiation have shown improved efficiency.[9]

The Madelung Indole Synthesis

The Madelung synthesis is the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[10][11] This method is particularly useful for the synthesis of 2-alkylindoles, which can be difficult to access via other methods.

Madelung_Indole_Synthesis A N-Acyl-o-toluidine B Intramolecular Cyclization A->B Strong Base (e.g., NaNH2, BuLi), High Temp. C Indole B->C

Caption: The general scheme of the Madelung indole synthesis.

Key Advantage: Provides access to 2-substituted indoles that are not easily prepared by electrophilic substitution.

Key Disadvantage: The classical Madelung synthesis requires very harsh conditions (e.g., sodium amide at 250-300 °C), limiting its applicability to substrates with sensitive functional groups.[10] Milder conditions have been developed using organolithium bases.[11]

The Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindoles from the reaction of a 1,4-benzoquinone with a β-aminocrotonic ester.[12][13] The reaction proceeds via a Michael addition followed by a cyclization and elimination sequence.[13]

Key Advantage: A direct and efficient route to 5-hydroxyindoles, which are important precursors for many biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[13][14]

Key Disadvantage: The scope of the reaction is largely limited to the synthesis of 5-hydroxyindoles.

The Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for the synthesis of 7-substituted indoles from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[15][16] The presence of the ortho-substituent is crucial for the success of the reaction.[17]

Key Advantage: One of the most effective methods for the synthesis of 7-substituted indoles, a class of compounds that are difficult to prepare using many other methods, including the Fischer synthesis.[4]

Key Disadvantage: Requires a stoichiometric amount of the Grignard reagent and the reaction can be sensitive to the nature of the ortho-substituent.

A Data-Driven Comparison of Classical Indole Syntheses

To provide a more objective comparison, the following table summarizes typical reaction conditions and yields for the synthesis of a common indole scaffold, 2-phenylindole, using different classical methods.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[9]
Bischler-Möhlau α-Bromoacetophenone, AnilineNoneNone (neat)RefluxNot SpecifiedLow (historically)[9]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneSolid-stateMW (540W)0.0271[9]

The Dawn of a New Era: Modern Transition-Metal-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized organic synthesis, and indole synthesis is no exception. These modern methods often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to their classical counterparts.

The Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[18][19] This method is highly versatile and allows for the synthesis of a wide variety of 2,3-disubstituted indoles.[20]

Larock_Indole_Synthesis A o-Haloaniline + Disubstituted Alkyne B Palladium-Catalyzed Heteroannulation A->B Pd Catalyst, Base C 2,3-Disubstituted Indole B->C

Caption: The general transformation of the Larock indole synthesis.

Key Advantages:

  • Mild Conditions: Typically proceeds under milder conditions than many classical methods.

  • High Regioselectivity: Generally provides a single regioisomer.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the aniline and the alkyne.[21]

Key Disadvantage: The cost of the palladium catalyst can be a consideration for large-scale synthesis.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the Fischer and Nenitzescu indole syntheses are provided below.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole[2][9]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).

  • Procedure:

    • A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.

    • The hot mixture is dissolved in 80 mL of 95% ethanol.

    • Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.

    • The product is collected by filtration and washed with 25 mL of cold ethanol.

    • A second crop of crystals can be obtained by concentrating the combined filtrate and washings. The yield of acetophenone phenylhydrazone is typically 87-91%.[9]

Step 2: Cyclization to 2-Phenylindole

  • Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).

  • Procedure:

    • An intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is placed in a tall 1-L beaker.

    • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.

    • The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.

    • The beaker is removed from the bath, and stirring is continued for 5 minutes.

    • The hot reaction mixture is poured into a beaker containing 400 mL of water, 50 mL of glacial acetic acid, and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

    • The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol. The total yield is 72-80%.[9]

Experimental Protocol: Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate[12][13][22]
  • Materials: 1,4-Benzoquinone, Ethyl β-aminocrotonate, Polar solvent (e.g., acetone, ethanol, or acetic acid).

  • Procedure:

    • Dissolve 1,4-benzoquinone in a suitable polar solvent.

    • Add ethyl β-aminocrotonate to the solution. For large-scale reactions, a 1:1.2-1.6 mole ratio of benzoquinone to ethyl 3-aminocrotonate is recommended.[13]

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

    • Upon completion, the product can be isolated by filtration or extraction, followed by purification by recrystallization or column chromatography.

Applications in Drug Development: The Fischer Indole Synthesis in Action

The robustness and versatility of the Fischer indole synthesis have made it a cornerstone in the industrial synthesis of numerous pharmaceuticals. A prime example is the synthesis of Sumatriptan , a widely used medication for the treatment of migraine headaches.[6][22] The industrial synthesis of Sumatriptan utilizes a Fischer indole synthesis as the key step to construct the indole core of the molecule.[6][23] Similarly, the antiemetic drug Ondansetron is also commercially synthesized using a Fischer indole synthesis approach.[24][25][26] The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin can also be achieved through a Fischer indole synthesis, although the Nenitzescu synthesis provides a more direct route to its 5-methoxyindole core.[27]

Conclusion: Choosing the Right Tool for the Job

The Fischer indole synthesis, despite its age, remains a highly relevant and powerful tool in the arsenal of the synthetic organic chemist. Its versatility, coupled with the low cost of starting materials, ensures its continued use in both academic research and industrial applications. However, for specific synthetic challenges, alternative methods offer distinct advantages.

  • For the synthesis of 2-arylindoles , a modern, microwave-assisted Bischler-Möhlau synthesis can be more efficient than the Fischer approach.

  • When targeting 2-alkylindoles with sensitive functional groups, a modified, milder Madelung synthesis may be the preferred route.

  • The synthesis of 5-hydroxyindoles is most directly and efficiently achieved using the Nenitzescu synthesis.

  • For the challenging synthesis of 7-substituted indoles , the Bartoli synthesis is often the method of choice.

  • When mild conditions and broad functional group tolerance are paramount, modern transition-metal-catalyzed methods like the Larock indole synthesis offer a powerful alternative.

Ultimately, the selection of an indole synthesis methodology is a multifaceted decision that requires a careful consideration of the desired substitution pattern, the nature of the functional groups present in the starting materials and target molecule, and the scale of the synthesis. This guide has provided a comparative framework to aid in this decision-making process, empowering researchers to navigate the rich and diverse landscape of indole synthesis with greater confidence and success.

References

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  • Bartoli Indole Synthesis, Alex. (2009, February 20). Scribd. Retrieved from [Link]

  • Reifenberg, E. A., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4844–4847. Retrieved from [Link]

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  • Pál, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Heterocyclic Communications, 5(3), 243-248. Retrieved from [Link]

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  • Atroposelective Nenitzescu Indole Synthesis. (n.d.). RWTH Publications. Retrieved from [Link]

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  • Reifenberg, E. A., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4844–4847. Retrieved from [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I. AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. (1998). HETEROCYCLES, 48(6), 1139. Retrieved from [Link]

  • Hato, Y., & Jamison, T. F. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering, 8(6), 1341-1346. Retrieved from [Link]

  • Sun, W., et al. (2022). New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis. Chemical Communications, 58(1), 63-66. Retrieved from [Link]

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  • Improved process for the preparation of high purity sumatriptan. (2006). Google Patents.
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A Researcher's Guide to Navigating the Selectivity Landscape of 3-Bromo-2-methyl-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile biological activity.[1] Among its many derivatives, 3-bromo-2-methyl-1H-indole emerges as a promising, yet enigmatic, building block. Its synthetic tractability allows for diverse functionalization, making it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, from microbial infections to cancer.[2] However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, chief among them being the characterization of its selectivity profile. Unintended interactions with off-target proteins can lead to unforeseen toxicities or a dilution of therapeutic efficacy, underscoring the critical need for comprehensive cross-reactivity studies.[3][4]

This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data to build a comprehensive selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of off-target effects and advance their understanding of this versatile indole derivative.

The Imperative of Selectivity Profiling

The concept of "one drug, one target" has largely been replaced by the understanding that most small molecules interact with multiple biological targets.[3] While polypharmacology can sometimes be advantageous, unintended off-target interactions are a major cause of clinical trial failures.[4][5] For indole derivatives, which can mimic the structure of endogenous ligands and peptides, the potential for cross-reactivity is significant.[1] Therefore, early and thorough selectivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[6]

This guide will use a hypothetical case study where this compound is initially identified as an inhibitor of a primary kinase target, "Kinase A." Our objective is to design and execute a series of assays to determine its selectivity against a panel of representative off-target kinases (Kinase B, C, and D) and a non-kinase target, a G-protein coupled receptor (GPCR X).

Experimental Design: A Multi-pronged Approach to Unveiling Off-Target Interactions

A robust cross-reactivity assessment relies on a combination of biochemical and cell-based assays. Biochemical assays, utilizing purified proteins, provide a direct measure of a compound's ability to interact with a target, while cell-based assays offer a more physiologically relevant context by accounting for factors like cell permeability and intracellular competition.[7][8]

Our experimental workflow is designed to provide a cascading series of insights, from initial broad screening to more detailed characterization of confirmed off-target hits.

G cluster_0 Phase 1: Primary Target & Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Cellular Validation & Functional Impact A Biochemical Assay: Primary Target (Kinase A) IC50 Determination C Biochemical IC50 Determination for Confirmed Off-Targets (Kinases B, C, D) A->C Proceed if potent B Biochemical Kinase Panel Screen (e.g., 96-well format) % Inhibition @ 1µM B->C Select hits >50% inhibition E Cell-Based Phosphorylation Assay (Kinases A, B, C, D) Cellular IC50 C->E Validate in cellular context D Competitive Binding Assay (GPCR X) Ki Determination F Cell-Based Functional Assay (GPCR X) e.g., cAMP accumulation EC50 Determination D->F Assess functional consequence

Figure 1: Experimental workflow for cross-reactivity profiling.

Methodologies for Cross-Reactivity Assessment

Biochemical Kinase Assays

Principle: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format involves quantifying the phosphorylation of a substrate.[9]

Protocol: In Vitro Kinase Inhibition Assay (Example for Kinase A)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of purified Kinase A, its specific peptide substrate, and ATP at optimal concentrations.

  • Assay Plate Setup:

    • Add the diluted compound to the wells of a 96-well plate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add the kinase and substrate to the wells and incubate briefly.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Competitive Binding Assays

Principle: This type of assay is used to determine the binding affinity of a compound to a receptor, in this case, GPCR X. It measures the ability of the test compound to displace a labeled ligand (e.g., a radioligand or fluorescent ligand) that has a known affinity for the receptor.[11][12] The result is often expressed as the inhibitory constant (Ki), which reflects the binding affinity of the inhibitor.[13]

Protocol: Radioligand Binding Assay (Example for GPCR X)

  • Membrane Preparation:

    • Prepare cell membranes expressing GPCR X.

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand), and varying concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from unbound radioligand by vacuum filtration.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Cell-Based Functional Assays

Principle: Cell-based assays are crucial for validating the findings from biochemical assays in a more physiologically relevant environment.[14] These assays measure the functional consequences of target engagement within intact cells.

Protocol: Cellular Phosphorylation Assay (Example for Kinase B)

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses Kinase B or has been engineered to do so.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of this compound for a specified period.

  • Cell Lysis:

    • Lyse the cells to release the intracellular proteins.

  • Detection of Phosphorylation:

    • Quantify the phosphorylation of a known downstream substrate of Kinase B using an antibody-based detection method such as ELISA or an in-cell Western assay.[15] This involves using an antibody specific to the phosphorylated form of the substrate.

  • Data Analysis:

    • Normalize the phosphorylation signal to a control (e.g., total protein concentration or a housekeeping protein).

    • Plot the normalized signal against the logarithm of the compound concentration to determine the cellular IC50.[16]

Data Interpretation and Comparative Analysis

The data generated from these assays allow for a comprehensive comparison of the activity of this compound against its primary target and potential off-targets.

Table 1: Hypothetical Cross-Reactivity Data for this compound

TargetAssay TypeParameterValue (µM)Selectivity Index (vs. Kinase A)
Kinase A Biochemical IC50 0.1 -
Cell-based IC50 0.5 -
Kinase BBiochemicalIC501.212-fold
Cell-basedIC505.811.6-fold
Kinase CBiochemicalIC508.585-fold
Cell-basedIC50> 20> 40-fold
Kinase DBiochemicalIC50> 50> 500-fold
Cell-basedIC50> 50> 100-fold
GPCR X Competitive Binding Ki 2.5 25-fold
Functional (cAMP) EC50 7.0 14-fold

Interpretation of Results:

  • Potency against Primary Target: this compound demonstrates potent inhibition of Kinase A in both biochemical and cellular assays, with IC50 values of 0.1 µM and 0.5 µM, respectively. The rightward shift in the cellular assay is common and can be attributed to factors like cell membrane permeability and competition with intracellular ATP.[7]

  • Kinase Selectivity: The compound exhibits moderate selectivity against Kinase B (12-fold) and good selectivity against Kinase C (>40-fold in cells). It shows excellent selectivity against Kinase D (>100-fold).

  • Off-Target GPCR Activity: Interestingly, the compound shows affinity for GPCR X with a Ki of 2.5 µM and functional activity with an EC50 of 7.0 µM. This off-target activity is significant and warrants further investigation.

Visualizing Potential Downstream Effects

The cross-reactivity with Kinase B and GPCR X suggests that this compound could modulate multiple signaling pathways. Understanding these potential downstream effects is crucial for predicting both therapeutic and adverse outcomes.

G cluster_0 This compound cluster_1 Primary Signaling Pathway cluster_2 Off-Target Pathways Indole This compound KinaseA Kinase A Indole->KinaseA Inhibition KinaseB Kinase B Indole->KinaseB Inhibition GPCRX GPCR X Indole->GPCRX Modulation PathwayA Cellular Process A (e.g., Proliferation) KinaseA->PathwayA PathwayB Cellular Process B (e.g., Inflammation) KinaseB->PathwayB PathwayC Cellular Process C (e.g., Ion Channel Modulation) GPCRX->PathwayC

Figure 2: Potential signaling pathway modulation by this compound.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the cross-reactivity of this compound. Our hypothetical data illustrate that while the compound is a potent inhibitor of its primary target, Kinase A, it also exhibits off-target activities against Kinase B and GPCR X. This information is invaluable for guiding the next steps in a drug discovery program.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve selectivity for Kinase A while reducing activity against Kinase B and GPCR X.[2]

  • Broader Off-Target Screening: Employing larger screening panels, such as those offered by commercial vendors, to identify any other potential off-target interactions.[17]

  • In Vivo Studies: Assessing the in vivo efficacy and toxicity of the compound in relevant animal models to understand the physiological consequences of its selectivity profile.

By embracing a comprehensive and rigorous approach to cross-reactivity assessment, researchers can unlock the full therapeutic potential of promising scaffolds like this compound while minimizing the risks of unforeseen adverse effects.

References

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  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions.
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  • Cayman Chemical. (2021, March 8). Methods for Detecting Kinase Activity.
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  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
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  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
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  • ResearchGate. (n.d.). The use of novel selectivity metrics in kinase research.
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A Senior Application Scientist's Guide to the Efficient Cross-Coupling of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The 3-bromo-2-methyl-1H-indole, in particular, represents a versatile building block, with the C3-position primed for the introduction of diverse molecular complexity. The choice of cross-coupling methodology is paramount, directly influencing reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of the leading palladium-catalyzed cross-coupling methods for the functionalization of this compound, supported by experimental insights and comparative data to inform your selection process.

Introduction: The Strategic Importance of C3-Functionalized 2-Methylindoles

The 2-methylindole motif is a prevalent core in a multitude of biologically active compounds. Functionalization at the C3-position allows for the exploration of structure-activity relationships (SAR) crucial for drug discovery programs. The bromine atom at this position serves as a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. However, the presence of the adjacent 2-methyl group introduces steric considerations that can significantly impact the efficiency of these transformations. This guide will dissect the nuances of four principal cross-coupling strategies: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Comparative Analysis of Cross-Coupling Methodologies

The selection of an appropriate cross-coupling method is a critical decision in any synthetic campaign. Factors such as desired bond type (C-C or C-N), availability of coupling partners, functional group tolerance, and reaction conditions must be carefully weighed. The following sections provide a detailed examination of each method's application to this compound, including mechanistic considerations and optimized protocols.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods for the formation of biaryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the indole. This is followed by transmetalation with the boronic acid, activated by a base, and concludes with reductive elimination to yield the C3-arylated indole and regenerate the active palladium(0) catalyst. The choice of ligand is critical to facilitate these steps, especially with the sterically more demanding 2-methylindole substrate.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)(Br)L2->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture with vigorous stirring at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Formation of C(sp²)-C(sp²) Alkenyl Bonds

The Heck reaction provides a powerful method for the alkenylation of aryl halides, leading to the formation of substituted alkenes. This reaction is particularly useful for introducing vinyl groups that can serve as handles for further transformations.

Mechanistic Insight: The Heck reaction follows a similar initial oxidative addition of Pd(0) to the aryl bromide. The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene coupling partner. A subsequent β-hydride elimination releases the C3-alkenylated indole product, and the resulting palladium hydride species is reductively eliminated by a base to regenerate the Pd(0) catalyst. The regioselectivity of the alkene insertion is a key consideration.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition R-CH2-CH(Ar)-Pd(II)(Br)L2 R-CH2-CH(Ar)-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2->R-CH2-CH(Ar)-Pd(II)(Br)L2 Migratory Insertion (Alkene) H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 R-CH2-CH(Ar)-Pd(II)(Br)L2->H-Pd(II)(Br)L2 β-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R R-CH2-CH(Ar)-Pd(II)(Br)L2->Ar-CH=CH-R H-Pd(II)(Br)L2->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand, for example, PPh₃ or P(o-tol)₃ (4-10 mol%).

  • Add a base, typically a tertiary amine like Et₃N or an inorganic base such as K₂CO₃ (2.0-3.0 equiv.).

  • Add a polar aprotic solvent like DMF or NMP.

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira coupling is the premier method for the alkynylation of aryl halides, providing access to valuable internal alkynes. These products are versatile intermediates in organic synthesis, readily undergoing further transformations.

Mechanistic Insight: This reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst is believed to facilitate the reaction by forming a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate. Copper-free variants have also been developed.

Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)(Br)L2->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)(Br)L2 from Cu Cycle

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (2-5 mol%).

  • Add an anhydrous amine base, which can also serve as the solvent (e.g., Et₃N or diisopropylamine). Alternatively, use a solvent like THF or DMF with an amine base.

  • Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable in medicinal chemistry, where the arylamine moiety is a common pharmacophore.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting arylpalladium(II) complex then coordinates with the amine. Deprotonation by a strong, non-nucleophilic base forms a palladium-amido complex. Finally, reductive elimination furnishes the N-arylated indole and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is often crucial for high efficiency, especially with sterically hindered substrates.[1]

Buchwald_Hartwig_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition [Ar-Pd(II)(NHR'R'')L2]+Br- [Ar-Pd(II)(NHR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')L2]+Br- Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong base such as NaOtBu or LiHMDS (1.5-2.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add an anhydrous, aprotic solvent like toluene or THF.

  • Seal the tube and heat the mixture with stirring at 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Data Summary and Performance Comparison

Coupling Method Typical Yield Range Key Strengths Potential Challenges with this compound
Suzuki-Miyaura 70-95%Wide commercial availability of boronic acids; excellent functional group tolerance; mild conditions.Potential for lower yields with highly sterically hindered boronic acids due to the 2-methyl group.
Heck 60-85%Good for installing versatile alkenyl groups; tolerates a range of functional groups.Regioselectivity can be an issue with certain alkenes; may require higher temperatures.
Sonogashira 75-95%Excellent for creating linear, rigid alkynyl linkers; generally high-yielding.Sensitivity of the copper co-catalyst to air; potential for homocoupling of the alkyne.
Buchwald-Hartwig 65-90%The premier method for C-N bond formation; broad amine scope.Requires a strong base which may not be compatible with all functional groups; ligand choice is critical for success with the sterically hindered substrate.

Conclusion and Recommendations

The functionalization of this compound via palladium-catalyzed cross-coupling is a robust and versatile strategy for the synthesis of complex indole derivatives.

  • For the synthesis of biaryl derivatives , the Suzuki-Miyaura coupling is often the method of choice due to its reliability and the vast array of commercially available starting materials.

  • To introduce an alkenyl moiety , the Heck reaction is a powerful tool, although optimization of reaction conditions may be necessary to ensure high regioselectivity.

  • For the incorporation of an alkynyl group , the Sonogashira coupling is highly efficient and reliable.

  • When the goal is to form a C-N bond , the Buchwald-Hartwig amination is unparalleled, provided that a suitable bulky phosphine ligand and strong base are employed to overcome the steric hindrance of the 2-methyl group.

Ultimately, the optimal choice will depend on the specific synthetic target and the available resources. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful implementation of these powerful transformations in your research endeavors.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add solids (indole, coupling partner, catalyst, ligand, base) - Inert atmosphere start->setup solvent Solvent Addition: - Add degassed solvent setup->solvent reaction Reaction: - Heat with stirring - Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Cool to RT - Aqueous quench - Extraction reaction->workup purification Purification: - Dry and concentrate - Column chromatography workup->purification product Pure Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Sakamoto, T., Yasuhara, A., & Kaneko, M. (1998). Synthesis of 2-Substituted 3-Alkenyl-indoles by the Palladium-catalyzed Cyclization Followed by Alkenylation (Heck Reaction). HETEROCYCLES, 48(8), 1547. [Link]

  • Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. In The Heck Reaction (pp. 233-283). John Wiley & Sons, Ltd.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety, compliance, and operational excellence in the laboratory. The handling and disposal of specialized chemical reagents like 3-bromo-2-methyl-1H-indole demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to move beyond simple instructions and explain the causality behind these procedures, ensuring every step is a self-validating component of a robust safety system.

Core Hazard Profile & Immediate Safety Precautions

Before addressing disposal, it is imperative to understand the hazard profile of this compound. This compound is classified as a halogenated organic compound and presents several potential hazards.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]

  • Irritation: Causes significant skin and serious eye irritation.[2][3]

  • Respiratory Effects: May cause respiratory irritation.[2][3]

  • Decomposition Hazards: Thermal decomposition can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).[4][5][6]

Adherence to proper Personal Protective Equipment (PPE) standards is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Double-layered nitrile or Viton gloves.[7]Provides protection against skin contact and absorption. Check manufacturer's compatibility data.
Eye Protection Chemical splash goggles.Protects against splashes and vapors that can cause severe eye irritation.
Lab Coat Fully buttoned, flame-retardant lab coat.Shields skin and personal clothing from contamination.
Work Area Chemical fume hood.All handling and commingling of waste must be performed in a fume hood to prevent inhalation of vapors.[8]

Immediate Actions for Exposure or Spills:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[4]

  • Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]

  • Small Spills: For minor spills that can be cleaned in under 10 minutes, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).[7] Place the contaminated absorbent into a sealed, properly labeled hazardous waste container.[7][8]

The Foundational Principle: Halogenated Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic hazardous waste .[1][4]

Causality: Organic compounds containing bromine, chlorine, fluorine, or iodine require specialized disposal methods, typically high-temperature incineration in a facility equipped with acid gas scrubbers.[1] This is because simple combustion can produce environmentally persistent toxins and highly corrosive acids (like HBr). Mixing halogenated waste with non-halogenated streams contaminates the entire batch, dramatically increasing disposal costs and regulatory complexity.[8][9] Therefore, strict segregation is paramount for both environmental protection and fiscal responsibility.

The following decision workflow must be followed for all chemical waste generated in the lab.

WasteSegregationWorkflow start Waste Generated is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain F, Cl, Br, or I? (e.g., this compound) is_organic->has_halogen  Yes aqueous_container AQUEOUS Waste Container (Acids, Bases, Inorganics) is_organic->aqueous_container No   halogenated_container HALOGENATED Organic Waste Container has_halogen->halogenated_container  Yes non_halogenated_container NON-HALOGENATED Organic Waste Container has_halogen->non_halogenated_container No  

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol for this compound

This protocol applies to the compound in its pure form as well as solutions and contaminated materials.

Step 1: Select the Correct Waste Container
  • Action: Obtain a designated hazardous waste container intended for halogenated organic liquids.

  • Causality: The container must be chemically compatible. Polyethylene or other plastic containers are preferred, as halogenated compounds can degrade to form acids that corrode metal cans over time.[7] The container must have a secure, threaded cap to prevent spills and vapor release.[4][8]

Step 2: Properly Label the Container
  • Action: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[8]

  • Causality: Pre-labeling prevents the creation of "unknown" waste, which is dangerous and expensive to identify and dispose of. The label serves as a critical communication tool for all laboratory personnel and waste handlers.

  • Required Information:

    • The words "Hazardous Waste".[9]

    • A full list of all chemical constituents by name (no formulas or abbreviations).[4] Example: "Waste this compound, Dichloromethane."

    • The approximate percentage or volume of each component.[1][8]

    • The relevant hazard identification (e.g., Flammable, Toxic).[8]

    • Generator's name and lab location.

Step 3: Accumulate Waste Safely
  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA), such as within a fume hood or a secondary containment tub in a ventilated cabinet.[7][8]

  • Causality: The SAA ensures the waste is managed safely at its point of generation. Secondary containment captures any potential leaks from the primary container.

  • Key Rules:

    • Keep the container closed at all times , except when actively adding waste.[4][8] This minimizes fugitive emissions and exposure risks.

    • Do not overfill the container. Stop at 80-90% capacity to allow for vapor expansion and prevent spills.

    • Ensure the container is segregated from incompatible materials, especially strong acids, bases, and oxidizing agents.[7]

Step 4: Arrange for Final Disposal
  • Action: Once the container is full, or if waste generation is complete, contact your institution's EH&S department to request a waste pickup.[8]

  • Causality: EH&S professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). This final step must be handled by certified personnel to ensure compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound and its containers.

  • DO NOT Dispose Down the Drain: This compound is not water-soluble and can persist in the environment. The EPA has a strict sewer ban on all hazardous waste pharmaceuticals, a category under which many indole derivatives fall.[7][9][10][11]

  • DO NOT Allow to Evaporate: Intentionally evaporating chemical waste in a fume hood is an illegal and unsafe disposal practice.

  • DO NOT Mix with Other Waste Streams: As detailed in Section 2, do not mix with non-halogenated, aqueous, or solid waste.[1][8] This includes avoiding mixing with wastes containing heavy metals, cyanides, or strong oxidizers.[9]

  • DO NOT Dispose in Regular Trash: This applies to the chemical itself and any containers or materials (gloves, absorbent pads) heavily contaminated with it.

By adhering to this guide, researchers can manage and dispose of this compound in a manner that protects themselves, their colleagues, and the environment, while upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
  • Acros Organics. (2009). Safety Data Sheet for 1-bromo-2-methyl-2-propane.
  • Fisher Scientific. (2014). Safety Data Sheet for 7-Bromo-1-methyl-1H-indole.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-bromo-2-methylbutane.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1-methyl-1H-indole. PubChem Compound Database. Retrieved from [Link].

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Methylindole.
  • Sigma-Aldrich. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 1496-78-2.
  • ChemicalBook. (2023). This compound.
  • BenchChem. (n.d.). In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole.
  • Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-1-methyl-1H-indole-2-carboxylic acid.
  • MDPI. (2020). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.
  • PubMed Central. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link].

  • Journal of Natural Products. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii.
  • Rosengarten, M. (2010). Chemistry Tutorial 11.2b: Neutralization Reactions (Advanced).
  • MDPI. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
  • Smolecule. (2023). Buy 3-bromo-1H-indole-2-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 3-(2-Bromoethyl)indole.
  • Organic Syntheses. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.
  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P).
  • Regulations.gov. (2023). Identification and Listing of Hazardous Waste.

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Personal protective equipment for handling 3-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of 3-bromo-2-methyl-1H-indole

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides a detailed operational and safety framework for handling this compound (CAS No. 1496-78-2). The protocols herein are designed to be a self-validating system, grounded in established safety standards and a deep understanding of the compound's chemical nature. Our goal is to build your trust by offering value that transcends the product itself, making us your preferred partner in laboratory safety and chemical handling.

Hazard Analysis: Understanding the Risks

This compound is a substituted indole derivative used in various synthetic applications. While invaluable in research and development, it possesses hazards that necessitate careful handling. The primary risks are associated with irritation and acute toxicity upon exposure.[1] A thorough understanding of these risks is the foundation of a robust safety protocol. The Globally Harmonized System (GHS) classifications provide a clear, standardized summary of the potential dangers.[1][2]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementSignal Word & PictogramImplication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning GHS07 (Exclamation Mark)Avoid ingestion. Do not eat, drink, or smoke in the handling area. Ensure proper hand hygiene after handling.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning GHS07 (Exclamation Mark)Direct skin contact must be prevented through appropriate gloves and protective clothing.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)Eye protection is mandatory to prevent contact with dust particles or splashes that can cause significant irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning GHS07 (Exclamation Mark)The compound must be handled in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust.

Source: Sigma-Aldrich Safety Data Sheet.[1]

The causality behind these classifications lies in the chemical reactivity of the bromo-indole structure. The molecule can interact with biological tissues, leading to the observed irritation and toxicity. Therefore, the core principle of our handling strategy is the prevention of direct contact through a multi-layered defense system of engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy. Each component is chosen to provide a specific barrier against the hazards identified above. Adherence to these PPE guidelines is non-negotiable.[3]

Eye and Face Protection

Due to the serious eye irritation risk (H319), robust eye protection is essential.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4] Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles entering from the top or bottom.

  • Recommended for Splash Risk: When handling solutions of the compound or during large-scale transfers where splashing is possible, a full-face shield should be worn in addition to safety goggles.[5][6] This provides a secondary layer of protection for the entire face.

Hand Protection

To prevent skin irritation (H315), chemical-resistant gloves are mandatory.

  • Material: Nitrile rubber gloves are the standard choice for handling this solid compound. They offer excellent protection against incidental contact.[6][7]

  • Inspection and Technique: Always inspect gloves for tears or punctures before use.[8] To avoid cross-contamination, practice proper glove removal technique (glove-to-glove, then skin-to-skin) and never touch surfaces like doorknobs or keyboards with gloved hands. Change gloves immediately if contamination is suspected. For prolonged tasks, consider double-gloving.[9]

Skin and Body Protection

Preventing incidental skin contact is crucial.

  • Standard Use: A clean, buttoned laboratory coat is required for all handling procedures.

  • Enhanced Protection: For tasks involving larger quantities (e.g., >10g) or a higher risk of dust generation, consider a chemical-resistant apron worn over the lab coat.[7] Ensure clothing fully covers all exposed skin, including the wrists, by tucking sleeves into gloves.

Respiratory Protection

The primary defense against respiratory irritation (H335) is an engineering control, not PPE.

  • Primary Control: All weighing and handling of this compound powder must be performed inside a certified chemical fume hood. This captures dust at the source, preventing inhalation.

  • Secondary Control (Emergency/Maintenance): If engineering controls fail or are not available, respiratory protection is required. A NIOSH (US) or EN 149 (EU) approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[3] Use of a respirator requires proper fit-testing and training.

Safe Handling and Operations Workflow

This section provides a step-by-step methodology for safely handling this compound, from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep_risk Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_mats Assemble Materials (Spatula, Weigh Paper, etc.) prep_hood->prep_mats handle_weigh Carefully Weigh Solid (Minimize Dust) prep_mats->handle_weigh Begin Operation handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_seal Seal Vessel Before Removing from Hood handle_transfer->handle_seal clean_decon Decontaminate Spatula and Work Surface handle_seal->clean_decon Complete Operation clean_waste Segregate and Label Hazardous Waste clean_decon->clean_waste clean_ppe Remove PPE Correctly clean_wash Wash Hands Thoroughly clean_ppe->clean_wash clean_waste->clean_ppe

Caption: Workflow for Handling this compound.

Experimental Protocol: Weighing and Transfer
  • Preparation:

    • Confirm you have read and understood this Safety Data Sheet (SDS).

    • Don all required PPE: safety goggles, lab coat, and nitrile gloves.

    • Ensure the chemical fume hood is on and operating correctly (check airflow indicator).

    • Place all necessary equipment (spatula, weigh boat/paper, receiving flask, waste container) inside the fume hood.

  • Handling (Inside Fume Hood):

    • Retrieve the container of this compound and place it in the fume hood.

    • Open the container slowly.

    • Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Perform this action gently and close to the work surface to minimize dust creation.

    • Once weighed, carefully transfer the powder into the designated reaction vessel.

    • Securely close the reagent container and the reaction vessel.

  • Cleanup and Disposal:

    • Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth in the designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Place the used weigh boat and any other contaminated disposables into the sealed hazardous waste container.

    • Remove gloves using the proper technique and dispose of them in the hazardous waste.

    • Exit the lab area and immediately wash hands thoroughly with soap and water.

Emergency and Disposal Procedures

Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Small Spill (inside fume hood):

    • Ensure PPE is intact.

    • Gently cover the spill with an absorbent material or a chemical spill kit designed for solids.

    • Carefully sweep the material into a designated hazardous waste container.

    • Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.

  • Large Spill (outside fume hood):

    • Evacuate: Immediately alert others in the area and evacuate the laboratory.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Report: Inform your supervisor and institutional Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • The label should include the chemical name ("Waste this compound") and the associated hazards (Irritant, Harmful).

  • Dispose of the waste through your institution's certified EHS program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[11]

By integrating these safety protocols into your daily workflow, you create a resilient and secure research environment. Your safety is integral to your scientific success.

References

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  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110. [Link]

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Retrosynthesis Analysis

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3-bromo-2-methyl-1H-indole
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3-bromo-2-methyl-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.